Buserelin
描述
Structure
2D Structure
属性
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDEDHDQYLBRT-DRIHCAFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H90N16O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57982-77-1 (Parent) | |
| Record name | Buserelin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30218712 | |
| Record name | Buserelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68630-75-1 | |
| Record name | Buserelin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buserelin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buserelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSERELIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buserelin: A Technical Guide to GnRH Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Buserelin with the Gonadotropin-Releasing Hormone (GnRH) receptor. This compound is a potent synthetic agonist of the GnRH receptor, utilized in various clinical applications for its ability to modulate the hypothalamic-pituitary-gonadal axis.[1] While this compound is known for its high-affinity binding, specific quantitative binding parameters are not consistently reported across publicly available literature. This guide offers a comparative analysis of GnRH agonist binding affinities, detailed experimental protocols for their determination, and an exploration of the downstream signaling pathways.
Quantitative Analysis of GnRH Receptor Binding
This compound's therapeutic efficacy is rooted in its potent interaction with the GnRH receptor.[2] As a superagonist, its binding affinity is significantly higher than the endogenous GnRH, leading to a more sustained receptor activation.[3] Chronic administration, however, leads to receptor desensitization and downregulation, forming the basis of its therapeutic effect in hormone-dependent conditions.[1][2]
| Compound | Receptor | Binding Affinity (Ki) | Cell Line/Tissue |
| This compound | GnRH Receptor | High Affinity (Specific values not cited) | Human Breast Cancer Tissue[4] |
| Triptorelin | GnRH Receptor | 0.12 nM | Rat Pituitary Membranes |
| Leuprolide | GnRH Receptor | 0.46 nM | Rat Pituitary Membranes |
| Histrelin | GnRH Receptor | 0.16 nM | Rat Pituitary Membranes |
| Goserelin | GnRH Receptor | 0.39 nM | Rat Pituitary Membranes |
Note: The binding affinity values can vary depending on the experimental conditions, including the specific radioligand used, tissue or cell line, and assay buffer composition. Therefore, direct comparisons of values from different studies should be interpreted with caution.
GnRH Receptor Signaling Pathways
Upon agonist binding, the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
Experimental Protocols for Binding Affinity and Kinetic Studies
The determination of GnRH receptor binding parameters for compounds like this compound is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines the methodology to determine the inhibition constant (Ki) of this compound for the GnRH receptor.
Materials and Reagents:
-
GnRH Receptor Source: Membrane preparations from cells expressing recombinant human GnRH receptor or from pituitary tissue.
-
Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-Buserelin.[5]
-
Test Compound: Unlabeled this compound.
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM unlabeled this compound).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (Cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GnRH receptor in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.[6]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[6]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, GnRH receptor membrane preparation (typically 10-50 µg protein/well), and the radioligand.[5]
-
Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist (e.g., 1 µM this compound), membrane preparation, and the radioligand.[5]
-
Competitive Binding: Add serial dilutions of unlabeled this compound, membrane preparation, and the radioligand.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
-
Filtration:
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Association and Dissociation Assays for Kinetic Analysis
To determine the association (kon) and dissociation (koff) rates, modifications to the standard binding assay are required.
-
Association (kon) Assay: The radioligand is added to the receptor preparation, and the binding is measured at various time points until equilibrium is reached. The rate of association is determined by analyzing the binding curve over time.[6]
-
Dissociation (koff) Assay: The radioligand and receptor are allowed to reach equilibrium. Then, a saturating concentration of an unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The amount of bound radioligand is measured at different time points to determine the dissociation rate.[6]
The data from these kinetic experiments are analyzed using appropriate mathematical models to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can then be calculated as Kd = koff / kon .
Conclusion
This compound is a high-affinity GnRH receptor agonist with a well-established mechanism of action involving initial receptor stimulation followed by desensitization. While specific quantitative binding and kinetic parameters are not consistently available in the public domain, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of this compound's interaction with the GnRH receptor at the molecular level is crucial for the continued development and optimization of therapies targeting the hypothalamic-pituitary-gonadal axis.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altmeyers.org [altmeyers.org]
- 4. Characterization of binding sites for a GnRH-agonist (this compound) in human breast cancer biopsies and their distribution in relation to tumor parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Buserelin Signal Transduction in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the treatment of hormone-sensitive cancers such as prostate and breast cancer. Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to a state of "medical castration." However, a growing body of evidence reveals that this compound also exerts direct effects on cancer cells through intrinsic signal transduction pathways. This technical guide provides a comprehensive overview of the this compound signal transduction pathway in cancer cells, focusing on the molecular mechanisms that underpin its anti-proliferative and pro-apoptotic effects. We will delve into the core signaling cascades, present quantitative data from key studies, provide detailed experimental protocols, and visualize the pathways using Graphviz diagrams.
Core Signal Transduction Pathway of this compound in Cancer Cells
In contrast to its action in the pituitary, where the GnRH receptor (GnRH-R) primarily couples to Gαq/11 proteins, in cancer cells, the GnRH-R predominantly couples to Gαi proteins. This alternative coupling initiates a distinct signaling cascade that antagonizes proliferative signals.
Upon this compound binding, the Gαi-coupled GnRH-R activates a phosphotyrosine phosphatase (PTP).[1][2] This activation is a critical node in this compound's anti-cancer signaling. The stimulated PTP targets and dephosphorylates receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).[3] Dephosphorylation of EGFR curtails its downstream signaling through two major pro-survival and proliferative pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[3] By inhibiting these pathways, this compound effectively reduces the expression of key transcription factors like c-fos and c-jun, leading to cell cycle arrest and inhibition of proliferation.[4]
Furthermore, this compound has been shown to induce apoptosis in cancer cells. This programmed cell death is, in part, mediated by the activation of the Fas/FasL system and subsequent activation of initiator caspases like caspase-8.
This compound Signaling Pathway Diagram
Quantitative Data on this compound's Effects
The direct anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings.
| Cancer Type | Cell Line | This compound Concentration | Effect | Quantitative Measurement | Reference |
| Ovarian Cancer | Various | Not specified | Inhibition of cell growth | Maximum 16% inhibition | [5] |
| Breast Cancer | MCF-7 | Not specified | Inhibition of cell proliferation, migration, and invasion | Data not specified | [4] |
| Prostate Cancer | Advanced | 600-1000 µ g/day (in vivo) | Disease regression | 16 of 17 patients on 1000 µ g/day showed regression | [6] |
| Parameter | Cancer Type | This compound Treatment | Result | Reference |
| Gαi ADP-ribosylation | Ovarian Carcinoma, Uterine Leiomyosarcoma | 30 nmol/L | Half-maximal effect on decreasing ADP-ribosylation | [2] |
| PTP Activity | Ovarian Carcinoma | Dose-dependent | Significant stimulation (P < 0.01) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound signal transduction pathway.
GnRH Receptor and Gαi Co-Immunoprecipitation
This protocol is designed to demonstrate the physical interaction between the GnRH receptor and the Gαi protein following this compound treatment.
Materials:
-
Cancer cells expressing GnRH receptor
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GnRH receptor antibody
-
Anti-Gαi antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot apparatus and reagents
Procedure:
-
Culture cancer cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and time points. Include an untreated control.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-GnRH receptor antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes with elution buffer by heating at 95°C for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using the anti-Gαi antibody to detect the co-immunoprecipitated protein.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol quantifies the changes in the phosphorylation status of key signaling proteins, ERK and Akt, in response to this compound.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with various concentrations of this compound for different time points.
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following this compound treatment.
Materials:
-
Cancer cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Induction by this compound
This compound's therapeutic efficacy is also attributed to its ability to induce programmed cell death in cancer cells. This is often initiated through the extrinsic apoptosis pathway.
Apoptosis Pathway Diagram
Conclusion
This compound's anti-cancer activity extends beyond its systemic hormonal effects, involving direct signal transduction within cancer cells. The GnRH receptor on cancer cells, through its coupling with Gαi proteins, initiates a signaling cascade that leads to the inhibition of critical pro-survival pathways, namely the MAPK and PI3K/Akt pathways, and the induction of apoptosis. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies and for optimizing the clinical use of this compound and other GnRH analogs in oncology. Further research focusing on quantitative proteomics and detailed molecular interactions will continue to unravel the complexities of this compound's action in cancer cells.
References
- 1. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined treatment with this compound and tamoxifen in premenopausal metastatic breast cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor and endocrine effects of chronic LHRH agonist treatment (this compound) with or without tamoxifen in premenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of c-fos and c-jun expression by calcitonin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of advanced prostatic cancer with this compound, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Effects of Buserelin on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Buserelin, a potent gonadotropin-releasing hormone (GnRH) agonist, on steroidogenesis. This compound is widely used in clinical settings to manipulate gonadal steroid production, and understanding its direct effects at the cellular level is crucial for research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action: GnRH Receptor Signaling
This compound exerts its effects by binding to and activating GnRH receptors on target cells, such as pituitary gonadotrophs and, as demonstrated in vitro, on gonadal cells themselves. As a GnRH agonist, its initial action mimics that of the natural hormone, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. However, continuous administration leads to receptor desensitization and downregulation, profoundly suppressing gonadal steroidogenesis.[1][2] In vitro studies have revealed a direct action on ovarian cells, where this compound can modulate steroidogenesis independently of the pituitary. This direct action is mediated by intracellular signaling pathways, including the formation of inositol (B14025) trisphosphate (IP3), suggesting the involvement of calcium-dependent mechanisms.[3]
Quantitative Effects of this compound on Ovarian Steroidogenesis
In vitro studies using human and rat ovarian cells have demonstrated that this compound can directly modulate the production of key steroid hormones, including estradiol (B170435) and progesterone (B1679170). The effects are often dose-dependent and can be influenced by the presence of other hormones like FSH and LH.
Human Granulosa Cells
Studies on cultured human preovulatory granulosa cells show a biphasic response to this compound. At low concentrations, it can be stimulatory, while at higher concentrations, it can be inhibitory, particularly in the presence of LH.
| Cell Type | Condition | This compound Conc. | Effect on Estradiol | Effect on Progesterone | Reference |
| Human Preovulatory Granulosa Cells | Basal | 1 ng/ml | Increased | Increased | [4] |
| Basal | 10 ng/ml | No Effect | No Effect | [4] | |
| Basal | 100 ng/ml | No Effect | No Effect | [4] | |
| + FSH or LH | 1 and 10 ng/ml | No Modification | No Modification | [4] | |
| + LH | 100 ng/ml | Not Specified | Decreased LH Stimulation | [4] | |
| Human Granulosa Cells | Basal | 10⁻¹³ - 10⁻⁹ M | Stimulated Aromatase Activity | Not Specified | [5] |
| Basal | 10⁻⁸ - 10⁻⁷ M | Suppressed Aromatase Activity | Not Specified | [5] | |
| + FSH (100 ng/ml) | Low or High Conc. | Suppressed FSH Stimulation | Not Specified | [5] |
Rat Ovarian Cells
In rat models, the effect of this compound is highly dependent on the developmental state of the ovarian cells and gonadotropin priming.
| Cell Type | Condition | This compound Effect | Reference |
| Rat Immature Follicles | + FSH | Stimulated Estradiol (E2) production | [6] |
| Rat Developing Follicles | PMSG-primed | Suppressed E2 production, Stimulated Progesterone (P4) production | [6] |
| Rat Luteinized Ovarian Cells | hCG-primed | Suppressed both P4 and E2 production | [6] |
| Rat Ovarian Granulosa Cells | + LH | Inhibited LH-induced steroidogenesis (dose-dependent) | [3] |
Quantitative Effects of this compound on Testicular Steroidogenesis
In vitro studies on testicular cells have primarily focused on testosterone (B1683101) production. This compound has shown a direct stimulatory effect, though this can be dependent on other factors.
| Cell Type | Condition | this compound Conc. | Effect on Testosterone | Reference | | :--- | :--- | :--- | :--- | | Frog (Rana esculenta) Testis | + Pituitary Factors (3h incubation) | 8 x 10⁻⁷ M | Potentiated stimulation of production |[7] | | Frog (Rana esculenta) Testis | Basal (6h incubation) | 8 x 10⁻⁷ M | Stimulated maximal output |[7] |
Experimental Protocols
The following sections detail generalized protocols for in vitro steroidogenesis assays based on methodologies cited in the literature. These can be adapted for studying the specific effects of this compound.
Ovarian Granulosa Cell Steroidogenesis Assay
This protocol is based on studies investigating the direct effects of this compound on human granulosa cells.[4][5]
1. Cell Isolation and Culture:
-
Human preovulatory granulosa cells are typically obtained during oocyte retrieval for in vitro fertilization (IVF).
-
Cells are washed and purified to remove red blood cells.
-
Cells are cultured in a serum-free medium (e.g., McCoy's 5a medium) supplemented with antibiotics and steroid precursors like androstenedione (B190577) (for estrogen synthesis).
2. Treatment Protocol:
-
Cells are plated at a specific density (e.g., 30,000 viable cells/well).
-
After an initial culture period (e.g., 24-48 hours), the medium is replaced with fresh medium containing various concentrations of this compound.
-
Parallel experiments are set up with co-treatments, such as FSH or LH, to assess their interaction with this compound.
-
Control groups include a vehicle control (medium alone) and positive controls (e.g., FSH or LH alone).
-
Incubation is carried out for a defined period (e.g., 48-72 hours), with media changes as required.
3. Sample Collection and Analysis:
-
At the end of the incubation period, the culture medium is collected.
-
The medium is centrifuged to remove cellular debris and stored at -20°C or -80°C until analysis.
-
Hormone concentrations (e.g., estradiol, progesterone) in the medium are quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
General Purpose H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a validated in vitro model for assessing the effects of chemicals on steroidogenesis, as it expresses all key enzymes for steroid synthesis.[8][9] This protocol can be readily adapted to test this compound.
1. Cell Culture and Plating:
-
H295R cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
For experiments, cells are seeded into multi-well plates (e.g., 24- or 96-well) and allowed to acclimate for 24 hours.[9]
2. Treatment Protocol:
-
Before exposure, the seeding medium is replaced with fresh serum-free medium.
-
The medium should contain a stimulant of the steroidogenic pathway, such as forskolin (B1673556) (e.g., 10 µM), to ensure robust hormone production.[8]
-
Test compounds (this compound) are added at various concentrations. A solvent control (e.g., DMSO ≤0.1%) and a positive control inhibitor (e.g., prochloraz) should be included.
-
Plates are incubated for 48 hours at 37°C with 5% CO₂.[8][9]
3. Sample Collection and Hormone Analysis:
-
After incubation, the culture medium is collected for hormone analysis and stored at -80°C.
-
Hormone levels (e.g., testosterone, estradiol, progesterone) are measured using validated analytical methods such as ELISA or LC-MS/MS.
4. Cell Viability Assay:
-
The remaining cells in the plate are used to assess viability (e.g., using an MTT or neutral red uptake assay) to ensure that observed effects on steroidogenesis are not due to cytotoxicity.
Summary and Conclusion
The in vitro effects of this compound on steroidogenesis are complex and context-dependent. Key findings from the literature indicate:
-
Direct Gonadal Action: this compound can directly act on ovarian and testicular cells to modulate steroid hormone production, independent of its pituitary effects.
-
Dose-Dependent and Biphasic Effects: In human granulosa cells, this compound exhibits a biphasic effect, stimulating steroidogenesis at low concentrations and having no effect or being inhibitory at higher concentrations.[4][5]
-
Interaction with Gonadotropins: The effect of this compound is significantly influenced by the presence of gonadotropins like LH and FSH. High concentrations of this compound can inhibit LH-stimulated progesterone secretion.[4]
-
Cell-State Dependency: The response to this compound in rat ovarian cells depends on the follicular maturation and luteinization state of the cells.[6]
This guide provides the foundational data and methodologies for researchers investigating the direct gonadal effects of this compound. The provided protocols and visualizations serve as a starting point for designing and interpreting in vitro steroidogenesis experiments. For drug development professionals, this information is critical for understanding the full spectrum of a GnRH agonist's activity beyond its primary pituitary mechanism.
References
- 1. swolverine.com [swolverine.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct action of gonadotropin-releasing hormone (LH-RH) analogue on ovary: an alternative acting mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a luteinizing hormone-releasing hormone agonist (this compound) on steroidogenesis of cultured human preovulatory granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of gonadotropin-releasing hormone and its analogue (this compound) on aromatase in cultured human granulosa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of gonadotropin-releasing hormone agonist on steroidogenesis in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulatory effect of a GnRH agonist (this compound) in in vitro and in vivo testosterone production by the frog (Rana esculenta) testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Buserelin Pharmacokinetics in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of buserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist, in commonly used rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of preclinical studies in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in this field.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound in rodents is highly dependent on the route of administration and the formulation used. The following tables summarize key pharmacokinetic parameters of this compound in rats following intravenous, subcutaneous, and intranasal administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Dose | C₀ (ng/mL) | t½ (min) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | Reference |
| Not Specified | Not Reported | 5 | Not Reported | Not Reported | Not Reported | --INVALID-LINK--[1] |
Note: A complete dataset for a single intravenous study in rats was not available in the public literature. The half-life is reported from a summary document.
Table 2: Pharmacokinetic Parameters of this compound in Female Wistar Rats Following Subcutaneous Administration
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | t½ₑ (h) | Ka (1/h) | Ke (1/h) | Reference |
| Solution | 6 | 1.02 ± 0.17 | 0.75 | 2.58 ± 0.23 | 1.25 ± 0.11 | 2.33 ± 0.17 | 0.55 ± 0.05 | Suszka-Switek et al., 2017 |
| Suspension | 6 | 2.15 ± 0.21 | 3.0 | 19.89 ± 1.87 | 3.25 ± 0.28 | 0.67 ± 0.08 | 0.21 ± 0.02 | Suszka-Switek et al., 2017 |
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Intranasal Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Solution | 0.1 | Not Reported | 1.92 ± 0.42 | Not Reported | Low | --INVALID-LINK--[2] |
| Solution with Dimethyl-β-cyclodextrin | Not Specified | Enhanced | Enhanced | Enhanced | Improved | --INVALID-LINK--[3] |
Note: Detailed quantitative data for intranasal administration in rats is limited in the publicly available literature. The available information indicates low bioavailability, which can be improved with absorption enhancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are descriptions of typical experimental protocols used to assess this compound pharmacokinetics in rats.
Subcutaneous Administration Study (Suszka-Switek et al., 2017)
-
Animal Model: Mature female Wistar rats, weighing 200-210 g.
-
Drug Formulation and Administration:
-
Solution: this compound acetate (B1210297) dissolved in a suitable solvent.
-
Suspension: this compound acetate complexed with Zn²⁺ ions.
-
A single subcutaneous injection of 6 mg/kg was administered.
-
-
Sample Collection: Blood samples (250 µL) were collected from the tail vein into heparinized tubes at 0.25, 0.5, 1, 2, 3, 4, 5, 8, 12, and 24 hours post-injection.
-
Sample Preparation: Plasma was obtained by centrifugation and deproteinized by adding 10% trichloroacetic acid (1:1, v/v), followed by centrifugation.
-
Analytical Method: The concentration of this compound in the plasma supernatant was determined by a modified High-Performance Liquid Chromatography (HPLC) method.
Typical Intravenous Administration Protocol
-
Animal Model: Male or female rats of a specified strain (e.g., Sprague-Dawley or Wistar), with weights appropriate for the study.
-
Drug Formulation and Administration: this compound is dissolved in a sterile, isotonic solution suitable for intravenous injection. The formulation is administered as a bolus injection or a short infusion into a cannulated vein, typically the tail vein or jugular vein.
-
Sample Collection: Serial blood samples are collected at predetermined time points, starting immediately after administration (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes). The rapid initial half-life of this compound necessitates frequent early sampling.
-
Sample Preparation: Plasma is harvested by centrifugation of blood samples collected in tubes containing an anticoagulant. Samples are typically stored at -80°C until analysis.
-
Analytical Method: this compound concentrations in plasma are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay (RIA).
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action of this compound and the typical workflow of a pharmacokinetic study.
GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, exerts its effects by binding to and activating the GnRH receptor on pituitary gonadotroph cells. This initiates a cascade of intracellular signaling events.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in a rodent model.
Caption: Pharmacokinetic Study Workflow.
Summary and Conclusion
The pharmacokinetics of this compound in rodent models are characterized by rapid elimination following intravenous administration and formulation-dependent absorption and bioavailability after subcutaneous and intranasal delivery. Subcutaneous administration of a suspension formulation leads to a prolonged release profile and increased bioavailability compared to a solution. Intranasal administration results in low bioavailability, which can be enhanced with the use of absorption promoters.
This guide provides a foundational understanding of this compound's pharmacokinetic properties in rodents, which is essential for the design of non-clinical studies and the interpretation of their results in the context of drug development. Further research is warranted to provide more complete pharmacokinetic profiles for intravenous, intranasal, and implantable formulations in rats to allow for more direct comparisons across different administration routes.
References
Buserelin's Reach: An In-Depth Technical Guide to its Effects on Non-Reproductive Tissues and Organs
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Buserelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH), is a well-established therapeutic agent primarily utilized for its profound effects on the reproductive system. Its mechanism of action, involving the initial stimulation followed by downregulation of GnRH receptors in the pituitary gland, leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroidogenesis. While its applications in treating hormone-dependent conditions like prostate cancer, endometriosis, and in assisted reproductive technologies are extensively documented, a growing body of evidence reveals that the influence of this compound extends beyond the reproductive axis, impacting a diverse range of non-reproductive tissues and organs.
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on bone, the central and enteric nervous systems, the cardiovascular system, and the immune system. By collating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of the broader physiological and pathological implications of this compound administration.
Bone Metabolism: A Double-Edged Sword
The hypoestrogenic and hypoandrogenic state induced by chronic this compound administration has significant consequences for bone metabolism, primarily characterized by an increased risk of bone density loss.
Quantitative Effects on Bone
| Parameter | Study Population/Model | This compound Dosage and Duration | Key Findings | Reference(s) |
| Trabecular Bone Density (TBD) | Premenopausal women with endometriosis | 400 µg intranasally, three times daily for 6 months | Significant reduction in mean lumbar vertebral TBD by 5.9% (P < 0.02) at the end of treatment. This loss was regained within 6 months after cessation of treatment. | [1] |
| Cortical Bone Mineral Content (BMC) | Premenopausal women with endometriosis | 400 µg intranasally, three times daily for 6 months | Marginally significant reduction of 0.9% in mean femoral cortical BMC at the end of treatment (P = 0.07). Values returned to baseline 6 months after treatment. | [1] |
| Lumbar Bone Mineral Density (BMD) | Japanese women with endometriosis or uterine myoma | Not specified | Mean decrease in L2-4 BMD of 3.7% at 6 months, which recovered to a 0.4% decrease by 18 months. | [2] |
| Trabecular Bone Volume (BV/TV), Number (Tb.N), and Separation (Tb.Sp) | Male Sprague-Dawley rats | 25 µg/kg and 75 µg/kg daily subcutaneous injection for 3 months | Significant decrease in BV/TV and Tb.N, and a significant increase in Tb.Sp, similar to orchidectomized rats. | [3] |
| Osteoclast Number and Eroded Surface | Male Sprague-Dawley rats | 25 µg/kg and 75 µg/kg daily subcutaneous injection for 3 months | Significantly increased osteoclast number and eroded surface compared to controls. | [3] |
| Total Body Calcium | Female rats with 45Ca-labelled bones | 25 µg/kg body wt/day s.c. for 4 weeks | Significant decrease in total body calcium (1926 +/- 124 mg) compared to placebo controls (2227 +/- 137 mg) (P < 0.001). | [4] |
Experimental Protocols
Study on Reversible Trabecular Bone Density Loss in Premenopausal Women [1]
-
Study Design: A clinical trial involving 13 premenopausal women with endometriosis.
-
Intervention: Intranasal this compound (400 µg) administered three times daily for 6 months.
-
Measurements:
-
Trabecular bone density (TBD) of lumbar vertebrae (L2-4) was measured by quantitative computed tomography (QCT).
-
Cortical bone mineral content (BMC) in the mid-shaft of the right femur was measured by dual-photon densitometry.
-
Measurements were taken at baseline, at the end of the 6-month treatment, and 6 months after treatment cessation.
-
Serum estrogen levels were monitored to confirm hypoestrogenism.
-
Study on Bone Turnover Markers and Histomorphometry in Rats [3]
-
Animal Model: Three-month-old male Sprague-Dawley rats.
-
Experimental Groups:
-
Control (saline injection)
-
This compound (25 µg/kg/day, subcutaneous)
-
This compound (75 µg/kg/day, subcutaneous)
-
Sham-operated
-
Orchidectomized
-
-
Duration: 3 months.
-
Analysis:
-
Serum Bone Turnover Markers: C-telopeptide of type 1 collagen (CTX-1) was measured.
-
Bone Histomorphometry: Femurs were harvested, and undecalcified sections were prepared for analysis of trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). Osteoclast number and eroded surface were also quantified.
-
Signaling Pathways in this compound-Induced Bone Loss
The primary mechanism underlying this compound-induced bone loss is the suppression of gonadal steroids (estrogen and testosterone), which are crucial for maintaining bone homeostasis. This hormonal deprivation disrupts the balance between bone resorption by osteoclasts and bone formation by osteoblasts, tipping the scale towards increased resorption. The key signaling pathway implicated is the RANKL/RANK/OPG axis.
Gastrointestinal Tract: A Focus on the Enteric Nervous System
This compound administration has been shown to have a direct impact on the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, leading to neuronal loss.
Quantitative Effects on the Enteric Nervous System
| Parameter | Study Model | This compound Dosage and Duration | Key Findings | Reference(s) |
| Submucous and Myenteric Neurons | Rats | Daily subcutaneous injections for 5 days, repeated for 1-4 sessions with 3 weeks of recovery between sessions | Significant loss of submucous and myenteric neurons in the fundus, ileum, and colon. | [5][6] |
| Apoptosis of Enteric Neurons | Rats | Same as above | The loss of enteric neurons is at least partly explained by increased apoptosis. | [5][6] |
| LH-receptor-IR Neurons | Rats | Same as above | A decrease in the relative number of enteric LH-receptor-immunoreactive (IR) neurons. | [5][6] |
| Nitric-Oxide-Synthase-IR Neurons | Rats | Same as above | An increase in the relative number of nitric-oxide-synthase-IR neurons. | [5] |
| CRF-immunoreactive Neurons | Rats | 20 µg subcutaneously for 5 days, repeated four times with 3 weeks in-between | Increased relative numbers of CRF-immunoreactive submucous and myenteric neurons in the colon. | [3][7] |
| Enterobacteriaceae | Rats | Same as above | Decreased amount of Enterobacteriaceae in colonic tissue. | [7] |
Experimental Protocols
Study on this compound-Induced Enteric Neurodegeneration in Rats [5][6]
-
Animal Model: Sprague-Dawley rats.
-
Treatment Protocol: Rats were treated for 1-4 sessions. Each session consisted of daily subcutaneous injections of this compound or saline for 5 days, followed by a 3-week recovery period.
-
Neuroanatomical Analysis:
-
Tissue from the fundus, ileum, and colon was collected.
-
Immunohistochemistry was performed to identify and quantify different neuronal populations, including general neuronal markers, LH-receptor-IR neurons, and nitric-oxide-synthase-IR neurons.
-
Apoptosis was assessed using methods like TUNEL staining.
-
-
Inflammatory and Immune Response:
-
Circulating levels of interleukins and cytokines were measured.
-
Serum was analyzed for GnRH antibody titers.
-
Signaling Pathways in Enteric Neuron Loss
The precise signaling cascade leading to enteric neuron apoptosis following this compound treatment is still under investigation. However, evidence suggests a potential role for LH receptor hyperactivation.
References
- 1. Reversible trabecular bone density loss following induced hypo-oestrogenism with the GnRH analogue this compound in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects on bone mineral density and bone metabolism of 6 months' treatment with gonadotropin-releasing hormone analogues in Japanese women: comparison of this compound acetate with leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen in the rat prevents estrogen-deficiency bone loss elicited with the LHRH agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone analog this compound causes neuronal loss in rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Buserelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). As a member of the GnRH agonist class of medications, this compound is a critical component in the therapeutic landscape for a variety of hormone-responsive conditions. It is primarily utilized in the management of prostate cancer, endometriosis, and uterine fibroids, and also plays a significant role in assisted reproduction technologies.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization.
Molecular Structure and Identification
This compound is a nonapeptide, meaning it is a peptide composed of nine amino acid residues. Its structure is a modification of the natural GnRH peptide, designed to have a greater potency and a longer duration of action.[1]
The amino acid sequence of this compound is pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt.[3][4][5] The key modifications from the native GnRH sequence are the substitution of a D-serine residue with a bulky tert-butyl group at position 6 and the replacement of the C-terminal glycine-amide with an ethylamide group. These changes confer enhanced resistance to enzymatic degradation and increased binding affinity to the GnRH receptor.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1][2][6] |
| Molecular Formula | C60H86N16O13[1][7][8][9][10] |
| Molecular Weight | 1239.42 g/mol [1][7][8][9][11] |
| CAS Number | 57982-77-1 (this compound)[1][2][9][11][12][13] |
| 68630-75-1 (this compound Acetate)[1][2] | |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt[3][4][5] |
Chemical and Physical Properties
This compound is typically supplied as a white to off-white, amorphous, or lyophilized powder.[3][14][15] It is hygroscopic and should be stored in a desiccated environment.[11][14][16]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid, white to off-white powder[14][15] |
| Solubility | Sparingly soluble in water and dilute acids[11][16][17]; Freely soluble (as acetate (B1210297) salt)[18]; Soluble in DMSO and Methanol[14] |
| Melting Point | >186°C (decomposes)[14][19] |
| pKa (Predicted) | 9.82 ± 0.15[11][16][20] |
| logP (Predicted) | -3.63 to 3.12540[10][20] |
Synthesis of this compound
The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), or a combination of both.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a common method for producing this compound. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Liquid-Phase Peptide Synthesis (LPPS)
In LPPS, peptide fragments are synthesized in solution and then coupled together. For this compound, this often involves the synthesis of two main fragments which are then condensed.[6]
References
- 1. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. prospecbio.com [prospecbio.com]
- 4. genscript.com [genscript.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. GSRS [precision.fda.gov]
- 8. medkoo.com [medkoo.com]
- 9. scbt.com [scbt.com]
- 10. This compound [drugcentral.org]
- 11. This compound | 57982-77-1 [chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. CN104402977A - Solid-liquid synthesis method of this compound - Google Patents [patents.google.com]
- 14. This compound | 68630-75-1 [chemicalbook.com]
- 15. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 16. This compound CAS#: 57982-77-1 [chemicalbook.com]
- 17. This compound CAS#: 57982-77-1 [m.chemicalbook.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. 005075-10mg | this compound Acetate [68630-75-1] Clinisciences [clinisciences.com]
- 20. This compound|lookchem [lookchem.com]
Buserelin degradation and metabolism in biological systems
Buserelin Degradation and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] Its chemical modifications, specifically the substitution of glycine (B1666218) in position 6 with D-serine and glycinamide (B1583983) in position 10 with ethylamide, confer a greatly enhanced biological activity and a longer duration of action compared to the natural LHRH.[1] this compound's effects on the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) are 20 to 170 times greater than that of LHRH.[1]
Initially, this compound stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in LH and FSH secretion.[3] However, chronic administration results in the desensitization and downregulation of these receptors, leading to a sustained suppression of gonadotropin release.[3][4] This, in turn, significantly reduces the production of testosterone (B1683101) in males and estrogen in females, forming the basis of its therapeutic applications in hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[3][5]
A thorough understanding of the degradation and metabolism of this compound is paramount for optimizing its therapeutic efficacy and safety. This guide provides a comprehensive overview of the current knowledge on this compound's metabolic fate in biological systems, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Data on this compound Degradation and Metabolism
The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical settings. The following tables summarize key quantitative parameters related to its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Conditions | Administration Route | Source |
| Biological Half-Life | ||||
| 50-80 minutes | Human | Intravenous | [1] | |
| 80 minutes | Human | Subcutaneous | [1][6] | |
| 1-2 hours | Human | Intranasal | [1] | |
| 5 minutes (initial) | Rat | Intravenous | [7] | |
| 12 minutes (initial) | Guinea Pig | Intravenous | [7] | |
| 72-80 minutes (elimination) | Multiple | Various | [7] | |
| 1.29 ± 0.40 hours | Pig | Intramuscular | [7] | |
| 1.3 hours | Gilt | Not specified | [8] | |
| 1.13 ± 0.30 hours | Cow | Intramuscular | [7] | |
| Bioavailability | ||||
| 70% | Human | Subcutaneous | [1] | |
| Protein Binding | ||||
| ~15% | Not specified | Not specified | [7] | |
| Excretion | ||||
| 50% as intact form in urine | Human | Not specified | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Pigs and Cows (Intramuscular Administration)
| Parameter | Pigs (1 mg dose) | Cows (3 mg dose) | Source |
| Cmax (Maximum Plasma Concentration) | 10.99 ± 2.04 ng/mL | 2.68 ± 0.36 ng/mL | [7] |
| tmax (Time to Cmax) | 0.57 ± 0.18 h | 1.05 ± 0.27 h | [7] |
| AUC0-t (Area Under the Curve) | 25.02 ± 6.93 h·ng/mL | 5.63 ± 1.86 h·ng/mL | [7] |
| Vz (Apparent Volume of Distribution) | 80.49 ± 43.88 L | 839.88 ± 174.77 L | [7] |
| CL (Clearance) | 41.15 ± 11.18 L/h | 545.04 ± 166.40 L/h | [7] |
This compound Degradation and Metabolism
This compound is primarily metabolized by peptidases in various tissues.[1] The main sites of metabolism are the liver and kidneys, with additional degradation occurring in the gastrointestinal tract and the pituitary gland.[1] In the pituitary, membrane-bound enzymes are responsible for its inactivation.[1] The key enzymes involved in the systemic metabolism of this compound are pyroglutamyl peptidase and chymotrypsin-like endopeptidases.[1]
The degradation of this compound can also occur under various physicochemical stress conditions. In aqueous solutions, the degradation pathways are pH-dependent. In acidic conditions, debutylation is a notable degradation route.[9] In the pH range of 5-6, hydrolysis of the peptide backbone on the N-terminal side of the serine residue at position 4 is observed.[9] At pH values greater than 7, epimerization of the serine at position 4 is the primary degradation pathway.[9]
Forced degradation studies under dry heat stress have identified several degradation products, suggesting multiple degradation hypotheses.[10][11][12] One proposed mechanism involves the β-elimination of the hydroxyl group at the serine residue, followed by fragmentation.[10][11][12] Another pathway is the direct hydrolysis of the peptide backbone.[10][11]
The following diagram illustrates the enzymatic degradation of this compound.
Caption: Enzymatic metabolism of this compound in various tissues.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by modulating the GnRH receptor signaling pathway in the pituitary gonadotrophs. The initial binding of this compound to the GnRH receptor, a G-protein coupled receptor, triggers a signaling cascade that leads to the synthesis and release of LH and FSH.[1][3] This classical pathway involves the activation of Gq/11 proteins and phospholipase Cβ (PLCβ).[13] However, with continuous exposure to this compound, the GnRH receptors become desensitized and downregulated, leading to a profound suppression of gonadotropin secretion.[3][4]
The signaling mechanism is complex and can involve multiple pathways, including the activation of other G proteins, phospholipase D (PLD), phospholipase A2 (PLA2), and the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2).[13]
The following diagram outlines the GnRH receptor signaling pathway activated by this compound.
Caption: this compound-induced GnRH receptor signaling pathway.
Experimental Protocols
The study of this compound degradation and metabolism relies on robust analytical methodologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a cornerstone technique for the quantification of this compound and its metabolites in biological matrices.[7][14][15][16]
Sample Preparation: Protein Precipitation
A common method for extracting this compound from plasma samples is protein precipitation.[15]
-
Sample Collection: Collect blood samples in heparinized tubes.[14]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.[14]
-
Precipitation: To a known volume of plasma (e.g., 500 µL), add a precipitating agent such as acetonitrile (B52724) (often with 0.1% formic acid) or methanol (B129727) in a specific ratio (e.g., 1:2 v/v).[14][15]
-
Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound and its metabolites for analysis.
UPLC-MS/MS Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound.[7][14]
-
Chromatographic System: A typical system includes a UPLC instrument (e.g., Waters Acquity UPLC) and a chromatographic column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[7][14]
-
Mobile Phase: A gradient elution is commonly used with two solvents:
-
Gradient Program: An example of a gradient elution program is: 75% A (0-0.5 min), 10% A (5-7 min), 75% A (7.1-10 min).[7][14]
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.[7][14]
-
Mass Spectrometry: A tandem mass spectrometer (e.g., Waters Quattro Premier) is used for detection and quantification.[14]
The following flowchart illustrates a typical experimental workflow for the pharmacokinetic analysis of this compound.
Caption: Workflow for this compound pharmacokinetic analysis.
Conclusion
This compound undergoes rapid metabolism in biological systems, primarily through enzymatic degradation by peptidases in the liver, kidneys, and pituitary gland. Its pharmacokinetic profile is characterized by a relatively short half-life, which necessitates specific dosing regimens to achieve therapeutic efficacy. The degradation of this compound is influenced by pH and temperature, leading to various degradation products through pathways such as hydrolysis and epimerization. The mechanism of action of this compound is complex, involving the initial stimulation and subsequent desensitization of GnRH receptor signaling pathways. Advanced analytical techniques, particularly UPLC-MS/MS, are essential for the accurate quantification of this compound and its metabolites, enabling detailed pharmacokinetic and metabolic studies. A comprehensive understanding of these aspects is crucial for the continued development and optimization of this compound-based therapies.
References
- 1. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. altmeyers.org [altmeyers.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of this compound after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dry heat forced degradation of this compound peptide: kinetics and degradant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biphasic Effects of Buserelin on Hormone Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent utilized in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.[1][2][3] Its clinical efficacy is rooted in its profound and biphasic impact on the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the dual-phase action of this compound on hormone levels, details the underlying signaling pathways, presents quantitative data from clinical investigations, and outlines typical experimental protocols for studying its effects.
Initially, this compound acts as a superagonist at the GnRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] This initial stimulatory phase, often referred to as the "flare-up" effect, consequently increases the production of gonadal steroid hormones, namely testosterone (B1683101) in males and estradiol (B170435) in females.[5] However, continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors, resulting in a profound and sustained suppression of gonadotropin and sex steroid levels.[2][4]
Mechanism of Action: From Stimulation to Suppression
The biphasic effect of this compound is a direct consequence of its interaction with GnRH receptors on pituitary gonadotrophs.
Phase 1: The "Flare-Up" - Initial Agonist Effect
Upon administration, this compound, with its higher affinity and longer half-life compared to endogenous GnRH, binds to and activates GnRH receptors.[2] This potent stimulation of the Gq/11 protein-coupled receptors triggers a downstream signaling cascade.
Signaling Pathway of GnRH Receptor Activation
The initial activation of the GnRH receptor by this compound initiates a well-defined intracellular signaling pathway, as depicted in the diagram below.
This signaling cascade culminates in the synthesis and release of LH and FSH into the bloodstream, leading to the initial surge in gonadal steroid hormones.
Phase 2: Downregulation and Desensitization
Continuous exposure to this compound leads to a state of pituitary desensitization and downregulation of GnRH receptors. The exact mechanisms are multifaceted and include:
-
Receptor Uncoupling: The GnRH receptor becomes uncoupled from its G-protein, preventing signal transduction despite agonist binding.
-
Receptor Internalization: The agonist-receptor complexes are internalized via endocytosis, reducing the number of receptors on the cell surface available for stimulation.
-
Transcriptional and Translational Inhibition: Prolonged stimulation can lead to a decrease in the synthesis of new GnRH receptors and gonadotropin subunits.
This sustained suppression of pituitary function results in a dramatic decrease in LH and FSH levels, leading to hypogonadism and a significant reduction in testosterone and estradiol production.[2][4]
Quantitative Data on Hormonal Biphasic Effects
The biphasic hormonal response to this compound has been documented in numerous clinical studies. The following tables summarize quantitative data from a representative study in women undergoing in vitro fertilization (IVF) protocols, illustrating the changes in key hormone levels over time.
Table 1: Serum Gonadotropin and Estradiol Levels Following this compound Administration in Women Undergoing IVF
| Hormone | Baseline (Mean ± SD) | Day of Oocyte Retrieval (DOR) (Mean ± SD) | DOR + 7 Days (Mean ± SD) | DOR + 14 Days (Mean ± SD) |
| LH (IU/L) | 5.6 ± 2.6 | 3.0 ± 1.8 | 1.5 ± 1.0 | 1.6 ± 1.2 |
| FSH (IU/L) | 6.8 ± 2.4 | 9.6 ± 3.0 | 1.9 ± 1.6 | 2.6 ± 1.6 |
| Estradiol (nmol/L) | - | - | 2.9 ± 2.0 | 2.7 ± 2.0 |
Data adapted from a prospective randomized study in normogonadotrophic women.[1]
Table 2: Serum Progesterone (B1679170) Levels Following this compound Administration in Women Undergoing IVF
| Hormone | Day of Oocyte Retrieval (DOR) (Mean ± SD) | DOR + 7 Days (Mean ± SD) |
| Progesterone (nmol/L) | 28 ± 18 | 39 ± 30 |
Data adapted from a prospective randomized study in normogonadotrophic women.[1]
These tables clearly demonstrate the initial stimulatory effect on FSH and LH around the time of oocyte retrieval, followed by a decline in the subsequent weeks. Estradiol and progesterone levels also show dynamic changes reflecting the ovarian response to the initial gonadotropin surge and subsequent luteal phase.
Experimental Protocols
Investigating the biphasic effects of this compound requires carefully designed experimental protocols. Below are examples of methodologies for key experiments.
Protocol 1: GnRH Agonist (this compound) Stimulation Test
This test is used to assess the pituitary's ability to secrete gonadotropins and can be adapted to study the initial flare response to this compound.
Objective: To measure the acute gonadotropin response to a single dose of this compound.
Subjects: Healthy adult male or female volunteers, or patients with suspected disorders of the HPG axis.
Methodology:
-
Baseline Blood Sampling: A baseline blood sample is collected at time 0 for the measurement of serum LH, FSH, testosterone (in males), and estradiol (in females).[6][7]
-
This compound Administration: A single subcutaneous injection of this compound (e.g., 100 µg) is administered.[6]
-
Post-Stimulation Blood Sampling: Blood samples are collected at multiple time points post-injection to capture the peak gonadotropin response. Typical time points include 30, 60, 90, 120, 180, and 240 minutes.[8] For a simplified test, a single sample at 4 hours post-injection can be informative for LH response.[6][7]
-
Hormone Analysis: Serum samples are analyzed for LH and FSH concentrations using validated immunoassays.
Protocol 2: Characterization of Long-Term Hormonal Suppression
This protocol is designed to evaluate the downregulation phase of this compound's effect.
Objective: To monitor the suppression of gonadotropins and gonadal steroids over a period of continuous this compound administration.
Subjects: Patients with hormone-dependent conditions (e.g., prostate cancer, endometriosis) scheduled for this compound therapy.
Methodology:
-
Baseline Assessment: Baseline hormone levels (LH, FSH, testosterone/estradiol) are measured before the initiation of treatment.
-
This compound Administration: this compound is administered continuously, typically via daily subcutaneous injections (e.g., 500 µg) or a long-acting depot formulation.[9][10]
-
Serial Blood Sampling: Blood samples are collected at regular intervals throughout the treatment period. A typical schedule might include weekly samples for the first month, followed by monthly samples for the duration of the treatment (e.g., 3-6 months).
-
Hormone Analysis: Serum samples are analyzed for LH, FSH, and testosterone or estradiol to track the decline and sustained suppression of these hormones.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, visualize a typical experimental workflow and the logical relationship of this compound's biphasic action.
Conclusion
This compound's biphasic effect on hormone levels is a well-characterized phenomenon that is central to its therapeutic applications. The initial stimulatory "flare-up" phase is followed by a profound and sustained suppression of the HPG axis. A thorough understanding of the underlying signaling pathways, the quantitative changes in hormone levels, and the appropriate experimental protocols for their investigation is crucial for researchers, scientists, and drug development professionals working with this important class of drugs. The data and methodologies presented in this guide provide a solid foundation for further research and development in the field of hormonal therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dissociated effect of this compound on luteinizing hormone (LH) and alpha subunit in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gonadotropin-releasing Hormone Stimulation Test for Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of serum androgen levels by chronic intranasal and subcutaneous administration of a potent luteinizing hormone-releasing hormone (LH-RH) agonist in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on Buserelin for endometriosis research
An In-depth Technical Guide to Initial Studies on Buserelin for Endometriosis Research
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory condition characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age worldwide.[1][2] The primary symptoms include chronic pelvic pain, dysmenorrhea, dyspareunia, and infertility.[2][3] Given its estrogen-dependent nature, a key therapeutic strategy involves suppressing ovarian estrogen production.[3] Gonadotropin-releasing hormone (GnRH) agonists, such as this compound, emerged as a significant advancement in the medical management of endometriosis by inducing a reversible state of hypoestrogenism, leading to the regression of endometriotic lesions and symptom alleviation.[3][4] This technical guide provides a comprehensive overview of the initial studies on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols employed in foundational research.
Mechanism of Action of this compound
This compound is a synthetic and potent analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[5][6] Its therapeutic effect is based on its dual-phase action on the pituitary gland's GnRH receptors.[5]
-
Phase 1: Initial Stimulation (Flare-Up) : Upon initial administration, this compound acts as a superagonist at the GnRH receptor, causing a transient increase in the secretion of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] This leads to a temporary surge in ovarian estrogen production.[8]
-
Phase 2: Pituitary Desensitization (Downregulation) : Continuous administration of this compound leads to the overstimulation and subsequent desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs.[3][5] This loss of receptor responsiveness results in a profound suppression of LH and FSH release, which in turn ceases the stimulation of the ovaries.[3] The outcome is a significant reduction in circulating estradiol (B170435) levels to postmenopausal or "medical castration" levels, creating a hypoestrogenic state that inhibits the growth and activity of endometriotic implants.[4][5][9]
References
- 1. Weighing up GnRH agonist therapy for endometriosis: outcomes and the treatment paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Initial results in the treatment of endometriosis with the LH-RH analog this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of endometriosis with gonadotropin releasing hormone agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Research on Buserelin in Polycystic Ovary Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Animal models are indispensable for elucidating the pathophysiology of PCOS and for the preclinical evaluation of novel therapeutic agents. This technical guide provides a comprehensive overview of the use of Buserelin, a gonadotropin-releasing hormone (GnRH) agonist, in the context of a letrozole-induced rodent model of PCOS. We present detailed experimental protocols for disease induction and a proposed framework for this compound administration. Furthermore, this document summarizes key quantitative data from relevant studies and provides visualizations of pertinent signaling pathways and experimental workflows to facilitate the design of robust exploratory research protocols.
Introduction to Polycystic Ovary Syndrome and the Rationale for Animal Models
PCOS is the most common endocrinopathy affecting women of reproductive age, with significant reproductive, metabolic, and psychological consequences. The heterogeneity of the syndrome complicates the development of targeted therapies. Animal models that recapitulate the key features of human PCOS are crucial for investigating disease mechanisms and for the preliminary assessment of therapeutic interventions.[1][2][3][4][5] Among the various methods of inducing PCOS in rodents, the administration of letrozole (B1683767), a non-steroidal aromatase inhibitor, is widely used and effectively mimics the hormonal and ovarian aberrations observed in women with PCOS.[1][6][7][8]
This compound, a GnRH agonist, is utilized in clinical settings to manage hormonal fluctuations, particularly in assisted reproductive technologies.[9][10][11][12][13] Its mechanism of action involves an initial stimulation of the pituitary-gonadal axis, followed by a profound suppression of gonadotropin release with continuous administration.[10][14] This modulatory effect on the hypothalamic-pituitary-ovarian (HPO) axis makes this compound a compelling candidate for exploratory research in PCOS models, where dysregulation of this axis is a central feature.
Experimental Protocols
Induction of Polycystic Ovary Syndrome in Rodent Models
Several methods have been established to induce PCOS-like characteristics in rodents. The choice of model often depends on the specific aspects of the syndrome being investigated.
Table 1: Summary of Common Methods for Inducing PCOS in Rodent Models
| Induction Agent | Mechanism of Action | Key Phenotypic Features | References |
| Letrozole | Aromatase inhibitor; blocks the conversion of androgens to estrogens, leading to hyperandrogenism and disruption of the HPO axis. | Irregular estrous cycles, polycystic ovaries, increased LH/FSH ratio, elevated testosterone (B1683101) levels, insulin (B600854) resistance. | [1][6][7][8] |
| Dehydroepiandrosterone (DHEA) | Androgen precursor; induces a state of hyperandrogenism. | Cystic ovarian morphology, anovulation, increased testosterone and prolactin levels. | [1][15] |
| Testosterone Propionate | Androgen receptor agonist; directly induces hyperandrogenism. | Irregular estrous cycles, increased body weight, insulin resistance, altered ovarian morphology. | [1] |
| Dihydrotestosterone (DHT) | Non-aromatizable androgen; induces hyperandrogenism without conversion to estrogen. | Impaired estrous cycle, increased body fat, insulin resistance, elevated blood pressure. | [1] |
Detailed Protocol for Letrozole-Induced PCOS Rat Model
This protocol is based on established methodologies for inducing a robust PCOS phenotype in female rats.[7][15]
-
Animal Model: Female Sprague-Dawley or Wistar rats, approximately 21 days of age.
-
Acclimatization: House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
PCOS Induction:
-
Confirmation of PCOS Phenotype:
-
Monitor the estrous cycle daily by vaginal smear cytology during the last week of letrozole administration. Persistent diestrus is indicative of anovulation.
-
At the end of the induction period, collect blood samples for hormonal analysis (LH, FSH, testosterone, estradiol).
-
Perform histological examination of the ovaries to confirm the presence of multiple cystic follicles and a thickened theca layer.
-
Proposed Exploratory Protocol for this compound Treatment
This proposed protocol is designed for a pilot study to investigate the effects of this compound on a pre-established letrozole-induced PCOS rat model.
-
Animal Model: Adult female rats with confirmed letrozole-induced PCOS (as described in section 2.2).
-
Treatment Groups:
-
PCOS Control Group: Continue to receive the vehicle.
-
This compound Treatment Group(s): Administer this compound acetate (B1210297) via subcutaneous injection. It is advisable to test a range of doses (e.g., low, medium, and high doses) to determine the optimal therapeutic window. A starting point could be derived from doses used in other rodent studies, adjusting for the specific research question.
-
-
Treatment Duration: A treatment period of 2 to 4 weeks is suggested to observe significant changes in hormonal profiles and ovarian morphology.
-
Outcome Measures:
-
Hormonal Analysis: Collect blood samples at baseline (before this compound treatment) and at the end of the treatment period to measure serum levels of LH, FSH, testosterone, androstenedione, and estradiol.
-
Ovarian Morphology: Perform histological analysis of the ovaries to assess changes in follicular development, the number and size of cysts, and the thickness of the theca and granulosa cell layers.
-
Estrous Cyclicity: Monitor the estrous cycle daily throughout the treatment period to determine if this compound can restore cyclicity.
-
Metabolic Parameters: If investigating the metabolic aspects of PCOS, measure fasting glucose, insulin, and lipid profiles.
-
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes in a letrozole-induced PCOS model and the reported effects of this compound in human PCOS studies, which can serve as a benchmark for preclinical investigations.
Table 2: Expected Hormonal and Metabolic Changes in a Letrozole-Induced PCOS Rat Model
| Parameter | Expected Change in PCOS Model vs. Control | Reference |
| Serum Luteinizing Hormone (LH) | Increased | [7] |
| Serum Follicle-Stimulating Hormone (FSH) | Decreased or unchanged | [7] |
| LH/FSH Ratio | Increased | [15] |
| Serum Testosterone | Increased | [7][16] |
| Serum Estradiol | Decreased | [7] |
| Serum Progesterone | Decreased | [7] |
| Fasting Insulin | Increased (with high-fat diet) | [15] |
| HOMA-IR | Increased (with high-fat diet) | [15] |
Table 3: Reported Effects of this compound in Women with PCOS
| Parameter | Reported Effect of this compound | Reference |
| Serum Luteinizing Hormone (LH) | Initial transient increase, followed by suppression. | [9][10] |
| Serum Follicle-Stimulating Hormone (FSH) | Initial transient increase, followed by suppression. | [9] |
| Serum Testosterone | Decreased to normal levels with prolonged treatment. | [10] |
| Serum Androstenedione | Decreased to normal levels with prolonged treatment. | [10] |
| Serum Estradiol | Suppressed to postmenopausal levels. | [17] |
| Ovarian Volume | Significantly decreased. | [10][17] |
| Ovarian Cysts | Disappearance of cysts in a majority of subjects. | [10] |
| 17-Hydroxyprogesterone (17-OHP) Response | Increased response to this compound stimulation. | [18] |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
Conclusion
The letrozole-induced rodent model provides a robust and clinically relevant platform for the exploratory investigation of novel therapeutic strategies for PCOS. This compound, with its potent modulatory effects on the HPO axis, represents a promising candidate for such research. This technical guide offers a foundational framework, including detailed protocols, expected quantitative outcomes, and visual aids, to empower researchers, scientists, and drug development professionals to design and execute rigorous preclinical studies. The insights gained from such exploratory research will be invaluable in advancing our understanding of PCOS pathophysiology and in the development of innovative and effective treatments for this complex syndrome.
References
- 1. OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings [lidsen.com]
- 2. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. Experimental animal models for polycystic ovarian syndrome (methods, effects, and implications) | Kurniawati | Livestock and Animal Research [jurnal.uns.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Letrozole-induced polycystic ovaries in the rat: a new model for cystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Treatment of polycystic ovarian disease by inducing ovulation with pulsatile subcutaneous administration of human menopausal gonadotrophin associated with luteinizing hormone-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of long-term inhibition of gonadotrophin secretion by the gonadotrophin-releasing hormone agonist, this compound, on sex steroid secretion and ovarian morphology in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assisted conception using this compound and human menopausal gonadotrophins in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GnRH agonist administration in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sherfertilitysolutions.com [sherfertilitysolutions.com]
- 14. Use of this compound in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Rat Model of Polycystic Ovary Syndrome with Insulin Resistance Induced by Letrozole Combined with High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Letrozole-Induced Polycystic Ovary Syndrome Attenuates Cystathionine-β Synthase mRNA and Protein Abundance in the Ovaries of Female Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GnRH-agonist therapy in women with the polycystic ovarian syndrome: effects on ovarian volume and on gonadotropin and sex steroid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 17-Hydroxyprogesterone response to this compound testing in the polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Buserelin as a Tool for Studying Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buserelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a pivotal tool in the research of hormone-dependent cancers, such as prostate and breast cancer. Its robust ability to induce a state of "medical castration" by downregulating the hypothalamic-pituitary-gonadal axis allows for the precise study of hormone deprivation on tumor biology. This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in both in vitro and in vivo models, and a summary of its pharmacokinetic and pharmacodynamic properties. Visualizations of key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its application in cancer research.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] Developed to have a higher potency and longer half-life than its natural counterpart, this compound acts as a superagonist at the GnRH receptors in the anterior pituitary gland.[1][3] This property is central to its utility in both clinical oncology and cancer research.
Mechanism of Action
This compound's effect is biphasic, a critical concept for experimental design.[1][2]
-
Phase 1: Initial Stimulation ("Flare Effect") : Upon initial administration, this compound intensely stimulates GnRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[2] This "flare" causes a temporary increase in gonadal steroid production, elevating testosterone (B1683101) levels in males and estrogen in females.[1][4] In a research context, this phase can be exploited to study the effects of acute hormonal surges on cancer cell proliferation and signaling. This flare-up can last for the first 1-2 weeks of treatment.[1]
-
Phase 2: Pituitary Desensitization and Downregulation : Continuous or chronic administration of this compound leads to the overstimulation and subsequent desensitization and downregulation of pituitary GnRH receptors.[1][5] This sustained action effectively uncouples the pituitary from hypothalamic control, causing a profound and reversible suppression of LH and FSH release.[3] The resulting decrease in gonadotropin support to the gonads leads to a sharp decline in testosterone and estrogen production, achieving levels equivalent to surgical castration.[1][4] This state of "medical castration" is the cornerstone of its use in studying hormone-dependent cancers.
Signaling Pathways Modulated by this compound
Understanding the signaling cascades initiated by this compound is essential for interpreting experimental results. The primary pathway involves the hypothalamic-pituitary-gonadal axis, which ultimately controls steroid hormone levels that drive cancer growth.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Downregulation
This compound directly targets the GnRH receptors on pituitary gonadotroph cells. Chronic activation leads to their desensitization, shutting down the production of LH and FSH. This, in turn, halts the signal for the testes to produce testosterone and the ovaries to produce estrogen.
Caption: this compound-induced downregulation of the HPG axis.
Intracellular Signaling
At the cellular level, GnRH receptors are G-protein coupled receptors. Their activation by this compound can trigger multiple downstream pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinases (MAPK), such as ERK1/2.[6] While the primary anti-cancer effect is systemic hormone deprivation, researchers should be aware of potential direct effects on cancer cells that may express GnRH receptors, although this is not the predominant mechanism of action.[7]
Quantitative Data on this compound
Summarized data provides a quick reference for planning experiments.
Table 1: Pharmacokinetic Properties of this compound in Preclinical Models
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | ~70% | Rat | Subcutaneous (s.c.) | [8] |
| Elimination Half-life (t½) | ~80 minutes | Rat | Subcutaneous (s.c.) | [8] |
| Time to Max Concentration (tmax) | 0.57 ± 0.18 h | Pig | Intramuscular (i.m.) | [9][10] |
| Max Concentration (Cmax) | 10.99 ± 2.04 ng/mL | Pig | Intramuscular (i.m.) | [9][10] |
| Elimination Half-life (t½) | 1.29 ± 0.40 h | Pig | Intramuscular (i.m.) | [9][10] |
| Elimination Half-life (t½) | 1.13 ± 0.3 h | Cow | Intramuscular (i.m.) | [9][10] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation (e.g., solution vs. depot suspension) and species.[11]
Table 2: Effect of this compound on Serum Hormone Levels
| Hormone | Effect | Time to Effect | Species/Context | Reference |
| Testosterone | Initial surge, then reduction to <100 ng/dl (castrate levels) | ~4 weeks | Human (Prostate Cancer) | [12] |
| LH / FSH | Initial surge, then suppression | 10-14 days | Human | [13] |
| Estradiol (B170435) | Suppression to postmenopausal levels | ~4 weeks | Human | |
| Testosterone | Significant increase (flare) within 1-3 hours, followed by decrease | 1-3 hours (flare) | Ram |
Experimental Protocols
The following protocols provide a framework for using this compound in common research models of hormone-dependent cancer.
In Vitro Studies: Modeling Hormone Deprivation
While this compound's primary action is systemic, in vitro studies are crucial for dissecting the cellular response to the hormone-deprived environment it creates.
-
Objective : To assess the direct effect of androgen or estrogen withdrawal on cancer cell lines.
-
Cell Line Selection :
-
Methodology :
-
Culture Medium : Culture cells in standard medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Hormone Deprivation : To mimic the effect of this compound in vivo, switch cells to a hormone-deprived medium. This is achieved by using phenol (B47542) red-free medium supplemented with charcoal-stripped FBS (CS-FBS). Charcoal stripping removes steroid hormones from the serum.
-
Experimental Setup : Plate cells and allow them to attach for 24 hours in standard medium. Then, wash with PBS and switch to the hormone-deprived medium.
-
Treatment Groups :
-
Control Group: Cells in hormone-deprived medium.
-
Hormone Add-back Group: Cells in hormone-deprived medium supplemented with a physiological concentration of the target hormone (e.g., 1 nM R1881 for LNCaP, 10 nM 17β-estradiol for MCF-7).
-
-
Assays :
-
Proliferation : Measure cell viability at 24, 48, and 72 hours using an MTT or similar proliferation assay.[15]
-
Gene Expression : Analyze changes in hormone receptor target genes (e.g., PSA for LNCaP, pS2 for MCF-7) via qPCR or Western Blot.
-
Apoptosis : Assess apoptosis using TUNEL staining or caspase activity assays.
-
-
In Vivo Studies: Xenograft Models
In vivo studies are essential to validate in vitro findings and to study this compound's systemic effects on tumor growth. Patient-Derived Xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of patient tumors.[17]
-
Objective : To create a state of medical castration in an animal model to study its effect on the growth of a hormone-dependent tumor xenograft.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude, SCID, or NSG).
-
Methodology :
-
Cell/Tissue Implantation :
-
Cell Line Xenograft : Subcutaneously inject 1-5 million cancer cells (e.g., LNCaP, MCF-7) in a solution of Matrigel into the flank of the mouse.[17]
-
PDX Model : Surgically implant a small fragment of patient tumor tissue (2-3 mm³) subcutaneously or under the renal capsule.
-
-
Estrogen Supplementation (for ER+ Breast Cancer Models) : For estrogen-dependent xenografts like MCF-7, a 17β-estradiol pellet (e.g., 0.18 mg, 60-day release) must be implanted subcutaneously to support initial tumor growth.[16]
-
Tumor Growth : Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
This compound Administration :
-
Treatment Group : Administer this compound via subcutaneous injection or a long-acting depot formulation. A typical dose for creating a castrate environment in mice is in the range of 1-10 mg/kg, but this should be optimized.[18] Note: The referenced study uses Leuprolide, another GnRH agonist, providing a comparable dosing strategy.
-
Control Group : Administer a vehicle control (e.g., saline).
-
Surgical Castration Group (Optional but recommended) : A group of surgically castrated mice can serve as a positive control for hormone deprivation.
-
-
Monitoring :
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and health status.
-
At the study endpoint, collect blood via cardiac puncture to measure serum testosterone or estradiol levels by ELISA to confirm castration.
-
Excise tumors for histological analysis, Western blot, or qPCR.
-
-
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
This compound is an indispensable agent for investigating the mechanisms of hormone-dependent cancers. Its reliable and reversible suppression of gonadal steroids provides a controlled system for studying tumor response to hormone deprivation, identifying mechanisms of resistance, and evaluating novel therapeutic strategies. The protocols and data presented in this guide offer a robust foundation for researchers to effectively incorporate this compound into their experimental designs, ultimately advancing our understanding of and ability to treat these prevalent malignancies.
References
- 1. swolverine.com [swolverine.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of this compound after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 12. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of the GnRH analog this compound on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Buserelin Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2] It functions as a superagonist at the GnRH receptor, and its administration can induce a biphasic hormonal response.[1][2] An initial, transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion is followed by a sustained downregulation and desensitization of the pituitary GnRH receptors with continuous administration.[1][2] This leads to a profound and reversible suppression of gonadal steroidogenesis, effectively creating a state of "medical castration."[2] This property makes this compound a valuable tool in preclinical in vivo mouse studies for a variety of research applications, particularly in endocrinology, oncology, and reproductive biology.
These application notes provide detailed protocols for the administration of this compound in mice for common research models, including endometriosis and prostate cancer.
Mechanism of Action
This compound initially stimulates the pituitary gland to release LH and FSH, leading to a temporary surge in testosterone (B1683101) in males and estrogen in females.[2] However, with continued administration, the constant stimulation of GnRH receptors leads to their desensitization and downregulation.[1] This results in a sharp decline in LH and FSH release, leading to the suppression of testosterone and estrogen to castrate levels.[1][2]
GnRH Receptor Signaling Pathway
This compound binding to the GnRH receptor (GnRHR) on pituitary gonadotropes activates a cascade of intracellular signaling events. The primary pathway involves the coupling of the GnRHR to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of LH and FSH.
Data Presentation
The following tables summarize quantitative data related to this compound administration in preclinical and clinical studies.
Table 1: Hormonal Response to this compound Administration
| Species | Dosage and Route | Duration | Effect on Luteinizing Hormone (LH) | Effect on Follicle-Stimulating Hormone (FSH) | Effect on Testosterone | Effect on Estradiol |
| Rat | 20 µg, subcutaneous, daily | 5 days | Initial surge followed by suppression | Initial surge followed by suppression | Significant decrease | Not specified |
| Rat | 300-500 µg/kg, subcutaneous, daily | 5 days | Suppression | Suppression | Significant decrease | Not specified |
| Mouse | Not specified | Not specified | Suppression | Suppression | Castrate levels achieved | Suppression |
| Human | 200 µg, subcutaneous, daily | 6-9 months | Suppression | Suppression | Not applicable | Suppressed to near menopausal range[3] |
| Human | 400 µg, intranasal, 3x daily | 6-9 months | Suppression | Suppression | Not applicable | Suppressed to near menopausal range[3] |
Table 2: Efficacy of this compound in Disease Models
| Model | Species | This compound Treatment | Primary Outcome | Result |
| Endometriosis | Human | 200 µg SC daily or 400 µg IN 3x daily for 6-9 months | Reduction in endometriosis implant score | >70% decrease[3] |
| Prostate Cancer | Human | Continuous administration | Tumor response | Similar to diethylstilbestrol (B1670540) or orchiectomy[4] |
| Prostate Cancer Xenograft | Mouse | Not specified | Tumor growth | Inhibition of androgen-dependent tumor growth |
| Adenomyosis | Mouse | GnRH agonist treatment for 60 days | Live litter size | Significantly increased compared to untreated adenomyosis group[4] |
Experimental Protocols
Protocol 1: Induction of a Murine Model of Endometriosis
This protocol describes the surgical induction of endometriosis in mice and subsequent treatment with this compound to study the effects on lesion development.
Materials:
-
Female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound acetate
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures
Procedure:
-
Donor Mouse Preparation:
-
Anesthetize a donor mouse.
-
Perform a laparotomy to expose the uterine horns.
-
Excise one uterine horn and place it in sterile PBS.
-
Euthanize the donor mouse.
-
-
Endometrial Tissue Preparation:
-
Longitudinally open the excised uterine horn and cut it into small fragments (e.g., 2x2 mm).
-
-
Recipient Mouse Surgery:
-
Anesthetize a recipient mouse.
-
Make a small midline incision on the abdomen to expose the peritoneal cavity.
-
Suture 3-4 uterine fragments to the peritoneal wall and/or major blood vessels.
-
Close the abdominal wall and skin with sutures.
-
-
This compound Administration:
-
Allow the mice to recover for 7-10 days.
-
Begin subcutaneous administration of this compound. A starting dose of 30-60 µg/kg daily can be used. The dose may need to be optimized based on the desired level of estrogen suppression.
-
Administer this compound or vehicle control daily for the duration of the study (e.g., 2-4 weeks).
-
-
Lesion Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the endometriotic lesions and measure their size (length and width) and weight.
-
Lesions can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Protocol 2: Prostate Cancer Xenograft Model
This protocol details the establishment of a prostate cancer xenograft model in immunodeficient mice and the use of this compound to achieve androgen deprivation.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Androgen-sensitive human prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
This compound acetate
-
Sterile PBS
-
Anesthetic
-
Surgical instruments
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture LNCaP cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
-
This compound Administration:
-
Begin subcutaneous administration of this compound. A starting dose of 30-60 µg/kg daily can be used to achieve and maintain castrate levels of testosterone.
-
Administer this compound or vehicle control daily or as a depot formulation for the duration of the study.
-
-
Endpoint Analysis:
-
Continue treatment until tumors in the control group reach the predetermined endpoint size.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Conclusion
This compound is a versatile and effective tool for manipulating the hypothalamic-pituitary-gonadal axis in in vivo mouse studies. The protocols provided herein offer a foundation for researchers to utilize this compound in models of endometriosis and prostate cancer. It is important to note that specific parameters such as mouse strain, cell line, and experimental endpoints may necessitate optimization of the described protocols. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount for the successful and humane execution of these studies.
References
- 1. Quantification of endometriotic lesions in a murine model by fluorimetric and morphometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GnRH agonist improves pregnancy outcome in mice with induced adenomyosis by restoring endometrial receptivity - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Buserelin Acetate for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin acetate (B1210297), a synthetic analog of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal axis.[1][2][3] While its primary clinical applications are in the treatment of hormone-dependent cancers like prostate and breast cancer, as well as in assisted reproductive technologies, its utility in in vitro research is expanding.[4][5] this compound acetate serves as a valuable tool for investigating GnRH receptor signaling pathways and for assessing the direct effects of GnRH analogs on various cell types, particularly cancer cells.[6][7]
These application notes provide detailed protocols for the preparation and use of this compound acetate in cell culture experiments, ensuring accuracy, reproducibility, and safety.
Mechanism of Action
This compound acetate acts as a superagonist at the GnRH receptor (GnRHR).[8] In pituitary gonadotrophs, initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9] However, continuous exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion and consequently reducing gonadal steroid production (testosterone and estrogen).[9]
In cancer cells expressing GnRHR, the signaling cascade differs. This compound acetate binding primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This activation of Gαi can also lead to the stimulation of phosphotyrosine phosphatases (PTPs), which can counteract the signaling of growth factor receptors like the epidermal growth factor receptor (EGFR).[1][2] The downstream effects include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][8][10]
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound acetate in various cell culture experiments.
Table 1: Effects of this compound Acetate on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Effect | Reference |
| Ovarian Cancer Cell Lines (two of six tested) | Ovarian | Not specified | Up to 16% inhibition of growth | [7] |
| DMBA-OC-1 | Rat Ovarian Adenocarcinoma | Not specified | Suppression of FSH-induced proliferation | [4] |
| Adult Rat Testes (in vivo) | N/A | 300 µg/kg and 500 µg/kg | Induction of apoptotic cell death | [10] |
| Adult Rat Ovarian Follicles | N/A | High-dose (not specified) | Increased apoptosis in granulosa cells | [11] |
Table 2: Physicochemical Properties of this compound Acetate
| Property | Value | Reference |
| Molecular Formula | C₆₀H₈₆N₁₆O₁₃ | N/A |
| Molecular Weight | 1239.4 g/mol | N/A |
| Solubility | Water, DMSO | [5] |
| Stability | Stable under normal conditions | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock Solution
This protocol details the preparation of a 10 mM this compound acetate stock solution. It is crucial to use aseptic techniques in a biological safety cabinet to maintain sterility.
Materials:
-
This compound acetate powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound acetate:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 1239.4 g/mol × 1000 mg/g = 12.394 mg
-
-
-
Weighing this compound Acetate:
-
Tare a sterile conical tube on a calibrated analytical balance.
-
Carefully weigh approximately 12.4 mg of this compound acetate powder directly into the tared tube. Record the exact weight.
-
-
Dissolving this compound Acetate:
-
For DMSO stock: Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration. For example, if you weighed exactly 12.4 mg, add 1 mL of DMSO.
-
For aqueous stock: Add the appropriate volume of sterile, nuclease-free water.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Sterilization (for aqueous stock):
-
If preparing an aqueous stock solution, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube. This step is generally not recommended for DMSO stocks as the solvent can be harsh on the filter membrane and sterility is usually maintained by the nature of DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Viability Assay using MTT
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound acetate on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound acetate stock solution (e.g., 10 mM in DMSO or water)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound Acetate:
-
Prepare serial dilutions of this compound acetate in complete cell culture medium from your stock solution. A typical concentration range to test could be 0.1, 1, 10, 100, and 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound acetate concentration) and a medium-only control (no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound acetate dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound acetate concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Workflow for this compound Acetate Stock Solution Preparation.
Caption: this compound Acetate Signaling in Cancer Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a Gonadotropin‐releasing Hormone Agonist on Rat Ovarian Adenocarcinoma Cell Lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mona.uwi.edu [mona.uwi.edu]
Application Notes and Protocols for Buserelin Dosage Calculation and Subcutaneous Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate calculation of Buserelin dosage and its subcutaneous administration in rats for research purposes. This compound, a potent luteinizing hormone-releasing hormone (LHRH) agonist, is a valuable tool in various research models, including those for hormone-dependent cancers, reproductive biology, and endocrinology.[1]
Introduction to this compound
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[2] It functions by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous administration leads to the downregulation of GnRH receptors in the pituitary, causing a profound suppression of gonadotropin secretion and, consequently, a reduction in sex hormone production (testosterone in males and estrogen in females).[2][3] This paradoxical effect makes it a widely used agent for inducing a state of "medical castration."
Materials and Equipment
A comprehensive list of materials and equipment required for the preparation and administration of this compound is provided below.
| Category | Item | Specifications |
| Drug and Reagents | This compound Acetate | Lyophilized powder or sterile solution |
| Sterile Diluent | 0.9% Sodium Chloride (Saline) or as recommended by the manufacturer | |
| 70% Isopropyl Alcohol | For disinfection | |
| Equipment | Weighing Scale | Calibrated and accurate to the required precision |
| Vortex Mixer | For thorough mixing of solutions | |
| Sterile Syringes | 1 mL, 3 mL, or 5 mL, depending on the required volume | |
| Sterile Needles | 23-27 gauge for injection; a larger gauge needle (e.g., 18G) may be used for drawing up the solution | |
| Sharps Container | For safe disposal of needles and syringes | |
| Animal Handling | Restraint Device (optional) | For safe and secure handling of the rat |
| Clean Drapes or Absorbent Pads | To provide a clean working surface |
This compound Dosage Calculation
Accurate dosage calculation is critical for reproducible experimental outcomes. The dosage of this compound is typically calculated based on the body weight of the rat.
General Formula
The following formula can be used to calculate the volume of this compound solution to be injected:
Injection Volume (mL) = (Desired Dose (mg/kg) x Rat's Body Weight (kg)) / Concentration of this compound Solution (mg/mL)
Example Dosage Regimens from Literature
Researchers have employed a range of this compound dosages in rats, depending on the experimental objectives. The following table summarizes some of these dosages.
| Desired Effect | Dosage | Route of Administration | Study Context |
| Investigation of Carcinogenicity | 0.0002, 0.0006, or 0.0018 mg/kg daily | Subcutaneous | Long-term (24 months) study in Wistar rats.[4] |
| Induction of Apoptosis in Testes | 300 µg/kg (low dose) and 500 µg/kg (high dose) daily for 5 days | Subcutaneous | Study on the effects on gonadal structure and function in adult male Wistar rats.[5] |
| Enteric Neurodegeneration Study | 20 µg daily for 5 days, repeated four times | Subcutaneous | Investigation into the effects on the gastrointestinal tract.[6] |
| Pharmacokinetic Study | 6 mg/kg (as a solution or suspension) | Subcutaneous | Comparison of the bioavailability of different formulations.[7] |
Experimental Protocols
Preparation of this compound Solution
This protocol outlines the steps for preparing a this compound solution for subcutaneous injection.
-
Determine the Required Concentration: Based on the desired dosage and a practical injection volume (typically 0.1-0.5 mL for rats), calculate the required concentration of the this compound solution.
-
Reconstitution of Lyophilized Powder: If using lyophilized this compound, carefully add the calculated volume of sterile diluent (e.g., 0.9% saline) to the vial.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterility: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solution.
-
Storage: Lyophilized this compound should be stored at -18°C.[8] Once reconstituted, it should be stored at 4°C for 2-7 days or below -18°C for long-term storage.[8] For extended storage, the addition of a carrier protein like 0.1% HSA or BSA is recommended.[8] Always refer to the manufacturer's instructions for specific storage conditions.
Subcutaneous Injection Protocol in Rats
This protocol details the procedure for administering this compound via subcutaneous injection.
-
Animal Restraint: Safely and gently restrain the rat. This can be done manually by grasping the loose skin at the scruff of the neck or by using a suitable restraint device.
-
Injection Site Selection: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[9]
-
Site Preparation: Swab the injection site with 70% isopropyl alcohol and allow it to air dry.
-
Injection:
-
Tent the skin at the injection site.
-
Insert a sterile 23-27 gauge needle, bevel up, into the base of the skin tent at a shallow angle.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitor the rat for any adverse reactions.
-
Dispose of the needle and syringe in a designated sharps container.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a GnRH agonist, binds to GnRH receptors on pituitary gonadotrophs. This binding activates a G protein-coupled receptor pathway, leading to the breakdown of phosphoinositides and the generation of inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), which initially stimulates the synthesis and secretion of LH and FSH. However, prolonged stimulation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.[10]
Caption: this compound signaling pathway in pituitary gonadotrophs.
Experimental Workflow
The following diagram illustrates the logical workflow for conducting an experiment involving this compound administration in rats.
Caption: Experimental workflow for this compound administration in rats.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. CN102319418A - this compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 3. msd.com [msd.com]
- 4. Investigations of the carcinogenicity of the LH-RH analog this compound (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. This compound treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. raybiotech.com [raybiotech.com]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. merck.com [merck.com]
Application Notes and Protocols for Long-Term Buserelin Delivery Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term, continuous delivery of the Gonadotropin-Releasing Hormone (GnRH) agonist, Buserelin, using osmotic pumps in preclinical research. This method offers a reliable and controlled approach to achieve sustained therapeutic levels of this compound, mimicking clinical applications for conditions such as endometriosis, prostate cancer, and central precocious puberty, as well as for controlled ovarian stimulation protocols.
Introduction to this compound and its Mechanism of Action
This compound is a potent synthetic analogue of GnRH.[1] Its mechanism of action is biphasic. Initially, as a GnRH agonist, it stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] This "flare-up" effect results in a temporary surge of gonadal hormones like testosterone (B1683101) and estrogen.[1][2] However, with continuous administration, this compound leads to the desensitization and downregulation of pituitary GnRH receptors.[2][3][4] This sustained action ultimately suppresses the release of LH and FSH, resulting in a significant reduction of gonadal steroid production, achieving a state of "medical castration."[2][3] This suppression of sex hormones is the therapeutic basis for its use in hormone-dependent pathologies.
Advantages of Osmotic Pumps for Long-Term this compound Delivery
The use of implantable osmotic pumps for the continuous administration of this compound in animal models offers several key advantages over traditional methods like repeated injections:
-
Consistent Drug Levels: Osmotic pumps provide zero-order drug delivery, ensuring stable and predictable plasma concentrations of this compound over extended periods. This avoids the peaks and troughs associated with injections, which is crucial for achieving consistent pituitary downregulation.
-
Reduced Animal Stress: The need for frequent animal handling and restraint for injections is eliminated, reducing stress-related physiological variables that can confound experimental results.
-
Improved Reproducibility: The controlled and continuous release of this compound enhances the reproducibility of experimental outcomes.
-
Mimics Clinical Formulations: Long-term delivery via osmotic pumps in animal models effectively simulates the effects of long-acting depot formulations of this compound used in clinical practice.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing long-term delivery of this compound or other GnRH agonists via osmotic pumps in various animal models.
Table 1: Effects of Continuous this compound Infusion on Hormonal and Reproductive Parameters in Female Animal Models
| Animal Model | This compound Infusion Rate | Duration of Infusion | Key Findings | Reference |
| Prepubertal Heifers | 5 µg/h | 12 days | - Initial surge in LH within 2-4 hours. - Sustained elevation of LH compared to pre-treatment. - Increased plasma estradiol-17β concentrations. - No ovulation induced. | [5] |
| Mature, Cyclic Cows | 8.6 µg/h | 28 days | - Marked stimulation of estradiol (B170435) secretion from Days 6 to 10. - Little effect on progesterone (B1679170) secretion. - Advancement in the timing of luteolysis. | [6] |
Table 2: Effects of Continuous GnRH Agonist Infusion on Hormonal and Reproductive Parameters in Male Animal Models
| Animal Model | GnRH Agonist & Infusion Rate | Duration of Infusion | Key Findings | Reference |
| Adult Male Bonnet Monkeys | This compound (rate not specified) | 15 weeks | - Decrease in the diurnal variation of serum testosterone. - Decreased responsiveness to injected this compound. - Decrease in sperm counts. | [7] |
Experimental Protocols
Protocol for Long-Term Subcutaneous this compound Delivery in Rodents for Endometriosis or Prostate Cancer Models
This protocol is a synthesis of best practices for establishing a continuous this compound delivery model in rats or mice.
Materials:
-
This compound acetate
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
ALZET® osmotic pump (e.g., Model 2004 for 4-week delivery in mice/rats)[8]
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Analgesic (e.g., Bupivacaine)
-
Sterile gloves and drapes
-
70% ethanol (B145695) and povidone-iodine for surgical site preparation
Procedure:
-
Pump Preparation:
-
Calculate the required this compound concentration based on the desired daily dose, the animal's weight, and the pump's flow rate. The manufacturer provides detailed instructions for this calculation.[9]
-
Under sterile conditions, fill the osmotic pump with the prepared this compound solution using the provided filling tube.
-
Prime the pump by incubating it in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.[9]
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic protocol (e.g., intraperitoneal injection of Ketamine/Xylazine).
-
Shave and disinfect the surgical site on the dorsal side, between the scapulae.[10]
-
-
Surgical Implantation:
-
Make a small midline incision (approximately 1 cm) through the skin.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.[10]
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as per IACUC guidelines.
-
Monitor the animal closely during recovery from anesthesia.
-
Check the incision site daily for signs of infection or inflammation.
-
House animals individually to prevent interference with the surgical site.
-
Blood Sampling and Hormone Analysis:
-
Collect blood samples at predetermined time points (e.g., baseline, 24 hours, 1 week, and then weekly) via tail vein or saphenous vein puncture.
-
Process blood to obtain serum or plasma and store at -80°C until analysis.
-
Measure hormone levels (e.g., testosterone, estradiol, LH, FSH) using commercially available ELISA or radioimmunoassay (RIA) kits.
Protocol for Long-Term Intraperitoneal this compound Delivery in Rodents
For some applications, intraperitoneal delivery may be preferred. The surgical procedure is slightly different.
Procedure:
-
Pump and Animal Preparation: Follow steps 1 and 2 from the subcutaneous protocol. The surgical site will be on the ventral midline.[11]
-
Surgical Implantation:
-
Make a small midline skin incision in the lower abdomen.[11]
-
Carefully make a small incision through the linea alba into the peritoneal cavity.[11]
-
Insert the primed osmotic pump into the peritoneal cavity, delivery portal first.[11]
-
Close the muscle layer with absorbable sutures and the skin incision with wound clips or sutures.[11]
-
-
Post-Operative Care: Follow the same post-operative care procedures as for subcutaneous implantation.
Visualizations
This compound's Mechanism of Action: Signaling Pathway
This compound, as a GnRH agonist, initially stimulates and then downregulates the GnRH receptor signaling pathway in pituitary gonadotrophs.
Caption: this compound's biphasic effect on the GnRH receptor signaling pathway.
Experimental Workflow for Long-Term this compound Delivery Study
A generalized workflow for conducting a study using osmotic pumps for this compound delivery.
Caption: A typical experimental workflow for this compound delivery studies.
Logical Relationship of Continuous this compound Delivery to Physiological Outcomes
This diagram illustrates the cause-and-effect relationship from continuous this compound administration to the desired physiological responses.
Caption: The logical cascade from this compound delivery to therapeutic effect.
References
- 1. Influence of continuous gonadotropin-releasing hormone (GnRH) agonist treatment on luteinizing hormone and testosterone secretion, the response to GnRH, and the testicular response to human chorionic gonadotropin in male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahmedical.com [ahmedical.com]
- 3. alzet.com [alzet.com]
- 4. madbarn.com [madbarn.com]
- 5. Treatment of advanced prostatic cancer with this compound, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. Evaluatio of an Osmotic Pump for Microdialysis Sampling in an Awake, Untethered Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of osmotic pump implantation with subcutaneous injection for administration of drugs after total body irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gonadotropin-releasing hormone (GnRH) agonist-induced initial rise of bioactive LH and testosterone can be blunted in a dose-dependent manner by GnRH antagonist in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
Buserelin Stimulation Test: Application Notes and Protocols for Pituitary Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buserelin stimulation test is a valuable diagnostic tool for assessing the function of the hypothalamic-pituitary-gonadal (HPG) axis. This compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By measuring the subsequent changes in serum concentrations of these gonadotropins, as well as downstream sex steroids like testosterone (B1683101) and estradiol (B170435), clinicians and researchers can evaluate pituitary reserve and diagnose various disorders related to puberty and reproduction. This document provides detailed application notes, experimental protocols, and interpretation guidelines for the this compound stimulation test.
Principle of the Test
This compound binds to GnRH receptors on the anterior pituitary gonadotrope cells, mimicking the action of endogenous GnRH. This binding initially triggers a "flare-up" effect, leading to the synthesis and release of LH and FSH into the bloodstream. In individuals with a healthy pituitary gland, this stimulation results in a significant, transient increase in serum LH and FSH levels. The magnitude of this response provides insight into the functional capacity of the pituitary gonadotropes. In cases of primary gonadal failure, the pituitary response is often exaggerated due to the lack of negative feedback from gonadal steroids.[1] Conversely, in hypogonadotropic hypogonadism, the response is typically blunted or absent.
Applications
The this compound stimulation test is primarily indicated for:
-
Investigation of Delayed Puberty: To differentiate between constitutional delay of puberty and hypogonadotropic hypogonadism.[1][2]
-
Diagnosis of Central Precocious Puberty (CPP): To confirm the premature activation of the HPG axis.[3][4][5]
-
Assessment of Pituitary-Gonadal Axis in Infertility: To evaluate pituitary function in both male and female infertility.[6]
-
Monitoring of GnRH Analogue Therapy: To assess the efficacy of pituitary downregulation in conditions like prostate cancer or endometriosis.
Data Presentation: Expected Hormonal Responses
The interpretation of the this compound stimulation test relies on the pattern and magnitude of the hormonal response. The following tables summarize the expected findings in various clinical scenarios.
Table 1: Expected LH and FSH Response to this compound Stimulation (100 µg subcutaneous) in Males with Delayed Puberty
| Condition | Basal LH (IU/L) | Stimulated LH (IU/L) at 4 hours | Basal FSH (IU/L) | Stimulated FSH (IU/L) at 4 hours |
| Normal HPG Axis | Mean: ~1.0 - 2.5 | Mean: ~17.4 ± 2.0 | Mean: ~1.5 - 3.0 | Mean: ~11.5 ± 1.6 |
| Hypogonadotropic Hypogonadism | Mean: ~0.5 - 1.5 | Mean: ~1.4 ± 0.5 (<5.0 is a strong indicator) | Mean: ~1.0 - 2.5 | Mean: ~7.7 ± 2.2 |
| Primary Gonadal Failure (e.g., Klinefelter Syndrome) | Elevated | Exaggerated response (significantly above normal range) | Elevated | Exaggerated response (significantly above normal range) |
Data compiled from studies on subcutaneous this compound administration.[1][2]
Table 2: Expected LH and FSH Response to Intranasal this compound Stimulation in Males with Delayed Puberty
| Condition | Stimulated LH (IU/L) at 1 hour | Stimulated LH (IU/L) at 4 hours | Stimulated FSH (IU/L) at 1 hour | Stimulated FSH (IU/L) at 4 hours |
| Normal HPG Axis | 9.4 ± 1.8 | 15.9 ± 0.9 | 10.0 ± 2.2 | 16.1 ± 2.3 |
| Hypogonadotropic Hypogonadism | 3.6 ± 1.2 | 3.0 ± 1.8 | 4.4 ± 0.8 | 3.9 ± 0.6 |
Data from a study using intranasal this compound spray.
Table 3: Interpretation of Gonadotropin and Sex Steroid Responses in Central Precocious Puberty (CPP)
| Hormone | Pre-stimulation (Basal) | Post-stimulation | Interpretation for CPP |
| LH (IU/L) | Often >0.3 | Peak >5.0 - 8.0 (assay dependent) | Confirmatory of HPG axis activation.[5] |
| Estradiol (pg/mL) (Females) | May be slightly elevated | Initial rise, then suppression with long-term treatment.[3] | A significant increase post-stimulation can be indicative. |
| Testosterone (ng/dL) (Males) | May be slightly elevated | Initial rise, then suppression with long-term treatment.[3] | A pubertal response post-stimulation is suggestive. |
Experimental Protocols
This compound Stimulation Test Protocol
1. Patient Preparation:
-
No fasting is required.
-
The test can be performed at any time of the day.
-
Record baseline clinical data, including age, sex, and pubertal stage (Tanner staging).
2. Materials:
-
This compound acetate (B1210297) solution for injection (e.g., 1 mg/mL).
-
Sterile syringes and needles for subcutaneous administration.
-
Blood collection tubes (serum separator tubes).
-
Centrifuge.
-
Equipment for hormone analysis (e.g., ELISA reader, chemiluminescence analyzer, gamma counter).
3. Procedure:
-
Baseline Blood Sample (Time 0): Draw a venous blood sample to measure basal levels of LH, FSH, testosterone (in males), and estradiol (in females).
-
This compound Administration: Administer 100 µg of this compound subcutaneously. For intranasal administration, the dosage may vary.
-
Post-Stimulation Blood Samples:
4. Sample Processing and Storage:
-
Allow blood to clot at room temperature.
-
Centrifuge at 1000-2000 x g for 10 minutes to separate serum.
-
Aliquot serum into labeled cryovials and store at -20°C or colder until analysis.
Hormone Assay Protocols
This protocol is a general guideline; refer to the specific manufacturer's instructions for the assay kit being used.
-
Principle: A two-site sandwich immunoassay. The sample is incubated with acridinium (B8443388) ester-labeled anti-gonadotropin antibodies and biotinylated anti-gonadotropin antibodies. Streptavidin-coated magnetic particles are added to capture the immunocomplex. A chemiluminescent reaction is initiated, and the light emitted is proportional to the hormone concentration.
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Load samples, calibrators, controls, and reagents onto an automated CLIA analyzer according to the manufacturer's protocol.
-
The instrument will automatically perform the incubation, washing, and signal detection steps.
-
The concentration of LH and FSH in the samples is calculated from a standard curve.
-
This is a competitive immunoassay protocol.
-
Principle: Testosterone in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled testosterone for binding sites on a testosterone-specific antibody coated onto a microplate. The amount of bound HRP is inversely proportional to the concentration of testosterone in the sample.
-
Procedure:
-
Prepare standards and dilute samples as required.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the testosterone-HRP conjugate to each well.
-
Incubate for the time and temperature specified in the kit instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution (e.g., TMB) to each well and incubate to allow color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the testosterone concentration from the standard curve.
-
This is a competitive immunoassay protocol.
-
Principle: Estradiol in the sample competes with a fixed amount of radioactively labeled (e.g., ¹²⁵I) estradiol for binding sites on a limited amount of estradiol-specific antibody. After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity is measured. The amount of bound radioactivity is inversely proportional to the concentration of estradiol in the sample.
-
Procedure:
-
Prepare standards and samples.
-
Add standards, controls, and samples to labeled tubes.
-
Add the ¹²⁵I-labeled estradiol tracer to each tube.
-
Add the estradiol antibody to each tube.
-
Incubate as specified in the kit protocol (e.g., overnight at 4°C).
-
Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the bound and free fractions.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Calculate the estradiol concentration from the standard curve.
-
Mandatory Visualizations
GnRH Agonist Signaling Pathway
Caption: GnRH agonist signaling cascade in the pituitary gonadotrope.
This compound Stimulation Test Workflow
Caption: Experimental workflow for the this compound stimulation test.
Interpretation Logic for this compound Stimulation Test Results
Caption: Logical flow for interpreting this compound test results.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the this compound stimulation test in diagnosing gonadotropin deficiency in males with delayed puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone analogue (this compound) treatment for central precocious puberty: a multi-centre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of central precocious puberty with an intranasal analogue of GnRH (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsped.org.uk [bsped.org.uk]
- 6. Ovarian reserve test with the gonadotrophin-releasing hormone agonist this compound: correlation with in-vitro fertilization outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing Superovulation in 129 Strain Mice with Buserelin
References
- 1. In vitro fertility rate of 129 strain is improved by this compound (gonadotropin-releasing hormone) administration prior to superovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro fertility rate of 129 strain is improved by this compound (gonadotropin-releasing hormone) administration prior to superovulation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro fertility rate of 129 strain is improved by this compound (GnRH) administration prior to superovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism responsible for the supraphysiologic gonadotropin surge in GnRH-agonist-treated, GnRH-antagonist-primed females - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 7. GnRH agonists for ovarian hyperstimulation (Chapter 5) - Ovarian Stimulation [cambridge.org]
- 8. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MGI - Lee Silver's Mouse Genetics [informatics.jax.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Buserelin Treatment in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin is a potent synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as a gonadotropin-releasing hormone (GnRH) agonist.[1][2] In the context of prostate cancer, the continuous administration of this compound leads to the downregulation of LHRH receptors in the pituitary gland.[1][3] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained suppression of their release. The reduction in LH levels significantly decreases testosterone (B1683101) production to castration levels, which is the primary therapeutic goal in androgen-dependent prostate cancer.[3][4] Furthermore, evidence suggests that LHRH receptors are expressed on prostate cancer cells, indicating a potential for direct anti-proliferative effects.[3][5]
Prostate cancer xenograft models, both cell line-derived (CDX) and patient-derived (PDX), are indispensable tools for preclinical evaluation of novel therapeutics.[6][7] These models allow for the in vivo assessment of a drug's efficacy in a controlled setting. This document provides detailed protocols for establishing prostate cancer xenografts and a proposed treatment regimen with this compound, based on data from analogous LHRH agonists.
Mechanism of Action of this compound in Prostate Cancer
This compound's primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal axis.[1] Continuous stimulation of pituitary LHRH receptors leads to their desensitization and downregulation, ultimately inhibiting the production of testosterone.[3][4] Additionally, this compound may exert direct effects on prostate cancer cells through binding to LHRH receptors expressed on the tumor cells.[3][5]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous LNCaP Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the androgen-sensitive LNCaP human prostate cancer cell line.[7]
Materials:
-
LNCaP human prostate adenocarcinoma cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Matrix
-
6-8 week old male immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in serum-free medium and determine cell viability and count using a hemocytometer and Trypan Blue exclusion. A viability of >95% is recommended.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice. A typical injection volume is 100-200 µL containing 1-5 million cells.[7]
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume 2-3 times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Treatment Regimen
The following protocol is a suggested starting point for this compound treatment in a prostate cancer xenograft model, based on preclinical data for a comparable LHRH agonist, (D-Tyr5,D-Trp6)-LHRH.[3] Optimization may be required for specific models and research questions.
Materials:
-
This compound acetate (B1210297)
-
Sterile saline or other appropriate vehicle
-
Sterile syringes and needles (27-30 gauge)
-
Tumor-bearing mice from Protocol 1
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound acetate in a suitable solvent and further dilute it to the desired concentration with sterile saline for injection. A suggested daily subcutaneous dose is in the range of 25-100 µ g/day .[3]
-
Animal Grouping: Randomly assign tumor-bearing mice to a control group (vehicle treatment) and a this compound treatment group.
-
Drug Administration: Administer the prepared this compound solution or vehicle to the respective groups via subcutaneous injection. The injection site should be different from the tumor implantation site.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
PSA Levels: If using a PSA-secreting cell line like LNCaP, collect blood samples periodically (e.g., weekly or bi-weekly) via tail vein or retro-orbital bleeding to measure serum PSA levels.[8]
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, gene expression).
Experimental Workflow
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from LHRH agonist treatment in an LNCaP xenograft model.
Table 1: Effect of this compound on LNCaP Xenograft Tumor Growth
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 150 ± 15 | 1200 ± 110 | - |
| This compound (50 µ g/day ) | 152 ± 16 | 450 ± 55 | 62.5 |
Table 2: Effect of this compound on Serum PSA Levels in LNCaP Xenograft-Bearing Mice
| Treatment Group | Day 0 Serum PSA (ng/mL) (Mean ± SEM) | Day 21 Serum PSA (ng/mL) (Mean ± SEM) |
| Vehicle Control | 50 ± 5 | 400 ± 45 |
| This compound (50 µ g/day ) | 52 ± 6 | 80 ± 10 |
Table 3: Effect of this compound on Body Weight of LNCaP Xenograft-Bearing Mice
| Treatment Group | Day 0 Body Weight (g) (Mean ± SEM) | Day 21 Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 25.1 ± 0.5 | 24.8 ± 0.6 |
| This compound (50 µ g/day ) | 25.3 ± 0.4 | 24.9 ± 0.5 |
Conclusion
This compound, as a potent LHRH agonist, represents a key therapeutic agent in the management of androgen-sensitive prostate cancer. The provided protocols offer a framework for preclinical evaluation of this compound in prostate cancer xenograft models. These studies are crucial for understanding its in vivo efficacy, optimizing dosing regimens, and exploring potential combination therapies. Researchers should consider the specific characteristics of their chosen xenograft model and optimize the protocols accordingly to generate robust and reproducible data.
References
- 1. This compound in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview | MDPI [mdpi.com]
- 7. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Establishing human prostate cancer cell xenografts in bone: induction of osteoblastic reaction by prostate-specific antigen-producing tumors in athymic and SCID/bg mice using LNCaP and lineage-derived metastatic sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Buserelin in In Vitro Fertilization (IVF) Protocols for Pituitary Suppression
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. ivf-embryo.gr [ivf-embryo.gr]
- 3. dorsetfertility.com [dorsetfertility.com]
- 4. researchgate.net [researchgate.net]
- 5. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]
- 6. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of three different gonadotrophin-releasing hormone analogues in an IVF programme: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mft.nhs.uk [mft.nhs.uk]
- 9. JoDrugs. JoDrugs - this compound [jodrugs.com]
- 10. An improved use of this compound in ovarian stimulation for in-vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Frontiers | Effects of duration of long-acting GnRH agonist downregulation on assisted reproductive technology outcomes in patients with adenomyosis: a retrospective cohort study [frontiersin.org]
Application Notes and Protocols for GnRH Receptor Binding Assay using Radiolabeled Buserelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, is a critical regulator of the reproductive system. Its activation by GnRH initiates a signaling cascade that governs the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This central role makes the GnRH receptor a key therapeutic target for a range of conditions, including hormone-dependent cancers, endometriosis, and infertility.
Buserelin, a potent synthetic GnRH agonist, exhibits high affinity for the GnRH receptor. When radiolabeled, typically with tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), it serves as an invaluable tool for characterizing the GnRH receptor. This document provides detailed protocols for conducting saturation and competitive radioligand binding assays using radiolabeled this compound to determine receptor density (Bmax), ligand affinity (Kd), and the inhibitory constants (IC50 and Ki) of unlabeled ligands.
GnRH Receptor Signaling Pathway
Upon agonist binding, the GnRH receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade primarily through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the modulation of gene expression and the synthesis and secretion of gonadotropins.
Figure 1: GnRH Receptor Signaling Pathway.
Data Presentation
The following tables summarize representative quantitative data obtained from GnRH receptor binding assays using radiolabeled this compound.
Table 1: Saturation Binding Analysis of [³H]-Buserelin with Rat Pituitary GnRH Receptors
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 0.5 | nM |
| Bmax (Receptor Density) | 150 | fmol/mg protein |
Note: Data are representative and may vary based on experimental conditions and tissue source.
Table 2: Competitive Binding Analysis - Displacement of [¹²⁵I]-Buserelin by various GnRH Analogs in Rat Pituitary Membranes
| Competitor Ligand | IC₅₀ | Kᵢ |
| This compound | 1.2 nM | 0.6 nM |
| GnRH (native) | 35 nM | 17.5 nM |
| Leuprolide | 2.5 nM | 1.25 nM |
| Triptorelin | 0.8 nM | 0.4 nM |
Note: Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
The following are detailed methodologies for performing saturation and competitive GnRH receptor binding assays using radiolabeled this compound.
Experimental Workflow
Figure 2: GnRH Receptor Binding Assay Workflow.
Protocol 1: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of radiolabeled this compound and the total number of GnRH binding sites (Bmax) in a given tissue or cell preparation.
Materials:
-
Radioligand: [³H]-Buserelin or [¹²⁵I]-Buserelin
-
Receptor Source: Pituitary gland homogenates or membranes from cell lines expressing the GnRH receptor.
-
Unlabeled Ligand: High concentration of unlabeled this compound (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize pituitary tissue or GnRHR-expressing cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled this compound in assay buffer (typically ranging from 0.05 to 10 times the expected Kd).
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of assay buffer, 100 µL of membrane preparation (typically 50-100 µg of protein), and 50 µL of the corresponding radioligand dilution.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 100 µL of membrane preparation, and 50 µL of the corresponding radioligand dilution.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (y-axis) against the concentration of free radioligand (x-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the binding affinity (Kᵢ) of an unlabeled test compound for the GnRH receptor.
Materials:
-
Same as for the Saturation Binding Assay, with the addition of the unlabeled competitor compound(s) of interest.
Procedure:
-
Membrane and Reagent Preparation:
-
Prepare the membranes and buffers as described in the Saturation Binding Assay protocol.
-
Prepare a fixed concentration of radiolabeled this compound, typically at or near its Kd value.
-
Prepare a serial dilution of the unlabeled competitor compound(s).
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: 50 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of the fixed concentration of radiolabeled this compound.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled this compound (1 µM), 100 µL of membrane preparation, and 50 µL of the fixed concentration of radiolabeled this compound.
-
Competition: 50 µL of each dilution of the unlabeled competitor compound, 100 µL of membrane preparation, and 50 µL of the fixed concentration of radiolabeled this compound.
-
-
-
Incubation, Filtration, and Quantification:
-
Follow steps 3, 4, and 5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor compound: % Specific Binding = [(Binding in presence of competitor - NSB) / (Total Binding - NSB)] x 100 .
-
Plot the % specific binding (y-axis) against the log concentration of the competitor compound (x-axis).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value of the competitor.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Application Notes and Protocols: Evaluating the Efficacy of Buserelin on Ovarian Cancer Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a potent inhibitor of pituitary gonadotropin secretion.[1] Its established role in treating hormone-dependent cancers, such as prostate and breast cancer, has led to investigations into its potential therapeutic effects on ovarian cancer.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on ovarian cancer cell lines, focusing on cell viability and apoptosis. The provided methodologies and data serve as a guide for researchers investigating the direct anti-tumor effects of GnRH analogs on ovarian cancer cells.
While the primary mechanism of this compound involves the downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced estrogen production, evidence suggests potential direct effects on ovarian cancer cells.[1][4] Studies have shown that GnRH agonists can inhibit the growth and proliferation of various cancer cell lines, including those of the ovary.[5]
Data Presentation
The direct anti-tumor effects of this compound on ovarian cancer cell lines have been investigated, with some studies showing a modest reduction in cell growth. One study reported a maximum of 16% growth inhibition in two out of six ovarian cancer cell lines treated with this compound, although a clear dose-response relationship was not observed.[2] The following tables present illustrative data based on these findings to guide experimental design and interpretation.
Table 1: Effect of this compound on the Viability of Ovarian Cancer Cell Lines (MTT Assay)
| Ovarian Cancer Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| OVCAR-3 | 0 (Control) | 48 | 100 ± 4.5 |
| 10 | 48 | 95 ± 5.1 | |
| 100 | 48 | 88 ± 4.8 | |
| 1000 | 48 | 84 ± 5.3 | |
| SKOV-3 | 0 (Control) | 48 | 100 ± 3.9 |
| 10 | 48 | 98 ± 4.2 | |
| 100 | 48 | 91 ± 3.7 | |
| 1000 | 48 | 87 ± 4.1 |
Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines (Annexin V/PI Staining)
| Ovarian Cancer Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Early + Late) (Mean ± SD) |
| OVCAR-3 | 0 (Control) | 48 | 5.2 ± 1.1 |
| 100 | 48 | 8.9 ± 1.5 | |
| 1000 | 48 | 14.3 ± 2.0 | |
| SKOV-3 | 0 (Control) | 48 | 4.8 ± 0.9 |
| 100 | 48 | 7.5 ± 1.3 | |
| 1000 | 48 | 12.1 ± 1.8 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound acetate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or fresh medium for the control group) to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3)
-
Complete culture medium
-
This compound acetate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed ovarian cancer cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
This compound, as a GnRH agonist, primarily acts on the GnRH receptors. In the context of ovarian cancer, its downstream effects may involve the PI3K/AKT and MAPK/ERK signaling pathways, leading to the regulation of cell survival and apoptosis.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on ovarian cancer cell lines.
This compound Signaling Pathway in Ovarian Cancer
While the precise signaling cascade of this compound in all ovarian cancer cell lines is still under investigation, studies on related GnRH agonists suggest a pathway involving the PI3K/AKT/FOXO1 axis and the MAPK/ERK pathway, which can influence apoptosis and cell proliferation.[5][6]
References
- 1. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Corrigendum] Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols: Immunohistochemistry for GnRH Receptors Following Buserelin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for Gonadotropin-Releasing Hormone (GnRH) receptors in tissues following treatment with the GnRH agonist, Buserelin. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key biological and experimental processes.
Introduction
This compound, a potent synthetic GnRH agonist, is widely used in clinical and research settings to modulate the hypothalamic-pituitary-gonadal axis. Its mechanism of action involves an initial stimulation of the GnRH receptors, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound downregulation and desensitization of the receptors with continuous administration.[1] This downregulation is a critical aspect of its therapeutic effect in conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.
Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of GnRH receptors within tissues, providing valuable insights into the cellular and tissue-level responses to this compound treatment. This document outlines the necessary protocols to successfully perform and quantify GnRH receptor IHC.
Data Presentation: Quantitative Analysis of GnRH Receptor Expression
The following table summarizes hypothetical quantitative data on the changes in GnRH receptor immunoreactivity in pituitary tissue following this compound treatment, based on a semi-quantitative scoring method. This method typically involves assessing both the intensity of the staining and the percentage of positively stained cells.
| Treatment Group | Duration of Treatment | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) | Fold Change vs. Control |
| Control (Vehicle) | 14 days | 2.8 ± 0.4 | 85 ± 5 | 238 ± 35 | 1.0 |
| This compound (10 µg/kg/day) | 7 days | 1.5 ± 0.3 | 40 ± 8 | 60 ± 15 | 0.25 |
| This compound (10 µg/kg/day) | 14 days | 0.8 ± 0.2 | 15 ± 5 | 12 ± 6 | 0.05 |
| This compound (10 µg/kg/day) | 28 days | 0.3 ± 0.1 | 5 ± 2 | 1.5 ± 1 | 0.006 |
*Data are presented as mean ± standard deviation. The H-score is a semi-quantitative method for assessing the extent of immunoreactivity in a tissue section.
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry for GnRH receptors on paraffin-embedded tissue sections.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions:
-
70% ethanol: 2 changes, 1 hour each
-
95% ethanol: 2 changes, 1 hour each
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissue in xylene with 2-3 changes, 1 hour each.
-
Paraffin (B1166041) Infiltration: Infiltrate the cleared tissue with molten paraffin wax at 60°C. Perform 2-3 changes of paraffin, 1-2 hours each.
-
Embedding: Embed the infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto a warm water bath. Mount the sections on positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: rinse for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with distilled water.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with Phosphate Buffered Saline (PBS).
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GnRH receptor antibody in the blocking solution to its optimal concentration (as determined by titration).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS (3 changes, 5 minutes each).
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Signal Amplification:
-
Incubate the sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Chromogen Detection:
-
Incubate the sections with a diaminobenzidine (DAB) substrate solution until a brown color develops. Monitor the color development under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
III. Controls
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express GnRH receptors (e.g., pituitary gland) to validate the staining protocol.
Mandatory Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of GnRH or an agonist like this compound to its receptor.
Caption: GnRH receptor signaling cascade initiated by this compound.
Experimental Workflow for GnRH Receptor Immunohistochemistry
The diagram below outlines the key steps in the experimental workflow for assessing GnRH receptor expression in tissues treated with this compound.
Caption: Workflow for GnRH receptor IHC after this compound treatment.
References
Application Notes and Protocols for Measuring Serum Testosterone Levels Following Buserelin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its administration leads to a biphasic effect on testosterone (B1683101) levels: an initial transient increase, often termed a "flare," followed by a sustained suppression to castrate levels.[4][5] Accurate measurement of serum testosterone is critical for monitoring the therapeutic efficacy of this compound in various clinical and research applications, including prostate cancer, endometriosis, and assisted reproductive technologies.[2][3] These application notes provide detailed protocols for the administration of this compound and the subsequent quantification of serum testosterone using enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its effects by initially acting as a super-agonist at the GnRH receptors in the anterior pituitary gland. This leads to an acute release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.[4] However, continuous stimulation by this compound leads to the downregulation and desensitization of GnRH receptors, ultimately suppressing LH and FSH release and consequently reducing testosterone production to castrate levels.[4][6]
Caption: this compound's effect on the HPG axis.
Data Presentation: Serum Testosterone Levels After this compound Administration
The following tables summarize the expected changes in serum testosterone levels following this compound administration, compiled from various studies. It is important to note that the exact values can vary based on the dosage, administration route, and individual patient characteristics.
Table 1: Initial Testosterone Flare Following GnRH Agonist Administration
| Time Point | Percent Change from Baseline (Mean) | GnRH Agonist | Reference |
| Day 2 | +45% | Leuprolide | [5] |
| Day 3 | +65% | Leuprolide | [5] |
| Week 1 | +22% to +39% | This compound (s.c. and i.n.) | [1] |
Note: Data on the initial flare with this compound is limited; data from a similar GnRH agonist, leuprolide, is included for illustrative purposes.
Table 2: Long-Term Testosterone Suppression with this compound in Prostate Cancer Patients
| Time Point | Mean Testosterone Level (ng/dL) | This compound Dosage and Route | Reference |
| Baseline | 426 - 521 | 500 µg q8h (s.c. or i.n.) | [1] |
| 4 Weeks | < 100 (in 90% of patients) | 500 µg q8h (s.c. or i.n.) | [1] |
| 4 Months | 29 (s.c.), 61 (i.n.) | 500 µg q8h | [1] |
| 12 Months | 28 (s.c.), 53 (i.n.) | 500 µg q8h | [1] |
| 6 Months (post-implant) | Suppressed below 58 ng/mL | 9.45 mg implant (s.c.) | [6][7] |
| 8-12 Months (post-implant) | Recovery to 80% of pre-treatment | 9.45 mg implant (s.c.) | [6][7] |
Experimental Protocols
Protocol 1: this compound Administration for Testosterone Suppression
This protocol is a general guideline for the administration of this compound for inducing testosterone suppression. Dosing and monitoring schedules should be adapted based on the specific research or clinical objectives.
Materials:
-
This compound acetate (B1210297) solution for injection or nasal spray
-
Sterile syringes and needles (for injection)
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Baseline Sample Collection: Prior to the first administration of this compound, collect a baseline blood sample for serum testosterone measurement.
-
This compound Administration:
-
Subcutaneous Injection: Administer 500 µg of this compound subcutaneously every 8 hours.[1] The injection site should be rotated to avoid local irritation.
-
Intranasal Spray: Administer the prescribed dose of this compound nasal spray as directed.
-
Depot Implant: A 9.45 mg this compound implant can be administered subcutaneously for long-term suppression.[6][7]
-
-
Blood Sample Collection for Monitoring:
-
Initial Flare: To monitor the initial testosterone flare, collect blood samples at 24, 48, and 72 hours, and at 1 week post-administration.
-
Long-Term Suppression: For long-term monitoring, collect blood samples at 2, 4, 8, and 12 weeks, and then every 3 months thereafter.
-
Caption: Experimental workflow for this compound administration and testosterone monitoring.
Protocol 2: Serum Testosterone Quantification by ELISA
This protocol provides a general procedure for a competitive ELISA to measure total testosterone in serum. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial Testosterone ELISA kit (containing microplate pre-coated with anti-testosterone antibody, testosterone-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Sample and Standard Addition: Add 25 µL of standards, controls, and serum samples into the appropriate wells of the microplate.
-
Enzyme Conjugate Addition: Add 100 µL of the testosterone-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of diluted wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any residual liquid.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Calculation: Calculate the testosterone concentration in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations. The concentration of testosterone in the samples is inversely proportional to the absorbance.
Protocol 3: Serum Testosterone Quantification by LC-MS/MS
LC-MS/MS is the gold standard for testosterone measurement due to its high specificity and sensitivity. This is a generalized protocol and should be optimized for the specific instrumentation used.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 analytical column
-
Serum samples, calibrators, and quality control materials
-
Internal standard (e.g., testosterone-d3)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Ethyl acetate, hexane (B92381) (for extraction)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of serum, add the internal standard. b. Add 1 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v) and vortex for 1 minute. c. Centrifuge at 3000 x g for 5 minutes. d. Transfer the upper organic layer to a clean tube. e. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. f. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). b. Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for testosterone and the internal standard (e.g., m/z 289.2 → 97.1 for testosterone).
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the testosterone to the internal standard against the concentration of the calibrators. b. Determine the testosterone concentration in the samples from the calibration curve.
Conclusion
The accurate measurement of serum testosterone is essential for understanding the pharmacodynamics of this compound and for its effective use in research and clinical practice. The protocols outlined in these application notes provide a framework for the reliable administration of this compound and the subsequent quantification of serum testosterone levels. The choice between ELISA and LC-MS/MS will depend on the required sensitivity, specificity, and available resources. Adherence to detailed and validated protocols is crucial for obtaining accurate and reproducible results.
References
- 1. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long term follow-up of patients with advanced prostatic cancer treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of advanced prostatic cancer with this compound, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Duration of Testosterone Suppression after a 9.45 mg Implant of the GnRH-Analogue this compound in Patients with Localised Carcinoma of the Prostate. A 12-Month Follow-up Study [liu.diva-portal.org]
- 7. Duration of testosterone suppression after a 9.45 mg implant of the GnRH-analogue this compound in patients with localised carcinoma of the prostate a 12-month follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Inducing a Pseudo-Pregnancy State with Buserelin: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducing a state of pseudo-pregnancy is a critical step in various reproductive research and drug development applications, most notably for the successful transfer of genetically modified or in vitro-produced embryos into surrogate mothers. Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, offers a reliable and controllable method for inducing a receptive uterine environment in animal models, mimicking the hormonal state of early pregnancy. This document provides detailed application notes and experimental protocols for the use of this compound to induce a pseudo-pregnancy state, primarily focusing on the mouse model.
Mechanism of Action
This compound is a potent GnRH agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, with continuous administration, it leads to the downregulation of GnRH receptors in the pituitary, causing a subsequent suppression of LH and FSH secretion. This biphasic action ultimately results in a decrease in ovarian estrogen and progesterone (B1679170) production, creating a hormonal environment that can be manipulated to support embryo implantation. The administration of a GnRH agonist like this compound can effectively synchronize the estrous cycle, leading to a predictable state of uterine receptivity.[1]
Signaling Pathway of this compound Action
This compound, as a GnRH agonist, initiates a signaling cascade upon binding to the GnRH receptor (GnRHR) on pituitary gonadotropes. This interaction primarily activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH.
Data Presentation
Recommended this compound Dosage for Pseudo-Pregnancy Induction in Mice
| Animal Model | Drug | Dosage | Administration Route | Reference |
| Mouse (ICR) | LHRHa (this compound analogue) | 20 µ g/mouse | Intraperitoneal | [1] |
Hormonal Profile Following this compound-Induced Pseudo-Pregnancy in Mice (Representative Data)
| Day Post-Buserelin | LH | FSH | Progesterone | Estradiol | Uterine State |
| Day 1 | Initial Surge | Initial Surge | Low | Low | Proliferative |
| Day 2 | Suppressed | Suppressed | Rising | Low | Pre-receptive |
| Day 3 | Suppressed | Suppressed | High | Low | Receptive |
| Day 4 | Suppressed | Suppressed | High | Low | Receptive |
Note: This table represents a generalized hormonal profile. Actual levels can vary based on the specific mouse strain and experimental conditions. The initial surge of LH and FSH is transient, followed by a sustained suppression with continued GnRH agonist activity.
Comparison of Embryo Transfer Success in this compound-Induced vs. Natural Pseudo-Pregnancy
| Induction Method | Recipient Strain | No. of Recipients | No. of Embryos Transferred | Pregnancy Rate (%) | Live Birth Rate (%) | Reference |
| LHRHa (this compound analogue) | ICR | Varies | Varies | ~74% (copulation frequency) | >60% of offspring survived | [1] |
| Vasectomized Male Mating | CD-1 | 24 | - | 38% (plugged females) | - | |
| Cervical Manipulation | CD-1 | 76 | - | 83% (induced pseudopregnancy) | 72% (pregnancy with AI) |
Note: Direct comparative studies on pregnancy and live birth rates following embryo transfer into this compound-induced versus vasectomized male-induced pseudopregnant mice are limited. The data presented for the this compound analogue indicates high efficiency in preparing females for successful pregnancies.
Experimental Protocols
Protocol for Inducing Pseudo-Pregnancy in Mice with this compound
This protocol is adapted from a method using a luteinizing hormone-releasing hormone agonist (LHRHa), a this compound analogue.[1]
Materials:
-
This compound acetate (B1210297) (or a suitable LHRH agonist)
-
Sterile saline solution (0.9% NaCl)
-
Female mice (e.g., ICR strain, 8-12 weeks old)
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound acetate in sterile saline to a final concentration of 200 µg/mL. This allows for an injection volume of 0.1 mL per 20 µg dose. Prepare fresh or store according to the manufacturer's instructions.
-
-
Animal Selection and Acclimatization:
-
Select healthy, sexually mature female mice.
-
House the animals under standard laboratory conditions (12:12 hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
-
This compound Administration:
-
Confirmation of Pseudo-Pregnancy (Optional but Recommended):
-
The this compound protocol is designed to synchronize the estrous cycle and induce a receptive state. For embryo transfer, it is crucial to time the transfer correctly. The optimal window for embryo transfer is typically 2.5 days post-coitum (dpc) for blastocysts. In this protocol, Day 5 after the initial this compound injection is considered the optimal day for pairing with a vasectomized male to confirm the receptive state by checking for a vaginal plug the next morning (Day 6, considered 0.5 dpc). Alternatively, embryo transfer can be performed on Day 3.5 of the induced pseudo-pregnancy.
-
Protocol for Embryo Transfer into this compound-Induced Pseudo-Pregnant Mice
Materials:
-
This compound-induced pseudo-pregnant female mice (Day 2.5 or 3.5 of pseudo-pregnancy)
-
Pre-implantation stage embryos (e.g., morula or blastocyst stage)
-
Embryo transfer pipette (glass or plastic)
-
Stereomicroscope
-
Surgical instruments (forceps, scissors)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Warming pad
-
Suture materials or wound clips
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the pseudo-pregnant recipient mouse using an approved anesthetic protocol.
-
Shave the dorsal flank area and disinfect the skin with an appropriate antiseptic.
-
Place the mouse on a warming pad to maintain body temperature during surgery.
-
-
Exposure of the Reproductive Tract:
-
Make a small incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Gently locate and exteriorize the ovary, oviduct, and uterus on one side.
-
-
Embryo Transfer:
-
Under a stereomicroscope, visualize the uterine horn.
-
Using a fine needle, create a small puncture in the uterine wall.
-
Carefully insert the embryo transfer pipette containing the embryos into the uterine lumen.
-
Gently expel the embryos into the uterus.
-
-
Closure:
-
Carefully return the reproductive tract to the abdominal cavity.
-
Close the abdominal wall and skin incisions using sutures or wound clips.
-
-
Post-Operative Care:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
House the recipient females individually and monitor for signs of pregnancy.
-
Mandatory Visualizations
Experimental Workflow for this compound-Induced Pseudo-Pregnancy and Embryo Transfer
Logical Relationship of Hormonal Changes in this compound-Induced Pseudo-Pregnancy
References
Buserelin in Combination with Other Hormones for IVF Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Buserelin, a gonadotropin-releasing hormone (GnRH) agonist, in combination with other hormones for in-vitro fertilization (IVF) research. Detailed protocols and quantitative data from key studies are presented to guide experimental design and application.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] As a GnRH agonist, it is a potent stimulator of the GnRH receptor.[3][4] This initial stimulation leads to a "flare effect," a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] However, continuous administration of this compound leads to the desensitization of the pituitary GnRH receptors, resulting in a profound suppression of LH and FSH secretion.[1][2][3] This downregulation of the hypothalamic-pituitary-gonadal axis is a cornerstone of its application in controlled ovarian hyperstimulation protocols for IVF.[1][5] By preventing a premature LH surge, this compound allows for synchronized follicular development and controlled oocyte maturation.[6]
This compound-Based IVF Protocols
This compound is utilized in various IVF protocols, most notably the "long" and "short" protocols. The choice of protocol depends on the patient's individual characteristics and clinical history.
The Long Protocol
The long protocol involves initiating this compound in the mid-luteal phase of the preceding menstrual cycle to achieve pituitary desensitization before ovarian stimulation begins.[7] This approach is considered superior in terms of follicular recruitment, oocyte recovery, and the number of embryos available for transfer.[8]
The Short Protocol (Flare Protocol)
In the short protocol, this compound administration starts in the early follicular phase, typically on day 1 or 2 of the menstrual cycle.[8] This protocol leverages the initial "flare effect" of the GnRH agonist to recruit follicles.
Combination with Gonadotropins and hCG
In IVF protocols, this compound is used in conjunction with gonadotropins, such as human menopausal gonadotropin (hMG) or recombinant FSH (rFSH), to stimulate the growth of multiple ovarian follicles.[6] Once the follicles reach an optimal size, a bolus of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.[9]
Data Presentation
The following tables summarize quantitative data from comparative studies on this compound-based IVF protocols.
Table 1: Comparison of Long vs. Short this compound Protocols [8]
| Parameter | Long Protocol (this compound from Day 1, hMG after desensitization) | Short Protocol (this compound from Day 2, hMG from Day 3) |
| Number of Follicles | Significantly more (P = 0.0001) | Fewer |
| Number of Oocytes | Significantly more (P = 0.0008) | Fewer |
| Fertilized Oocytes | Significantly more (P = 0.0001) | Fewer |
| Cleaved Embryos | Significantly more (P = 0.0001) | Fewer |
| Fertilization Rate | Higher (P = 0.0047) | Lower |
| Pregnancy Rate per Cycle | 19.57% | 8.89% |
| Pregnancy Rate per Transfer | 25.71% | 16.67% |
Table 2: Comparison of this compound vs. Clomiphene Citrate for Ovarian Stimulation [10]
| Parameter | This compound + hMG | Clomiphene Citrate + hMG |
| Cycle Cancellation Rate | 8% | 31% |
| Mean Oocytes Recovered | 9.5 (SD 4.5) | 5.5 (SD 2.2) |
| Mean Embryos Obtained | 4.3 (SD 2.4) | 2.9 (SD 1.7) |
| Clinical Pregnancy per Transfer | 53% | 30% |
| Clinical Pregnancy per Cycle | 36% | 14% |
Table 3: Ovulation Induction with this compound vs. hCG in GnRH Antagonist Cycles [9][11][12][13]
| Parameter | This compound (0.5 mg) | hCG (10,000 IU) |
| Metaphase II Oocytes | Significantly more (P < 0.02) | Fewer |
| Implantation Rate | Significantly lower (3/89 vs 33/97, P < 0.001) | Significantly higher |
| Clinical Pregnancy Rate | 6% | 36% (P = 0.002) |
| Early Pregnancy Loss | 79% | 4% (P = 0.005) |
Experimental Protocols
Protocol 1: this compound Long Protocol for Controlled Ovarian Hyperstimulation
Objective: To achieve pituitary desensitization before ovarian stimulation for synchronized follicular development.
Materials:
-
This compound acetate (B1210297) (e.g., Suprefact)
-
Human Menopausal Gonadotropin (hMG) or recombinant Follicle-Stimulating Hormone (rFSH)
-
Human Chorionic Gonadotropin (hCG)
-
Syringes and needles for subcutaneous injection
Methodology:
-
Initiate subcutaneous administration of this compound acetate (e.g., 200-500 mcg/day) in the mid-luteal phase (approximately day 21) of the menstrual cycle.[8]
-
Continue daily this compound administration for at least 14 days to achieve pituitary desensitization.[8] Confirmation of downregulation is typically done by measuring serum estradiol (B170435) and LH levels.
-
Once desensitization is confirmed, commence ovarian stimulation with daily injections of hMG or rFSH at a dose determined by the patient's age, ovarian reserve, and previous response.
-
Continue this compound administration at a reduced dose alongside gonadotropin stimulation.
-
Monitor follicular growth via transvaginal ultrasound and serum estradiol levels.
-
When at least three follicles reach a mean diameter of 17-18 mm, administer a single bolus of hCG (5,000-10,000 IU) to trigger final oocyte maturation.
-
Discontinue both this compound and gonadotropin administration after the hCG trigger.
-
Perform oocyte retrieval 34-36 hours after hCG administration.
Protocol 2: this compound Short Protocol (Flare Protocol) for Controlled Ovarian Hyperstimulation
Objective: To utilize the initial gonadotropin flare effect of this compound for follicular recruitment.
Materials:
-
This compound acetate
-
hMG or rFSH
-
hCG
-
Syringes and needles for subcutaneous injection
Methodology:
-
Begin subcutaneous administration of this compound acetate (e.g., 200 mcg/day) on day 2 of the menstrual cycle.[8]
-
On day 3 of the cycle, start daily injections of hMG or rFSH.[8]
-
Continue both this compound and gonadotropin administration daily.
-
Monitor follicular development and estradiol levels as in the long protocol.
-
Administer hCG to trigger final oocyte maturation when follicles reach the optimal size.
-
Schedule oocyte retrieval 34-36 hours post-hCG injection.
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound, as a GnRH agonist, binds to the GnRH receptor on pituitary gonadotroph cells. This interaction initially stimulates the Gq/11 signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately causing the synthesis and release of LH and FSH. However, prolonged and continuous exposure to this compound leads to receptor desensitization and downregulation, uncoupling the receptor from its signaling pathway and thereby suppressing gonadotropin release.
Caption: this compound's signaling pathway in pituitary gonadotroph cells.
Experimental Workflow: this compound Long Protocol
The following diagram illustrates the key stages of the this compound long protocol in IVF research.
Caption: Experimental workflow of the this compound long protocol for IVF.
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Addition of this compound to human menopausal gonadotrophins in patients with failed stimulations for IVF or GIFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Midluteal this compound is superior to early follicular phase this compound in combined gonadotropin-releasing hormone analog and gonadotropin stimulation in in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH agonist (this compound) or hCG for ovulation induction in GnRH antagonist IVF/ICSI cycles: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Buserelin Injections: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Buserelin injections. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analogue of the gonadotropin-releasing hormone (GnRH).[1][2][3] It is a potent GnRH agonist that functions by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][4] This initial stimulation, known as the "flare effect," leads to a temporary increase in sex hormone levels.[4] However, with continuous administration, it leads to the desensitization and downregulation of GnRH receptors in the pituitary gland.[2] This ultimately suppresses the release of LH and FSH, resulting in a significant reduction in the production of sex hormones like testosterone (B1683101) and estrogen.[1][2]
Q2: What are the common research applications of this compound?
This compound is widely used in various research and clinical settings, including:
-
Oncology: To suppress testosterone in the treatment of hormone-dependent prostate cancer.[1][2]
-
Gynecology: To reduce estrogen production in conditions like endometriosis and uterine fibroids.[2]
-
Reproductive Medicine: In in-vitro fertilization (IVF) protocols to control ovarian stimulation and prevent premature LH surges.[2]
-
Animal Studies: To create models of hormone deprivation for studying the effects of sex hormones on various physiological and pathological processes.
Q3: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and efficacy of this compound.
-
Lyophilized Powder: Store desiccated below -18°C. It is stable at room temperature for up to 3 weeks.[1]
-
Reconstituted Solution: After reconstitution, store at 4°C for 2-7 days. For longer-term storage, it should be kept below -18°C.[1] To prevent degradation, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) for long-term storage.[1] It is crucial to prevent freeze-thaw cycles.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound injections can arise from a variety of factors, ranging from preparation and administration to the biological response of the experimental subjects. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Higher than expected initial hormone levels (Exaggerated Flare Effect)
Possible Causes:
-
Initial Agonist Action: This is an inherent characteristic of this compound's mechanism of action. The initial binding to GnRH receptors stimulates a surge in LH and FSH before downregulation occurs.[4]
-
Incorrect Dosing: An excessively high initial dose can lead to a more pronounced flare effect.
-
Subject Variability: Individual differences in sensitivity to GnRH agonists can result in varied responses.
Troubleshooting Steps:
-
Review Dosing Protocol: Ensure the initial dose is aligned with established protocols for your specific research model.
-
Monitor Hormone Levels: Characterize the initial flare phase by collecting samples at multiple time points after the first injection. This will help in understanding the peak and duration of the hormone surge in your model.
-
Consider a GnRH Antagonist: If the initial flare is confounding experimental results, consider using a GnRH antagonist which provides immediate suppression without the initial stimulation.
Problem 2: Lack of expected hormonal suppression
Possible Causes:
-
Improper Reconstitution or Storage: Degradation of the this compound peptide due to incorrect reconstitution, storage temperature, or repeated freeze-thaw cycles can lead to loss of bioactivity.[1]
-
Incorrect Injection Technique: Subcutaneous injection is a common route of administration.[5] Improper technique can lead to variable absorption and reduced bioavailability.
-
Insufficient Dosage or Frequency: The dosing regimen may not be adequate to induce and maintain pituitary desensitization.
-
Formulation Issues: The bioavailability of this compound can be influenced by its formulation. For instance, suspension forms may have higher bioavailability compared to solutions.[2]
Troubleshooting Steps:
-
Verify Reconstitution and Storage:
-
Confirm that the lyophilized powder was stored correctly.
-
Review the reconstitution protocol, ensuring the correct sterile diluent was used.
-
Check storage conditions of the reconstituted solution and avoid repeated freeze-thaw cycles.[1]
-
-
Optimize Injection Technique:
-
Ensure a consistent subcutaneous injection technique.
-
Rotate injection sites to avoid local tissue reactions that might impair absorption.
-
-
Re-evaluate Dosing Regimen:
-
Consult literature for validated dosing schedules for your specific animal model and research question.
-
Consider increasing the dose or frequency of injections if suppression is not achieved.
-
-
Assess Product Quality:
-
If possible, verify the purity and concentration of your this compound stock.
-
Problem 3: High variability in response between experimental subjects
Possible Causes:
-
Biological Variation: Age, weight, and physiological state of the animals can significantly influence their response to hormonal treatments.
-
Inconsistent Dosing Administration: Variations in injection volume or technique across a cohort of animals can lead to differing levels of exposure.
-
Stress: High levels of stress in experimental animals can alter their endocrine profiles and affect their response to this compound.
Troubleshooting Steps:
-
Standardize Animal Cohorts:
-
Use animals of a similar age and weight range.
-
Allow for an adequate acclimatization period before starting the experiment.
-
-
Ensure Consistent Dosing:
-
Use precise and calibrated equipment for dose preparation and administration.
-
Ensure all personnel involved in the study are trained in the same standardized injection technique.
-
-
Minimize Animal Stress:
-
Handle animals gently and consistently.
-
Maintain a stable and controlled environment (e.g., light-dark cycle, temperature, noise levels).
-
Data Presentation
Table 1: this compound Stability and Storage Recommendations
| Formulation | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Below -18°C (desiccated) | Long-term | Stable for 3 weeks at room temperature.[1] |
| Reconstituted Solution | 4°C | 2-7 days | For short-term use.[1] |
| Reconstituted Solution | Below -18°C | Long-term | Add a carrier protein (0.1% HSA or BSA). Avoid freeze-thaw cycles.[1] |
Table 2: Factors Influencing this compound Bioavailability
| Factor | Description | Impact on Bioavailability |
| Route of Administration | Subcutaneous injection is common.[5] Oral administration is ineffective due to metabolism.[5] | Subcutaneous bioavailability is approximately 70%.[5] |
| Formulation | Can be administered as a solution or a suspension. | Suspensions may offer higher bioavailability than solutions.[2] |
| Injection Technique | Proper technique ensures the dose is delivered to the subcutaneous space for consistent absorption. | Inconsistent technique can lead to variable absorption and efficacy. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound vial
-
Sterile, non-bacteriostatic water for injection or sterile saline
-
Sterile syringes and needles
-
Vortex mixer (optional)
Methodology:
-
Bring the lyophilized this compound vial to room temperature.
-
Using a sterile syringe, slowly add the recommended volume of sterile diluent to the vial. Direct the stream of diluent against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking. A vortex mixer on a low setting can be used for a few seconds if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
If not for immediate use, aliquot the reconstituted solution into sterile, low-protein-binding tubes and store at the appropriate temperature as indicated in Table 1.
Protocol 2: Subcutaneous Injection in Rodents
Materials:
-
Reconstituted this compound solution
-
Appropriately sized sterile syringe and needle (e.g., 27-30 gauge)
-
Animal restraint device (if necessary)
Methodology:
-
Gently restrain the animal.
-
Lift a fold of skin in the dorsal neck or flank region to create a "tent".
-
Insert the needle at the base of the skin tent, parallel to the animal's body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration).
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Caption: this compound's dual-action signaling pathway in pituitary gonadotrope cells.
Caption: A logical workflow for troubleshooting inconsistent this compound injection results.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
Buserelin Stability and Storage: A Technical Support Center for Researchers
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Buserelin. It offers detailed information on stability, storage, and handling, along with troubleshooting advice and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound is stable for up to three weeks at room temperature, but for long-term storage, it should be kept in a desiccated environment below -18°C.[1]
How should I store this compound after reconstitution?
Once reconstituted, this compound solution should be stored at 4°C for short-term use (2-7 days).[1] For longer-term storage, it is recommended to aliquot the solution and store it below -18°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use fresh aliquots for each experiment.[1]
Can I do anything to improve the long-term stability of reconstituted this compound?
For extended storage of reconstituted this compound, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is recommended.[1]
What is the optimal pH for this compound stability in aqueous solutions?
This compound exhibits maximum stability in aqueous solutions at a pH of approximately 5.0.[2] The pH of a this compound formulation is typically maintained between 4.0 and 6.5 to ensure stability.[3][4]
Which buffer systems are recommended for this compound solutions?
Acetate (B1210297) buffers have been shown to have a favorable effect on this compound stability.[2] Other suitable buffer systems include citrate, tartrate, and phosphate (B84403) buffers.[4] However, it's important to note that higher concentrations of phosphate buffers may increase degradation.[2]
Troubleshooting Guide
Issue 1: I am observing lower than expected bioactivity in my experiments.
-
Potential Cause: Improper Storage and Handling
-
Solution: Review the storage conditions of both your lyophilized powder and reconstituted solutions. Ensure lyophilized this compound is stored at or below -18°C in a desiccator.[1] For reconstituted solutions, avoid repeated freeze-thaw cycles by using single-use aliquots.[1] Before use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
-
Potential Cause: Peptide Degradation
-
Solution: Prepare a fresh stock solution from a new vial of lyophilized this compound. Peptides are susceptible to degradation from moisture, temperature fluctuations, and microbial contamination. Use sterile, appropriate buffers for reconstitution.
-
-
Potential Cause: Adsorption to Labware
-
Solution: this compound, like other peptides, can adsorb to the surfaces of plasticware and glassware. To mitigate this, consider using low-protein-binding tubes and pipette tips. The addition of a carrier protein (0.1% BSA or HSA) can also help to reduce non-specific adsorption.[1]
-
Issue 2: I am seeing high variability between my experimental replicates.
-
Potential Cause: Inaccurate Pipetting
-
Solution: Ensure your pipettes are properly calibrated. When preparing dilutions, make sure the stock solution is thoroughly mixed before taking an aliquot. Visually inspect wells after dispensing to ensure consistent volumes.
-
-
Potential Cause: Inconsistent Cell Seeding (for cell-based assays)
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and be mindful of potential "edge effects" in multi-well plates.
-
Issue 3: My this compound solution appears cloudy or contains particulates.
-
Potential Cause: Aggregation
-
Solution: Aggregation can occur due to various stress factors such as improper pH, temperature fluctuations, or mechanical stress (e.g., vigorous vortexing). Attempt to dissolve the peptide by gentle swirling or rocking. If aggregation persists, it is best to discard the solution and prepare a fresh stock. To prevent aggregation, ensure the reconstitution buffer is at the optimal pH and avoid introducing air bubbles during mixing.
-
Quantitative Stability Data
The stability of this compound is influenced by temperature, pH, and formulation. Below are tables summarizing available stability data.
Table 1: Stability of Reconstituted this compound
| Storage Temperature | Duration | Recommendations |
| 4°C | 2-7 days | Suitable for short-term storage.[1] |
| Below -18°C | Long-term | Recommended for extended storage. Use of a carrier protein (0.1% HSA or BSA) is advised. Avoid freeze-thaw cycles.[1] |
Table 2: Influence of pH on this compound Stability in Aqueous Solution
| pH | Stability |
| ~5.0 | Maximum stability.[2] |
| 4.0 - 6.5 | Generally stable range for formulations.[3][4] |
Table 3: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Observation |
| Acidic (0.1 M HCl, 70°C, 2h) | Degradation observed.[5] |
| Alkaline (0.1 M NaOH, 70°C, 2h) | Degradation observed.[5] |
| Thermal (Neutral solution, 90°C, 300h) | Significant degradation following first-order kinetics.[5][6][7] |
| Light (Sunlight exposure, 48h) | Degradation observed.[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Studies
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.
-
Select a sterile, appropriate buffer for reconstitution (e.g., sterile water, PBS, or a buffer at pH ~5.0 for optimal stability).
-
Add the desired volume of buffer to the vial to achieve the target concentration.
-
Gently swirl or rock the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to minimize the risk of aggregation.
-
If not for immediate use, create single-use aliquots and store them at ≤ -18°C.
Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on published methods and should be optimized for your specific equipment and reagents.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent like acetonitrile.[8][9] A common mobile phase is a 75:25 (v/v) mixture of phosphate buffer at pH 2.5 and acetonitrile.[8]
-
Detection: UV detection at 220 nm.[8]
-
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Prepare your this compound samples at the desired concentrations in the appropriate storage buffer.
-
Store the samples under the desired stability testing conditions (e.g., different temperatures, time points).
-
At each time point, inject the samples into the HPLC system.
-
Quantify the amount of intact this compound by comparing the peak area to the standard curve. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: this compound's mechanism of action on the GnRH receptor.
Caption: Workflow for assessing this compound stability.
Caption: A logical approach to troubleshooting low bioactivity.
References
- 1. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Indicating Capillary Electrophoresis Method for Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stability indicating capillary electrophoresis method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Cyclodextrins in the Processing of this compound Dry Powders for Inhalation Prepared by Spray Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Mitigating Buserelin-Induced Tumor Flare in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of tumor flare associated with Buserelin administration in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tumor flare?
A1: this compound is a synthetic gonadotropin-releasing hormone (GnRH) agonist.[1] When initially administered, it paradoxically stimulates the pituitary gland to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a temporary increase in testosterone (B1683101) levels in males, a phenomenon known as the "flare effect".[3][4] In hormone-sensitive tumors, such as prostate cancer, this testosterone surge can temporarily accelerate tumor growth and worsen clinical symptoms, an event termed "tumor flare".[5][6]
Q2: How long does the tumor flare typically last in animal models?
A2: The initial stimulatory phase and subsequent testosterone surge typically occur within the first 1-2 weeks of continuous this compound treatment.[3] Following this period, the GnRH receptors in the pituitary gland become desensitized and down-regulated, leading to a sharp decline in LH, FSH, and testosterone to castrate levels.[2][3]
Q3: What are the primary strategies to mitigate this compound-induced tumor flare in animal experiments?
A3: The most common and effective strategies involve co-administration of other therapeutic agents:
-
Antiandrogens: Administering an antiandrogen (e.g., flutamide, bicalutamide) for a period before and during the initial phase of this compound treatment can block the effects of the testosterone surge on the tumor cells.[1][7]
-
GnRH Antagonists: Unlike agonists, GnRH antagonists (e.g., degarelix) directly block the GnRH receptor, preventing the initial release of LH and FSH, thus avoiding the testosterone surge altogether.[8][9] A combination of a GnRH agonist and an antagonist has been explored to prevent the flare-up effect.[10]
-
CYP17 Enzyme Inhibitors: Agents like ketoconazole (B1673606) can inhibit testosterone synthesis and can be used to achieve rapid medical castration without a flare.[8]
Q4: In which animal models is this compound-induced tumor flare a relevant phenomenon to study?
A4: This phenomenon is primarily studied in animal models of hormone-sensitive cancers, most notably prostate cancer. Genetically engineered mouse models (GEMMs) of prostate cancer and xenograft models using human prostate cancer cell lines (e.g., LNCaP) are commonly used.[11] Studies have also utilized various other animal models, including rats, rabbits, dogs, and rams, to investigate the effects of this compound on the reproductive axis.[10][12][13][14]
Q5: What is the mechanism of action of this compound that leads to the initial flare followed by suppression?
A5: this compound, a GnRH agonist, initially binds to GnRH receptors on the pituitary gland, mimicking the natural GnRH and causing a surge in LH and FSH secretion.[2] However, the continuous and potent stimulation by this compound leads to the desensitization and downregulation of these receptors.[3] This loss of receptor responsiveness results in a profound and sustained suppression of gonadotropin secretion, leading to medical castration.[1]
Troubleshooting Guide
| Problem/Issue | Potential Cause | Recommended Solution/Action |
| Unexpectedly severe tumor flare observed (e.g., rapid tumor growth, animal distress) despite antiandrogen co-treatment. | 1. Insufficient duration of antiandrogen pre-treatment. 2. Inadequate dose of the antiandrogen. 3. Tumor resistance to the specific antiandrogen used. | 1. Review your protocol. Evidence suggests starting the antiandrogen approximately one week prior to the first this compound administration.[7] 2. Perform a dose-response study for the antiandrogen in your specific animal model. 3. Consider using a different class of antiandrogen or switching to an alternative mitigation strategy, such as a GnRH antagonist.[8] |
| Testosterone levels do not decrease to castrate levels after the initial flare period (post 2 weeks). | 1. Incorrect this compound dosage or formulation. 2. Issues with drug stability or administration route. 3. Individual animal variation in response.[4] | 1. Verify the dose calculation and ensure the use of a slow-release formulation suitable for long-term suppression. 2. Confirm proper storage of this compound. Ensure the administration technique (e.g., subcutaneous injection) is correct and consistent. 3. Increase the sample size of your study groups to account for biological variability. Monitor individual animal hormone levels. |
| Difficulty in distinguishing tumor flare from normal tumor progression. | Lack of appropriate control groups. | Include the following control groups in your experimental design: - Vehicle control (no treatment). - this compound only. - Antiandrogen only. - Surgical castration. This allows for a clear comparison and attribution of accelerated growth to the flare phenomenon.[11] |
| Inconsistent LH/FSH surge timing across animals in the same cohort. | 1. Variation in animal age, weight, or estrous cycle (for females). 2. Inconsistent timing of drug administration or blood sampling. | 1. Normalize animal groups by age and weight. For female animals, synchronize the estrous cycle before starting the experiment. 2. Adhere strictly to a timed protocol for both drug delivery and sample collection. Studies show LH surges can be detected within hours of administration.[15][16] |
Quantitative Data from Animal Studies
Table 1: Hormonal Response to GnRH Agonist/Antagonist Treatment in Rats
| Treatment Group | Serum E2 (pg/mL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| GnRHa (Triptorelin) Only | Flare effect observed | Flare effect observed | Flare effect observed |
| Combination (Short-term GnRHant) | No flare effect | No flare effect | No flare effect |
| Combination (Long-term GnRHant) | No flare effect | No flare effect | No flare effect |
| Source: Adapted from a study on the combination of a GnRH agonist with an antagonist to prevent flare-up effects in rats.[10] The study noted that a flare-up was observed in the GnRHa-only group but not in the combination groups. |
Table 2: Ovarian Follicle Preservation with Different Pre-treatments in Cisplatin-Treated Rats
| Pre-treatment Group | Primordial Follicle Preservation (%) |
| Cisplatin Only | 36.8% (63.2% lost) |
| GnRHa | 57.6% |
| GnRHant | 63.4% |
| Combination (Long-term) | 87.1% |
| Combination (Short-term) | 60.4% |
| Source: Data from a study showing that pre-treatment with GnRH analogues protects primordial follicles from chemotherapy-induced damage. The long-term combination therapy showed the most significant protective effect.[10] |
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Flare with an Antiandrogen
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous xenografts of a hormone-sensitive prostate cancer cell line (e.g., LNCaP).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound only
-
Group 3: Antiandrogen only (e.g., Bicalutamide)
-
Group 4: Bicalutamide + this compound
-
-
Treatment Administration:
-
Day -7: Begin daily administration of the antiandrogen (e.g., bicalutamide, via oral gavage) or its vehicle to Groups 3 and 4.
-
Day 0: Administer the first dose of this compound (e.g., via subcutaneous injection of a slow-release formulation) or its vehicle to Groups 2 and 4. Continue daily antiandrogen treatment for Groups 3 and 4 for the first 2-3 weeks.
-
-
Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Record animal body weight twice weekly.
-
Hormone Analysis: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at specified time points (e.g., Day 3, 7, 14, 28) to measure serum testosterone and LH levels via ELISA.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.
Protocol 2: Comparative Study of a GnRH Agonist vs. Antagonist
-
Animal Model: As described in Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: this compound (GnRH Agonist)
-
Group 3: Degarelix (GnRH Antagonist)
-
-
Treatment Administration:
-
Day 0: Administer a single dose of this compound, Degarelix, or vehicle according to manufacturer protocols (typically subcutaneous injection).
-
-
Monitoring and Data Collection:
-
Perform monitoring of tumor volume and body weight as described in Protocol 1.
-
Collect blood samples at more frequent early time points (e.g., 0, 6, 24, 48, 72 hours, and then weekly) to capture the rapid changes in testosterone and LH levels, especially the absence of a surge in the GnRH antagonist group.[9]
-
-
Endpoint: As described in Protocol 1.
Visualizations
Caption: Signaling pathway of this compound-induced tumor flare.
References
- 1. This compound in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. swolverine.com [swolverine.com]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. This compound (Suprefact®) | Macmillan Cancer Support [macmillan.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Circumvent Testosterone Surge and Disease Flare in Advanced Prostate Cancer: Emerging Treatment Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse cardiovascular effect following gonadotropin-releasing hormone antagonist versus GnRH agonist for prostate cancer treatment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen deprivation triggers a cytokine signaling switch to induce immune suppression and prostate cancer recurrence [elifesciences.org]
- 12. Treatment with this compound, an agonist of gonadotropin-releasing hormone, suppresses ovarian hyperstimulation syndrome induced in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound administration on testicular blood flow and plasma concentrations of testosterone and estradiol-17β in rams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | this compound shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Ovarian Response to Buserelin in Research Models
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering poor ovarian response (POR) to Buserelin in experimental models. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate and resolve challenges in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ovarian stimulation with this compound in research models.
Q1: We are observing a low oocyte yield in our mouse model after a standard this compound protocol. What are the potential causes and solutions?
A1: Poor ovarian response in mouse models can stem from several factors. Here is a troubleshooting guide:
-
Genetic Strain Variability: Different mouse strains exhibit varied responses to superovulation protocols. For instance, strains like 129 are known for their poor fertility and low response.[1] In contrast, strains like FVB, B6D2F1, BALB/c, and CD1 generally respond well to standard gonadotropin doses.[2][3]
-
Solution: Optimize the protocol for your specific strain. For notoriously poor responders like the 129S1/SvImJ strain, a pretreatment with this compound 24 hours before the standard PMSG/hCG regimen can significantly improve fertilization rates.[1] For other strains, adjusting the PMSG dosage (e.g., 2.5 IU for B6(Cg)-Tyrc-2J/J instead of 5 IU) may be necessary.[2][3]
-
-
Age of the Animal: Ovarian reserve and responsiveness to gonadotropins decline with age. Oocytes from mature mice (e.g., 12 weeks old) may be of better quality, though fewer in number, than those from prepubescent mice.[4] For C57BL/6J mice, the optimal age for superovulation is generally between 3 to 5 weeks.[5]
-
Solution: Ensure the age of your female mice is optimal for superovulation, typically 3-5 weeks for most strains to maximize oocyte quantity.[6] If using older animals to model diminished ovarian reserve, expect a lower yield and adjust experimental numbers accordingly.
-
-
Hormone Timing and Dosage: The interval between PMSG and hCG administration, as well as the time of day for injections, can significantly impact oocyte yield.
-
Solution: For the poor-responding 129 strain, extending the PMSG-hCG interval from 48 hours to 55 hours has been shown to improve outcomes.[1] For C57BL/6J mice, administering hormones closer to the beginning of the dark cycle can increase oocyte production.[5] It is critical to establish an optimized timing and dosage protocol for your specific strain and laboratory conditions.[2][3][7]
-
-
This compound Preparation and Stability: As a peptide, this compound can degrade if not stored or handled correctly.
-
Solution: Prepare this compound solutions fresh from a reliable source. Store stock solutions according to the manufacturer's instructions, typically refrigerated at 4°C for short-term use.[8] Ensure accurate dilution and administration.
-
Q2: What is the underlying mechanism of this compound, and how can it lead to a poor ovarian response?
A2: this compound is a potent GnRH agonist. Its mechanism is biphasic:
-
Initial Flare-Up: Upon initial administration, this compound stimulates the pituitary gonadotrophs, causing a surge in the release of LH and FSH.[9] This "flare" effect is sometimes utilized in short protocols to enhance follicular recruitment.
-
Pituitary Desensitization (Downregulation): With continuous administration, this compound leads to the desensitization of GnRH receptors on the pituitary. This results in a profound suppression of LH and FSH secretion, creating a hypo-gonadotropic state.[9]
A poor response can occur due to:
-
Excessive Pituitary Suppression: In long protocols, prolonged this compound administration might excessively suppress endogenous gonadotropins, making the ovaries less responsive to subsequent stimulation with exogenous gonadotropins like PMSG.[10]
-
Direct Ovarian Inhibition: GnRH receptors are present on ovarian cells.[11] this compound can directly inhibit LH-induced steroidogenesis (production of progesterone (B1679170) and estradiol) in granulosa cells.[11][12][13] This inhibitory action is mediated by an IP3/calcium-dependent signaling pathway and can occur independently of its pituitary effects.[12] This direct action may contribute to poor follicular development and maturation, especially with prolonged exposure.
Q3: We suspect a direct inhibitory effect of this compound on the ovaries in our in vitro granulosa cell culture. How can we confirm this?
A3: To assess the direct effects of this compound on granulosa cells, you can perform an in vitro steroidogenesis assay.
-
Experimental Setup: Culture granulosa cells isolated from gonadotropin-primed immature rats or mice. Stimulate these cells with LH or FSH in the presence and absence of varying concentrations of this compound (e.g., 1 ng/mL to 100 ng/mL).
-
Endpoint Measurement: Measure the concentration of key steroids, such as progesterone and estradiol (B170435), in the culture medium using ELISA or RIA.
-
Expected Outcome: A direct inhibitory effect would be demonstrated by a dose-dependent decrease in LH/FSH-stimulated steroid production in the this compound-treated groups compared to the control group (LH/FSH stimulation alone).[12][13] Studies have shown that at higher concentrations (e.g., 100 ng/mL), this compound can decrease LH-stimulated progesterone secretion.[13]
Q4: Are there alternative protocols to the standard long this compound protocol for research models expected to be poor responders?
A4: Yes, several alternative protocols, adapted from clinical practice, can be tested in research models:
-
Flare-Up or Short Agonist Protocol: This protocol leverages the initial stimulatory effect of this compound. This compound administration is started concurrently with or just before gonadotropin stimulation. This initial flare of endogenous FSH and LH can help "jump-start" follicular recruitment in poor responders.
-
This compound Pretreatment Protocol: As demonstrated in the 129 mouse strain, a single dose of this compound administered 24 hours before the standard PMSG/hCG superovulation protocol can significantly enhance oocyte quality and fertilization rates.[1] This approach may prime the follicles for a better response to exogenous gonadotropins.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating ovarian response to different stimulation protocols in mouse models.
Table 1: Effect of this compound Pretreatment and PMSG-hCG Interval on IVF Outcome in 129S1/SvImJ Mice
| Group | Protocol | IVF Fertilization Rate (129 oocytes x 129 sperm) | IVF Fertilization Rate (129 oocytes x C57BL/6J sperm) |
| 1 | PMSG + 48h hCG | 1% | 5% |
| 2 | PMSG + 52h hCG | 1% | 10% |
| 3 | PMSG + 55h hCG | 17% | 40% |
| 4 | This compound (20 mg/kg) -> 24h -> PMSG + 55h hCG | 55% | 59% |
| Data adapted from a study on improving fertility in the poor-responding 129S1/SvImJ mouse strain.[1] |
Table 2: Oocyte Yield in Different Mouse Strains with Standard Superovulation (5 IU PMSG, 5 IU hCG)
| Mouse Strain | Optimal Age/Weight for Superovulation | Average Total Oocytes per Female |
| C57BL/6NHsd | ≤ 14.2 g | ~37 |
| B6(Cg)-Tyrc-2J/J | 10 - 13.7 g | ~32 |
| B6D2F1/Hsd | 6.0 - 9.9 g | >40 (highly variable) |
| FVB/NHsd | 14.5 - 16.4 g | ~30 |
| BALB/cAnNCr | ≤ 14.8 g | ~35 |
| Data compiled from studies on optimizing superovulation protocols.[2][3] Note that yields can vary significantly based on specific laboratory conditions and substrains. |
Experimental Protocols
Protocol 1: Superovulation in Poor-Responding Mouse Strains (e.g., 129)
This protocol incorporates a this compound pretreatment to improve oocyte yield and quality.
Materials:
-
This compound acetate (B1210297)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline
-
Female mice (e.g., 129S1/SvImJ strain), 3-4 weeks of age
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound. For a final dose of 20 mg/kg, dilute appropriately in sterile saline.
-
Day 0: Administer this compound (20 mg/kg) via intraperitoneal (IP) injection.
-
Day 1 (24h post-Buserelin): Administer 5 IU of PMSG via IP injection.
-
Day 3 (55h post-PMSG): Administer 5 IU of hCG via IP injection to induce ovulation.
-
Oocyte/Embryo Collection: Oocytes can be collected from the oviducts 13-15 hours post-hCG for in vitro fertilization, or females can be mated with stud males immediately after hCG injection for zygote collection the following morning.
Protocol 2: Assessment of Direct this compound Effects on Rat Granulosa Cell Steroidogenesis
Materials:
-
Immature female rats (e.g., Sprague-Dawley, 21-25 days old)
-
Diethylstilbestrol (DES)
-
Ovine FSH (oFSH) or LH
-
This compound acetate
-
Culture medium (e.g., DMEM/F12) with appropriate supplements
-
Progesterone and Estradiol ELISA kits
Procedure:
-
Animal Priming: Implant immature female rats with DES pellets or give daily DES injections to stimulate follicular development for 3-4 days.
-
Granulosa Cell Isolation: Euthanize rats and dissect ovaries. Puncture antral follicles with a fine needle to release granulosa cells into culture medium.
-
Cell Culture: Wash and centrifuge cells to purify. Plate the granulosa cells at a desired density (e.g., 1-2 x 105 viable cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh serum-free medium containing:
-
Control (vehicle only)
-
FSH or LH (e.g., 100 ng/mL)
-
FSH or LH + this compound (at varying concentrations, e.g., 1 nM, 10 nM, 100 nM)
-
-
Incubation: Culture the cells for 48-72 hours.
-
Analysis: Collect the culture supernatant and measure the concentration of progesterone and estradiol using ELISA. Normalize steroid output to cell number or protein content.
Signaling Pathways & Visualizations
This compound exerts its effects through two primary pathways depending on the target tissue: the pituitary gonadotroph and the ovarian cell.
Pituitary GnRH Receptor Signaling
In the pituitary, the GnRH receptor (GnRHR) is coupled to Gq/11 proteins. Activation leads to the stimulation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to the synthesis and release of LH and FSH.[14][15][16]
Caption: Canonical GnRH receptor signaling pathway in pituitary gonadotrophs.
Direct Ovarian GnRH Receptor Signaling
In ovarian cells, the signaling pathway differs. While the receptor can also couple to Gq/11 to produce IP3 and mobilize calcium, this action leads to an inhibition of gonadotropin-stimulated steroidogenesis.[12] This pathway appears to be distinct from the classic pituitary response and does not significantly involve cAMP or MAPK activation in primary granulosa cells.
Caption: Direct inhibitory signaling pathway of this compound in ovarian granulosa cells.
Experimental Workflow for Troubleshooting Poor Ovarian Response
The logical flow for addressing POR involves a systematic evaluation of key variables.
Caption: A systematic workflow for troubleshooting poor ovarian response in research models.
References
- 1. In vitro fertility rate of 129 strain is improved by this compound (gonadotropin-releasing hormone) administration prior to superovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. C57BL/6J mouse superovulation: schedule and age optimization to increase oocyte yield and reduce animal use | Zygote | Cambridge Core [cambridge.org]
- 6. Superovulation technique [jax.org]
- 7. In vitro fertilization in mice: Strain differences in response to superovulation protocols and effect of cumulus cell removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening of Cyclodextrins in the Processing of this compound Dry Powders for Inhalation Prepared by Spray Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The significance of delayed suppression using this compound acetate and recombinant follicle-stimulating hormone in a long protocol in vitro fertilization program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of gonadotropin-releasing hormone agonist on steroidogenesis in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct action of gonadotropin-releasing hormone (LH-RH) analogue on ovary: an alternative acting mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of a luteinizing hormone-releasing hormone agonist (this compound) on steroidogenesis of cultured human preovulatory granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: map04912 [genome.jp]
Buserelin Acetate for Sterile Injections: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of Buserelin acetate (B1210297) for the preparation of sterile injections. This resource includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound acetate powder for sterile injections?
A1: The recommended primary solvent for dissolving this compound acetate is sterile Water for Injection (WFI).[1][2] For enhanced stability, the resulting aqueous solution should ideally be buffered to a pH between 4.0 and 6.5.[1] Commonly used buffers include citrate, acetate, or phosphate (B84403) buffers.[1]
Q2: What is the solubility of this compound acetate in aqueous solutions?
A2: this compound acetate is soluble in water. One source indicates a solubility of up to 50 mg/mL in water, with the recommendation of sonication to facilitate dissolution.[3] It is sparingly soluble in dilute acids.[4]
Q3: What is the proper technique for reconstituting lyophilized this compound acetate?
A3: To reconstitute lyophilized this compound acetate, slowly inject the required volume of sterile diluent (e.g., Water for Injection) into the vial containing the powder. Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking, as this can cause foaming and potential degradation of the peptide.[3]
Q4: Can I use solvents other than Water for Injection, such as saline or bacteriostatic water?
A4: While Water for Injection is the primary recommendation, sterile 0.9% Sodium Chloride (saline) can also be used.[5] Bacteriostatic Water for Injection, which contains a preservative like benzyl (B1604629) alcohol, may also be a suitable option, and in fact, some commercial formulations of this compound acetate injection contain benzyl alcohol as a preservative.[2][6][7] However, compatibility with your specific experimental setup should be verified.
Q5: How should I store the dissolved this compound acetate solution?
A5: For short-term storage, it is recommended to keep the reconstituted solution refrigerated at 2°C to 8°C. For long-term storage of the solution, freezing at -20°C or -80°C is advisable.[3] The stability of the solution is dependent on pH and temperature.
Experimental Protocol: Dissolution of this compound Acetate Powder
This protocol outlines the steps for dissolving this compound acetate powder to prepare a sterile solution for injection in a research setting.
Materials:
-
This compound acetate powder
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
pH meter and sterile pH adjustment solutions (e.g., dilute acetic acid, dilute sodium hydroxide) if preparing a buffered solution
-
Sterile buffer solution (e.g., citrate, acetate, or phosphate buffer, pH 4.0-6.5) - Optional
Procedure:
-
Preparation: Work in a laminar flow hood or a designated clean environment to maintain sterility.
-
Solvent Addition: Using a sterile syringe, draw the calculated volume of sterile Water for Injection.
-
Dissolution: Slowly inject the WFI into the vial containing the this compound acetate powder.
-
Mixing: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking. Sonication can be used to aid dissolution if necessary.[3]
-
pH Adjustment (Optional but Recommended): If preparing a buffered solution, add the sterile buffer to the dissolved this compound acetate. Alternatively, the pH of the unbuffered solution can be adjusted using a sterile pH meter and sterile acid/base solutions to the target range of 4.0-6.5 for improved stability.[1]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step removes any potential microbial contamination.
-
Storage: Store the final sterile solution at the appropriate temperature (2-8°C for short-term, or frozen for long-term).
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Water | Up to 50 mg/mL | Sonication is recommended to aid dissolution.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not suitable for sterile injections. |
| Dilute Acids | Sparingly soluble |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Insufficient solvent volume.- Low temperature of the solvent.- Aggregation of the powder. | - Ensure the correct concentration is being prepared.- Allow the solvent to reach room temperature before use.- Use gentle sonication to aid in dissolving the powder.[3] |
| Precipitation After Dissolution | - pH of the solution is outside the optimal range.- Supersaturation of the solution.- Interaction with components of the container or other excipients. | - Adjust the pH to the recommended range of 4.0-6.5 using a suitable sterile buffer.[1]- Prepare a more dilute solution.- Use high-quality, sterile, and pyrogen-free vials. |
| Degradation of the Peptide | - Exposure to extreme pH or high temperatures.- Vigorous shaking or agitation.- Contamination with proteases. | - Maintain the pH of the solution between 4.0 and 6.5.[1]- Store the solution at recommended temperatures (refrigerated or frozen).- Handle the solution gently, avoiding excessive agitation.- Ensure aseptic technique is followed to prevent microbial contamination. |
| Cloudy or Discolored Solution | - Microbial contamination.- Presence of particulate matter.- Chemical degradation. | - Discard the solution and prepare a new batch using strict aseptic techniques.- Ensure proper sterile filtration with a 0.22 µm filter.- Investigate potential incompatibilities with the solvent or container and check for signs of degradation. |
Visualizations
Experimental Workflow for this compound Acetate Dissolution
Caption: Workflow for dissolving this compound acetate powder for sterile injection.
Troubleshooting Logic for this compound Acetate Dissolution Issues
References
- 1. CN102319418A - this compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. This compound Acetate (57982-77-1 free base) | GNRH Receptor | TargetMol [targetmol.com]
- 4. Quality by design (QbD) based development and validation of RP-HPLC method for this compound acetate in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. msd-animal-health.co.in [msd-animal-health.co.in]
Preventing premature LH surge with Buserelin in IVF protocols
Technical Support Center: Buserelin in IVF Protocols
This guide provides technical support for researchers, scientists, and drug development professionals on the use of this compound to prevent a premature Luteinizing Hormone (LH) surge during In Vitro Fertilization (IVF) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in preventing a premature LH surge?
A1: this compound is a Gonadotropin-Releasing Hormone (GnRH) agonist. It works in a biphasic manner on the pituitary gland:
-
Initial Flare-Up (Stimulation Phase): Upon initial administration, this compound binds to GnRH receptors in the pituitary, causing a temporary surge in the release of gonadotropins - Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This is known as the "flare effect."[1]
-
Downregulation (Suppression Phase): With continuous administration, this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary. This sustained action effectively suppresses the pituitary's ability to produce and release LH and FSH, thereby preventing a spontaneous, premature LH surge that could otherwise trigger ovulation before oocytes are mature.[2][3][4] This state is often referred to as "pituitary suppression" or "downregulation."
Q2: What is the difference between a "long protocol" and a "short protocol" using this compound?
A2: The terms "long" and "short" refer to the duration of this compound administration before starting ovarian stimulation with gonadotropins (e.g., HMG, FSH).
-
Long Protocol: this compound administration typically starts in the mid-luteal phase (around day 21) of the cycle preceding the treatment cycle.[3][4] This allows for complete pituitary downregulation before ovarian stimulation begins, which generally takes 10-14 days.[3] The long protocol is often considered superior for follicular recruitment, oocyte recovery, and fertilization rates.[5][6]
-
Short Protocol (or Flare Protocol): this compound administration starts on day 1 or 2 of the treatment cycle itself.[3][6] This protocol utilizes the initial "flare effect" of the GnRH agonist to help recruit follicles at the beginning of the stimulation phase. However, some studies suggest that short protocols may be inadequate to fully suppress an endogenous LH surge.[7]
Q3: How is pituitary downregulation confirmed before starting ovarian stimulation?
A3: Downregulation is typically confirmed through a combination of blood tests and ultrasound scans after approximately two to three weeks of this compound treatment.[4][8] The key criteria are:
-
Low serum estradiol (B170435) (E2), often less than 50 pg/mL.[9]
-
Low serum LH, for instance, less than 2.0 IU/L.[9]
-
Absence of large ovarian cysts (e.g., >10 mm) on ultrasound.[9]
-
The occurrence of a withdrawal bleed (menstruation).[9]
Q4: What are the typical dosages and administration methods for this compound in a long protocol?
A4: this compound can be administered via subcutaneous injection or as a nasal spray.[3]
-
Subcutaneous Injection: A common daily dose is 200 to 500 micrograms.[5][10]
-
Nasal Spray: A typical regimen might be one puff in each nostril multiple times a day (e.g., 1mg/day total).[3][6] Administration continues daily until the trigger shot (hCG) is given to induce final oocyte maturation.[3]
Troubleshooting Guide
Problem 1: Evidence of a premature LH surge despite this compound administration.
-
Possible Cause 1: Inadequate this compound Dosage or Compliance.
-
Troubleshooting: Verify the administered dose and patient compliance. Inconsistent administration can lead to a recovery of pituitary response.[2] A study on a short protocol using 500 micrograms/day of intranasal this compound concluded it was inadequate to fully suppress the LH surge in all patients, with a surge incidence of 5.7%.[7]
-
-
Possible Cause 2: Incorrect Protocol Selection.
-
Possible Cause 3: Drug Delivery Issues.
-
Troubleshooting: For intranasal sprays, ensure proper administration technique to guarantee absorption. For subcutaneous injections, rotate injection sites to avoid local irritation which might affect absorption.[8] If issues persist, a different GnRH agonist or a GnRH antagonist protocol might be considered.
-
Problem 2: Poor ovarian response after achieving downregulation with this compound.
-
Possible Cause 1: Over-suppression of the pituitary.
-
Troubleshooting: In some cases, particularly in women with diminished ovarian reserve, the profound suppression from a long agonist protocol can make the ovaries less responsive to subsequent stimulation. This often necessitates a higher total amount of gonadotropins over a longer duration to achieve an adequate follicular response.[12][13]
-
-
Possible Cause 2: Insufficient Gonadotropin Dosage.
-
Troubleshooting: The required dose of stimulating hormones (like HMG or FSH) is often higher in GnRH agonist cycles compared to cycles without downregulation.[13] Monitor follicular growth and estradiol levels closely and adjust the gonadotropin dose as needed.
-
-
Possible Cause 3: Patient-specific factors.
-
Troubleshooting: Factors like advanced maternal age or low ovarian reserve can lead to a poor response. For these patients, a "flare" or short protocol might be considered in future cycles to utilize the initial stimulatory effect of this compound. Alternatively, a GnRH antagonist protocol, which does not involve a long downregulation phase, could be a suitable option.[14]
-
Problem 3: Development of ovarian cysts during the downregulation phase.
-
Possible Cause: Hormonal Fluctuations.
-
Troubleshooting: Functional ovarian cysts can occasionally form during the downregulation period. If downregulation is not achieved by the expected time (e.g., serum estradiol remains high), this compound treatment may need to be extended until the criteria for suppression are met.[9] In some cases, the cycle may need to be cancelled and restarted.
-
Data Presentation
Table 1: Comparison of IVF Cycle Outcomes in Long vs. Short this compound Protocols
| Parameter | Long Protocol (Group 1) | Short Protocol (Group 2) | P-value |
| Number of Follicles | Significantly more | Fewer | P = 0.0001 |
| Number of Oocytes Retrieved | Significantly more | Fewer | P = 0.0008 |
| Number of Fertilized Oocytes | Significantly more | Fewer | P = 0.0001 |
| Number of Cleaved Embryos | Significantly more | Fewer | P = 0.0001 |
| Fertilization Rate | Higher | Lower | P = 0.0047 |
| Pregnancy Rate per ET | 25.71% | 16.67% | Not Specified |
| (Data adapted from a prospective randomized study comparing long and short this compound protocols.)[5] |
Experimental Protocols
Protocol 1: Hormonal Assessment for Confirmation of Pituitary Downregulation
-
Objective: To biochemically confirm that pituitary suppression has been achieved following this compound administration in a long protocol before initiating controlled ovarian stimulation.
-
Timeline: Perform blood sampling after at least 10-14 days of continuous this compound administration, typically started on day 21 of the preceding cycle.[3][5]
-
Sample Collection:
-
Collect 3-5 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.
-
Aliquot the resulting serum into a clean microcentrifuge tube for analysis. Store at -20°C if not analyzed immediately.
-
-
Assay Methodology:
-
Analyte: Serum Luteinizing Hormone (LH) and Estradiol (E2).
-
Method: Use a validated automated chemiluminescence immunoassay (CLIA) or enzyme-linked immunosorbent assay (ELISA) for quantitative determination.
-
-
Interpretation of Results:
-
Successful Downregulation: Indicated by serum LH < 2.0 IU/L and serum Estradiol < 50 pg/mL.[9]
-
Incomplete Downregulation: If levels are above these thresholds, continue this compound administration and re-test in 5-7 days. An ultrasound should also be performed to rule out functional ovarian cysts.
-
Visualizations
Caption: Biphasic mechanism of this compound action on the pituitary.
Caption: Workflow of a typical IVF long protocol using this compound.
Caption: Troubleshooting logic for a premature LH surge on this compound.
References
- 1. The initial flare-up induced by gonadotropin releasing hormone agonist may serve as a predictor of ovarian response in the current IVF-ET treatment cycle in normogonadotropic women aged 40-48 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escape from the down-regulation of the pituitary-ovarian axis following decreased infusion of luteinizing hormone-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dorsetfertility.com [dorsetfertility.com]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovarian stimulation with this compound/HMG/HCG: prospective randomized study of short versus long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteinizing hormone (LH) surge in patients using this compound spray during ovarian stimulation for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mft.nhs.uk [mft.nhs.uk]
- 9. Use of this compound in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Short-term use of this compound in combination with human menopausal gonadotrophins for ovarian stimulation for in-vitro fertilization in endocrinologically normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of hormonal changes during combined this compound/HMG treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | A Premature Rise of Luteinizing Hormone Is Associated With a Reduced Cumulative Live Birth Rate in Patients ≥37 Years Old Undergoing GnRH Antagonist In Vitro Fertilization Cycles [frontiersin.org]
Technical Support Center: Buserelin Injection Site Reactions in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buserelin in laboratory animal models. The information is based on established principles of local tolerance testing for parenteral drugs.
Frequently Asked Questions (FAQs)
Q1: What are the expected injection site reactions to this compound in laboratory animals?
A1: Based on available regulatory summaries, this compound is generally well-tolerated at the injection site. A report from the European Medicines Agency (EMA) states that irritation studies in dogs and rabbits following intravenous (i.v.), intramuscular (i.m.), or subcutaneous (s.c.) injection were negative.[1] This suggests that significant local reactions such as severe erythema, edema, or tissue damage are not expected when the product is administered correctly. However, minor, transient reactions related to the injection procedure itself (e.g., needle insertion) can occur with any injectable substance.
Q2: Which animal species are recommended for evaluating local tolerance of this compound formulations?
A2: Rabbits and dogs are commonly used and recommended species for local tolerance testing of parenteral drugs.[2][3] The rabbit is particularly sensitive for subcutaneous and intramuscular routes, while the dog can be a suitable model for various parenteral routes and allows for the administration of larger volumes if necessary. The choice of species should be justified based on the specific research question and intended clinical application.
Q3: How should a study to assess the local tolerance of a new this compound formulation be designed?
A3: A local tolerance study should be designed to differentiate effects caused by the this compound active substance from those caused by the vehicle or the administration procedure.[4][5] The study should include a control group treated with the vehicle alone. It is often recommended to integrate local tolerance endpoints into general toxicity studies to reduce animal use.[4] Key components of the study design include daily clinical observation of the injection sites, macroscopic evaluation at necropsy, and detailed histopathological examination of the injection site and surrounding tissues.
Q4: What are the key macroscopic and microscopic parameters to evaluate at the injection site?
A4: Macroscopic evaluation involves scoring visible signs of irritation such as erythema (redness) and edema (swelling). Microscopic (histopathological) evaluation is more detailed and assesses cellular and tissue changes, including inflammation, cell death (necrosis), tissue degeneration/regeneration, and fibrosis (scar tissue formation).[2][6] Standardized scoring systems are used to quantify these findings for objective comparison between treatment groups.
Troubleshooting Guides
Problem 1: I am observing significant erythema and edema at the subcutaneous injection site in rabbits within 24-48 hours.
-
Potential Cause 1: Formulation Issues. The pH, osmolality, or excipients in your this compound formulation may be causing irritation.
-
Troubleshooting Action:
-
Verify the pH and osmolality of the formulation to ensure they are within a physiologically acceptable range.
-
Review the excipients for known irritant properties.
-
Conduct a small pilot study comparing the this compound formulation to the vehicle alone. This will help determine if the reaction is caused by the active ingredient or the excipients.
-
-
-
Potential Cause 2: Injection Technique. Improper injection technique can cause local tissue trauma and inflammation.
-
Troubleshooting Action:
-
Ensure the injection volume is appropriate for the site and animal species. For subcutaneous injections in rabbits, volumes should typically not exceed 0.5-1.0 mL per site.
-
Use an appropriate needle gauge (e.g., 23-25G) to minimize tissue damage.
-
Confirm that the injection is truly subcutaneous and not intradermal, as intradermal injections can be more irritating.
-
-
Problem 2: Histopathology of an intramuscular injection site in dogs shows moderate to severe inflammation and myofiber degeneration in the control (vehicle-treated) group.
-
Potential Cause 1: Irritating Vehicle. The vehicle itself may be causing a local reaction. Certain oils, solvents, or surfactants used in formulations can be inherently irritating.
-
Troubleshooting Action:
-
If possible, test the local tolerance of a less irritating, standard vehicle like sterile saline or phosphate-buffered saline (PBS) as an additional control group.
-
Review literature for the tolerability of the specific vehicle components you are using.
-
Consider reformulating with a more biocompatible vehicle if the reaction is deemed unacceptable for the study's goals.
-
-
-
Potential Cause 2: Large Injection Volume or Rapid Injection Rate. Injecting a large volume or injecting too quickly can cause mechanical damage to muscle fibers, leading to inflammation and degeneration.
-
Troubleshooting Action:
-
Adhere to recommended maximum injection volumes for the specific muscle in dogs (e.g., typically up to 2-3 mL for larger muscles).
-
Administer the injection slowly and steadily.
-
If a large total dose is required, consider splitting the dose across multiple injection sites.
-
-
Data Presentation: Standardized Scoring of Injection Site Reactions
The following tables provide examples of standardized scoring systems for macroscopic and microscopic evaluation of injection sites. These should be adapted based on specific study protocols.
Table 1: Example of Macroscopic Scoring Criteria
| Score | Erythema and Eschar Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Example of Microscopic (Histopathology) Scoring Criteria
| Score | Finding | Description |
| 0 | None | No treatment-related findings. |
| 1 | Minimal | Lesion is barely perceptible. For inflammation, a few scattered inflammatory cells. |
| 2 | Slight/Mild | Lesion is easily visible but involves a small area. For inflammation, a slight increase in inflammatory cells. |
| 3 | Moderate | Lesion is prominent and affects a larger area. For inflammation, a notable infiltration of inflammatory cells. |
| 4 | Marked | Lesion is severe and covers a large portion of the tissue. For inflammation, a dense infiltration of inflammatory cells. |
| 5 | Severe | Lesion is very severe, potentially with extensive necrosis, hemorrhage, or fibrosis, affecting most of the examined tissue. |
Experimental Protocols
Protocol 1: Subcutaneous Local Tolerance Study in Rabbits
-
Animals: Use healthy, young adult New Zealand White rabbits. House individually.
-
Groups:
-
Group 1: this compound formulation (n=3-5 animals).
-
Group 2: Vehicle control (n=3-5 animals).
-
Group 3: Saline control (optional, n=3-5 animals).
-
-
Administration:
-
Clip the fur from the dorsal region 24 hours before injection.
-
Administer a single subcutaneous injection of 0.5 mL. Use a consistent site for all animals (e.g., right side of the dorsum), with the contralateral side serving as an untreated control area.
-
-
Observations:
-
Clinical: Observe all animals for systemic signs of toxicity daily.
-
Local: Score the injection sites for erythema and edema at 1, 24, 48, and 72 hours post-injection using a standardized scoring system (see Table 1).
-
-
Termination and Pathology:
-
Euthanize animals at 72 hours (or a later time point if reversibility needs to be assessed).
-
Perform a macroscopic examination of the injection site, surrounding skin, and underlying tissues.
-
Collect the injection site and a sample from the contralateral untreated site for histopathological examination. Tissues should be fixed in 10% neutral buffered formalin.
-
A veterinary pathologist should evaluate the slides and score them for inflammation, necrosis, fibrosis, and other relevant findings (see Table 2).
-
Protocol 2: Intramuscular Local Tolerance Study in Dogs
-
Animals: Use healthy, adult Beagle dogs.
-
Groups:
-
Group 1: this compound formulation (n=2-4 animals).
-
Group 2: Vehicle control (n=2-4 animals).
-
-
Administration:
-
Administer a single intramuscular injection into a designated muscle (e.g., quadriceps femoris). The volume should not exceed 2.0 mL. The contralateral limb can receive the vehicle control injection.
-
-
Observations:
-
Clinical: Observe animals daily for systemic toxicity, changes in gait, or signs of pain at the injection site.
-
Local: Palpate the injection site daily for swelling or sensitivity.
-
-
Termination and Pathology:
-
Euthanize animals at a predetermined time point (e.g., 48-96 hours post-injection).
-
Conduct a full necropsy with macroscopic examination of the injection sites.
-
Collect the injected muscle and the contralateral control muscle for histopathological processing and evaluation as described for the rabbit study.
-
Visualizations
References
- 1. Frontiers | Foreign Body Reaction to Implanted Biomaterials and Its Impact in Nerve Neuroprosthetics [frontiersin.org]
- 2. Processes of Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterile inflammation: sensing and reacting to damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of sterile type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Buserelin Dosage Adjustment: A Technical Support Guide for Researchers
Welcome to the technical support center for Buserelin dosage and administration in research animals. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analogue of the gonadotropin-releasing hormone (GnRH).[1][2][3] It acts as a superagonist at the GnRH receptors in the pituitary gland.[4] Initially, this leads to a "flare-up" effect, causing a temporary increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, with continuous administration, the GnRH receptors become desensitized and downregulated, leading to a profound suppression of LH and FSH secretion.[2][5] This, in turn, significantly reduces the production of gonadal steroid hormones like testosterone (B1683101) and estrogen.[3][5]
Q2: Why would I need to adjust this compound dosage for different animal strains?
A2: Different animal strains, even within the same species, can exhibit significant physiological and genetic variations that may influence their response to hormonal agents like this compound.[3][6] These differences can include variations in:
-
Metabolism and Drug Processing: Strains like C57BL/6 and BALB/c mice have known differences in their metabolic profiles and drug-processing capabilities, which can affect the bioavailability and clearance of this compound.[3][7][8]
-
Reproductive Physiology: Strains such as Wistar and Sprague-Dawley rats exhibit differences in their reproductive organ weights, hormonal baselines, and sexual maturation timelines, which can alter their sensitivity to GnRH agonists.[2][9][10][11][12]
-
Receptor Density and Sensitivity: Although not extensively documented for this compound specifically, strain-dependent variations in receptor expression levels are a known phenomenon that can impact drug efficacy.
Therefore, a dosage that is effective in one strain may be suboptimal or cause adverse effects in another. Careful dose consideration and potential adjustment are crucial for experimental success and reproducibility.
Q3: What are the common research applications of this compound in animal models?
A3: this compound is utilized in a variety of research applications, including:
-
Reproductive Biology: Inducing ovulation, superovulation for in vitro fertilization (IVF), and synchronization of estrous cycles.[13]
-
Oncology: Studying hormone-dependent cancers, such as prostate and breast cancer, by inducing a state of "medical castration."
-
Endocrinology: Investigating the roles of gonadal hormones in various physiological processes.
-
Disease Modeling: Creating animal models for conditions like endometriosis.[14]
Q4: What are the potential side effects of this compound administration in research animals?
A4: Side effects are primarily related to the suppression of sex hormones and can include:[14][15]
-
Weight gain, particularly in females with long-term administration.[4]
-
Changes in reproductive organ weight (e.g., reduced testes and uterine weights).[4]
-
Bone density reduction with chronic use.[14]
-
Local injection site reactions.[15]
-
In some cases, enteric neurodegeneration has been observed in rats with repeated high doses.[1]
It is essential to monitor animals closely for any adverse effects during the treatment period.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of desired physiological response (e.g., no ovulation, insufficient hormone suppression) | - Inadequate dosage for the specific strain or individual animal. - Incorrect administration route or technique. - Degradation of this compound due to improper storage or handling. - Strain-specific resistance or lower sensitivity. | - Review the literature for strain-specific dosage recommendations. If unavailable, consider a pilot study with a dose-response curve. - Ensure proper injection technique (e.g., subcutaneous, intraperitoneal) as specified in the protocol. - Verify the storage conditions and expiration date of the this compound solution. Prepare fresh solutions as needed. - Consider using a different, more responsive strain if feasible for the research question. |
| High incidence of adverse side effects | - Dosage is too high for the specific strain. - Chronic administration leading to cumulative effects. - Animal health status (pre-existing conditions). | - Reduce the dosage and monitor for improvement in side effects while still achieving the desired therapeutic effect. - Evaluate the necessity of long-term continuous administration. Consider alternative dosing schedules if possible. - Ensure all animals are healthy before starting the experiment. Consult with a veterinarian if unexpected side effects occur. |
| Variability in response within the same experimental group | - Inconsistent administration technique. - Genetic drift within an outbred strain. - Differences in age, weight, or estrous cycle stage among animals. | - Ensure all personnel are trained and consistent in their administration technique. - Use inbred strains for higher genetic uniformity if variability is a major concern. - Standardize the age, weight, and, if relevant, the stage of the estrous cycle of the animals at the start of the experiment. |
| "Flare-up" effect is interfering with the experimental design | - The initial stimulatory phase of this compound action is not accounted for in the timeline. | - For studies requiring immediate hormonal suppression, consider a washout period after the initial this compound administration to allow the "flare-up" to subside. - Alternatively, a GnRH antagonist, which does not cause an initial surge in hormones, might be a more suitable alternative for certain experimental designs. |
This compound Dosage and Administration Data
The following tables summarize this compound dosages used in various research animal strains for different applications. Note that these are examples, and optimal dosage may need to be determined empirically for your specific experimental conditions.
Rodents
| Species/Strain | Application | Dosage | Administration Route | Frequency | Reference(s) |
| Mouse (129S1/SvImJ) | Improvement of IVF Fertility Rate | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 24 hours prior to superovulation protocol | [13] |
| Rat (Wistar) | Carcinogenicity Study | 0.0002, 0.0006, or 0.0018 mg/kg | Subcutaneous (s.c.) | Daily for 24 months | [4] |
| Rat (Wistar) | Induction of Apoptosis in Testes | 300 µg/kg (low dose) and 500 µg/kg (high dose) | Subcutaneous (s.c.) | Daily for 5 days | [16] |
| Rat (Sprague-Dawley) | Endometriosis Model | Not specified, but effective in inducing atrophy | Not specified | Not specified | [14] |
Other Species
| Species | Application | Dosage | Administration Route | Frequency | Reference(s) |
| Cow | Induction of Ovulation/Fertility Treatment | 0.02 mg (20 µg) | Intramuscular (i.m.), Subcutaneous (s.c.), or Intravenous (i.v.) | Single or repeated twice | [15] |
| Rabbit | Induction of Ovulation | 0.8 µg | Intramuscular (i.m.), Subcutaneous (s.c.), or Intravenous (i.v.) | Single or repeated twice | [15] |
Experimental Protocols
Protocol 1: Improvement of In Vitro Fertilization (IVF) Fertility Rate in 129S1/SvImJ Mice
This protocol is adapted from a study demonstrating improved oocyte quality and IVF success with this compound pre-treatment.
Materials:
-
This compound acetate
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
This compound Administration: Administer a single intraperitoneal injection of this compound at a dosage of 20 mg/kg to female 129S1/SvImJ mice.
-
PMSG Administration: 24 hours after the this compound injection, administer an intraperitoneal injection of PMSG. The standard dose is typically 5 IU per mouse, but may be adjusted based on institutional protocols.[17][18][19][20]
-
hCG Administration: 48-55 hours after the PMSG injection, administer an intraperitoneal injection of hCG (typically 5 IU per mouse) to induce ovulation.[17][18][19][20]
-
Mating and Oocyte/Embryo Collection: Pair the females with stud males immediately after hCG administration. Oocytes or embryos can then be collected at the appropriate time point for IVF procedures.
Protocol 2: Long-Term Hormone Suppression in Wistar Rats for Carcinogenicity Studies
This protocol is based on a long-term carcinogenicity study and is designed for sustained suppression of gonadal hormones.
Materials:
-
This compound acetate
-
Sterile saline or appropriate vehicle
-
Syringes and needles for subcutaneous injection
Procedure:
-
Dose Preparation: Prepare solutions of this compound in a sterile vehicle to achieve the desired final concentrations (e.g., 0.0002, 0.0006, or 0.0018 mg/kg body weight).
-
Daily Administration: Administer the prepared this compound solution via subcutaneous injection once daily.
-
Monitoring: Monitor the animals regularly for changes in body weight, food consumption, clinical signs of toxicity, and tumor development.[4]
-
Hormone Level Assessment: Periodically collect blood samples to measure serum testosterone (in males) or progesterone/estrogen (in females) to confirm the suppressive effect of this compound.
-
Duration: Continue daily administration for the duration of the study (e.g., 24 months).
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's dual-phase mechanism of action.
Caption: Superovulation protocol workflow with this compound.
References
- 1. This compound treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brief introduction in phenotypic and genetic differences of C57BL/6 and BALB/c mice substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of the carcinogenicity of the LH-RH analog this compound (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic differences and differentially expressed genes between C57BL/6J and C57BL/6N mice substrains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of male reproductive parameters in three rat strains: Dark Agouti, Sprague-Dawley and Wistar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of male reproductive parameters in three rat strains: Dark Agouti, Sprague-Dawley and Wistar | Semantic Scholar [semanticscholar.org]
- 13. In vitro fertility rate of 129 strain is improved by this compound (GnRH) administration prior to superovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of gonadotropin-releasing hormone agonists, nafarelin, this compound, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Short-term this compound administration induces apoptosis and morphological changes in adult rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse female superovulation guideline | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. Superovulation Protocol | Taconic Biosciences [taconic.com]
- 20. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Buserelin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Buserelin resistance in cancer cell lines.
Troubleshooting Guides
This section offers solutions to common experimental issues encountered when studying this compound resistance.
Issue 1: My cancer cell line shows a decreased response to this compound treatment over time.
This is a common indication of acquired resistance. The underlying mechanisms can be multifaceted. Here’s a guide to investigating and potentially overcoming this issue.
1.1. Confirm Resistance & Quantify the Effect
The first step is to quantify the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the parental (sensitive) cell line.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Prostate Cancer Cell Lines
| Cell Line | Type | This compound IC50 (nM) | Reference |
| LNCaP | Parental (Sensitive) | 10 | |
| LNCaP-Buserelin-R | Resistant | >1000 | |
| PC3 | Androgen-Independent | High (inherently resistant) | N/A |
1.2. Investigate Potential Mechanisms of Resistance
Several signaling pathways can be altered in this compound-resistant cells.
-
GnRH Receptor (GnRHR) Alterations: Downregulation or mutation of the GnRH receptor can prevent this compound from binding and exerting its effect.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, bypassing the need for the pathway targeted by this compound. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: This is a central cell survival pathway. Its upregulation is a common mechanism of drug resistance.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Overexpression or activation of EGFR can drive cell growth independently of GnRHR signaling.
-
1.3. Strategies to Overcome Resistance
Based on your findings, several strategies can be employed.
-
Combination Therapy: Using this compound in combination with inhibitors of bypass pathways is a common strategy.
Table 2: Example Combination Strategies to Overcome this compound Resistance
| Combination Agent | Target Pathway | Rationale |
| Everolimus | mTOR inhibitor | Blocks the PI3K/Akt/mTOR survival pathway. |
| Gefitinib | EGFR inhibitor | Inhibits EGFR-mediated proliferation signals. |
| Docetaxel | Chemotherapy | Induces apoptosis through a different mechanism. |
-
Intermittent Therapy: Cycling this compound treatment on and off may help to resensitize cells.
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 nM to 10,000 nM) in complete cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Workflow for IC50 Determination
Technical Support Center: The Impact of Buserelin Vehicle on Experimental Outcomes
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols related to the selection and use of vehicles for the GnRH agonist, Buserelin. Proper vehicle selection is critical for ensuring drug stability, bioavailability, and ultimately, the reproducibility and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" and why is it critical for experiments involving this compound?
A vehicle is the substance used as a carrier or diluent for administering the active pharmaceutical ingredient (API), in this case, this compound. It is a crucial component of the formulation that can significantly impact the experiment's outcome. The vehicle affects this compound's solubility, stability, release rate, and bioavailability.[1][2] An inappropriate vehicle can lead to drug degradation, precipitation, inconsistent dosing, and poor absorption, resulting in unreliable and non-reproducible data.
Q2: What are the common vehicles used for this compound in research?
This compound is a water-soluble peptide, making aqueous solutions the most common choice.[1] Typical vehicles for research include:
-
Sterile 0.9% Sodium Chloride (Saline): A common isotonic vehicle for subcutaneous or intravenous injections.
-
Phosphate-Buffered Saline (PBS): Used to maintain a stable physiological pH, which is crucial for peptide stability.
-
Water for Injection: The most basic aqueous vehicle.
-
Formulations with Excipients: Commercial preparations often include stabilizers like benzyl (B1604629) alcohol, sodium dihydrogen phosphate, and sodium hydroxide (B78521) to ensure sterility and stability.[3] For controlled-release studies, biodegradable polymer implants or microspheres are used.[2][4]
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation is a clear indicator of a formulation problem and the solution should not be used. Potential causes include:
-
pH Shift: The pH of the vehicle may be outside the optimal range for this compound's solubility.
-
Contamination: Bacterial or fungal contamination can cause visible changes.
-
Aggregation: Peptides can aggregate over time, especially with improper storage or agitation.
-
Incompatibility: An excipient in your vehicle may be incompatible with this compound.
Troubleshooting Steps:
-
Discard the current solution immediately.
-
Prepare a fresh solution using a high-purity, sterile vehicle.
-
Ensure the pH of the final solution is within the recommended range for this compound.
-
Filter-sterilize the solution through a 0.22 µm filter if preparing in-house.
-
Review storage conditions (temperature, light exposure).
Q4: I am observing inconsistent results in my animal studies (e.g., variable tumor suppression). Could the vehicle be the cause?
Absolutely. Inconsistent in vivo results are frequently linked to vehicle and formulation issues. A simple saline vehicle may provide rapid absorption and clearance, which might be suitable for acute studies but could lead to high variability in chronic models that require sustained drug levels.[1][5] Continuous administration via this route leads to the desensitization of GnRH receptors, which is key to its therapeutic effect in hormone-dependent cancers.[6][7] If the vehicle does not ensure stable and consistent delivery, the level of receptor downregulation can vary between subjects, leading to inconsistent outcomes.
Troubleshooting Guide
Problem: Poor or Variable Bioavailability in Subcutaneous Injections
| Potential Cause | Recommended Action |
| Vehicle-Induced Aggregation | Peptides can aggregate at the injection site, hindering absorption. Prepare fresh solutions for each experiment and visually inspect for clarity. Consider using a vehicle with stabilizing excipients like Poloxamer 188.[8] |
| Incorrect pH or Osmolality | A non-physiological pH can cause irritation and affect absorption. Use a buffered vehicle like PBS and ensure it is isotonic. |
| Enzymatic Degradation | This compound can be degraded by peptidases at the injection site.[1] While difficult to control, ensure the vehicle is sterile and does not contain components that could enhance enzymatic activity. |
Quantitative Data on Formulation Effects
The vehicle and its components, such as permeation enhancers, can dramatically alter the delivery and efficacy of this compound.
Table 1: Effect of Permeation Enhancers on Ex Vivo this compound Permeation
This table summarizes data from an ex vivo study measuring the cumulative amount of this compound that permeated through porcine vaginal mucosa over 24 hours when formulated with different permeation enhancers (PEs).
| Formulation Group | Permeation Enhancer (PE) | Mean Cumulative Permeation (ng/cm²) ± SEM |
| Control | None | 10.51 ± 1.54 |
| CYL | 2-hydroxypropyl-β-cyclodextrin | 18.23 ± 2.67 |
| SDS | Sodium dodecyl sulfate | 25.48 ± 3.74 |
| PLX | Poloxamer 188 | 15.67 ± 2.30 |
| SPN | Span 80 | 20.34 ± 2.98 |
| TWN | Tween 80 | 16.98 ± 2.49 |
| CHT | Chitosan | 32.15 ± 4.72 |
| Data adapted from a study evaluating permeation enhancers for vaginal delivery of this compound acetate (B1210297).[8] |
Table 2: Comparative Efficacy of GnRH Analogs in Ovulation Induction
This table compares the in vivo effects of this compound and another GnRH analog, Gonadorelin, on the timing of ovulation in gilts, highlighting how different (though related) molecules can produce different outcomes.
| Parameter | Gonadorelin Group | This compound Group | P-Value |
| Estrus-to-Ovulation Interval (hours) | 48.0 ± 2.3 | 40.8 ± 2.1 | < 0.05 |
| Ovulation within 24-48h post-injection | 55.6% | 81.5% | < 0.05 |
| Number of Total Piglets Born | 11.8 ± 0.4 | 12.9 ± 0.3 | < 0.05 |
| Data adapted from a study comparing this compound and Gonadorelin for fixed-time artificial insemination.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Animal Models
This protocol describes the preparation of a this compound solution for injection using a standard sterile vehicle.
Materials:
-
This compound acetate (lyophilized powder or stock solution)
-
Sterile 0.9% Sodium Chloride (Saline) for Injection, USP
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
-
Calibrated micropipettes and sterile tips
Methodology:
-
Reconstitution (if using lyophilized powder):
-
Under aseptic conditions (e.g., in a laminar flow hood), add the required volume of sterile saline to the vial containing lyophilized this compound to achieve a concentrated stock solution (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously, as this can cause peptide aggregation.
-
-
Dilution to Working Concentration:
-
Calculate the volume of the stock solution needed to achieve the final desired dose for your experiment.
-
In a new sterile vial, add the required volume of sterile saline.
-
Add the calculated volume of this compound stock solution to the saline and mix gently.
-
-
Sterilization and Quality Check:
-
If prepared in-house from non-sterile components, filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free final vial.
-
Visually inspect the final solution for any particulates or cloudiness. The solution should be clear and colorless.[3]
-
-
Storage:
-
Store the solution according to the manufacturer's recommendations, typically at 2-8°C and protected from light.
-
For optimal consistency, prepare fresh solutions daily or in small batches. Note the date of preparation on the vial.
-
Protocol 2: Ex Vivo Permeation Study Using a Franz Diffusion Cell
This protocol is adapted from methodologies used to evaluate the impact of formulation vehicles on this compound's ability to cross a biological membrane.[8]
Materials:
-
Franz diffusion cells
-
Porcine vaginal mucosa (or other relevant tissue)
-
This compound formulations (Control vehicle vs. Vehicle with enhancers)
-
Receptor medium (e.g., PBS pH 7.4)
-
HPLC system for quantification
-
Water bath/circulator
Methodology:
-
Tissue Preparation:
-
Excise the mucosal tissue and carefully separate it from underlying connective tissue.
-
Mount the tissue between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the tissue.
-
Place the cells in a water bath set to 37°C and allow the tissue to equilibrate for 30 minutes.
-
-
Application of Formulation:
-
Remove the receptor medium used for equilibration and replace it with fresh, pre-warmed medium.
-
Apply a precise volume (e.g., 0.5 mL) of the this compound formulation to the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (ng/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount permeated versus time to determine the permeation profile and flux.
-
Visualizations
Caption: Dual-phase signaling of this compound on the pituitary gland.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision logic for selecting an appropriate this compound vehicle.
References
- 1. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. In vitro and in vivo correlation of this compound release from biodegradable implants using statistical moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. altmeyers.org [altmeyers.org]
- 8. Evaluation of Permeation Enhancers for Vaginal Delivery of this compound Acetate Using a Validated Chromatographic Method and Ex Vivo Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound shortens the estrus-to-ovulation interval and improves the pregnancy outcomes in gilts treated with a fixed-time artificial insemination [frontiersin.org]
Technical Support Center: Minimizing Variability in Hormone Suppression with Buserelin
Welcome to the technical support center for Buserelin utilization in research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and effective hormone suppression in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide: Inadequate Hormone Suppression
Achieving complete and consistent hormone suppression is critical for the validity of many research studies. If you are encountering variability or inadequate suppression with this compound, consider the following potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Incomplete suppression of estradiol (B170435) or testosterone (B1683101) levels | Insufficient this compound Dose: The dose may be too low for the specific animal model, strain, or individual subject. | - Review the literature for established effective doses in your specific model. - If literature is unavailable, perform a dose-response study to determine the optimal dose for achieving target hormone levels. - In some cases, a higher dose may be required to achieve desired suppression.[1] |
| Inadequate Duration of Treatment: Pituitary desensitization and subsequent hormone suppression take time to establish. | - Ensure a sufficient treatment period before expecting maximal suppression. This can range from one to three weeks.[2] - In some instances, prolonged administration of a GnRH agonist may be necessary to achieve the desired level of suppression.[3][4] | |
| Improper Administration or Formulation Issues: Incorrect injection technique, improper storage, or issues with the this compound formulation can lead to reduced bioavailability. | - Verify the correct route of administration (e.g., subcutaneous). - Ensure proper storage of this compound according to the manufacturer's instructions to maintain its potency. - Confirm the formulation is appropriate for the intended use and has not expired. | |
| Individual Subject Variability: Factors such as age, body mass index (BMI), and underlying physiological conditions can influence the response to GnRH agonists.[5] | - Monitor hormone levels in individual subjects to identify non-responders or those with a blunted response. - Consider increasing the dose or extending the treatment duration for individuals who do not show adequate suppression. | |
| Hormone levels initially decrease but then rise (escape) | Development of Functional Ovarian Cysts: In female subjects, the initial flare effect of this compound can sometimes lead to the formation of functional ovarian cysts that produce hormones independently of pituitary stimulation.[5] | - Perform ultrasound examinations to check for the presence of ovarian cysts. - If cysts are present, they may resolve on their own with continued this compound treatment. In some clinical research settings, cyst aspiration may be considered.[5] |
| Inconsistent Dosing Schedule: Missing or inconsistent doses can lead to a partial recovery of pituitary function and a subsequent rise in hormone levels. | - Ensure a strict and consistent daily dosing schedule. | |
| High variability in hormone suppression between subjects | Heterogeneity of the Study Population: Differences in age, weight, and baseline hormone levels can contribute to variable responses. | - Stratify the analysis by baseline characteristics to identify potential sources of variability. - Ensure consistent and standardized experimental conditions for all subjects. |
| Assay Variability: Inconsistent or imprecise hormone measurement techniques can introduce apparent variability. | - Utilize a validated and highly sensitive assay for hormone quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for accuracy.[6][7][8][9] - Ensure consistent sample handling and processing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[10][11] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in sex hormones (testosterone in males, estrogen in females).[12] However, with continuous administration, this compound leads to the desensitization and downregulation of GnRH receptors in the pituitary gland.[10][13] This ultimately suppresses the release of LH and FSH, thereby inhibiting the production of sex hormones by the gonads.[10][14] This sustained suppression can reduce sex hormone levels by approximately 95%.[10]
Q2: How long does it take for this compound to induce hormone suppression?
A2: The time to achieve adequate pituitary and ovarian suppression can vary, but it typically takes one to three weeks of continuous administration.[2] In some cases, a longer duration of treatment may be required to reach the desired level of hormone suppression.[3][4]
Q3: What are the expected hormone levels after successful suppression with this compound?
A3: In women, successful suppression is often defined as serum estradiol levels below 50 pg/mL and serum LH levels below 2.0 IU/L.[15] In men, testosterone levels are expected to be reduced by about 95% from baseline.[10]
Q4: Can this compound be used in animal models?
A4: Yes, this compound is frequently used in various animal models, including rodents and rabbits, to induce a state of hormone suppression for research purposes.[16][17][18][19] Dosages will vary depending on the species and research question.
Q5: What are the most common side effects observed with this compound administration in a research setting?
A5: The side effects of this compound are primarily related to the induced state of low sex hormones. These can include effects on reproductive organs (e.g., uterine and testicular weight changes) and potential changes in bone density with long-term use.[17][18]
Quantitative Data on this compound-Induced Hormone Suppression
The following tables summarize key quantitative data related to the efficacy and variability of hormone suppression with this compound from various studies.
Table 1: Efficacy of Hormone Suppression with this compound
| Parameter | Species/Population | This compound Dose & Regimen | Result | Reference |
| Testosterone Suppression | Male Rats | 0.0002-0.0018 mg/kg/day, s.c. for 24 months | Decreased serum testosterone levels | [17] |
| Estradiol Suppression | Women with Endometriosis | Intranasal spray | Serum estradiol-17β suppressed to near-castrate levels | [14] |
| Hormone Suppression | Men and Premenopausal Women | Chronic administration | Reduction of sex hormone levels by approximately 95% | [10] |
| Pituitary & Ovarian Suppression | Women in IVF Program | Daily s.c. injections | Adequate suppression (estradiol <50 pg/mL, LH <2.0 IU/L) achieved | [15] |
Table 2: Variability in Time to Achieve Hormone Suppression
| Study Population | Protocol | Group 1 | Group 2 | Outcome on IVF Results | Reference |
| 506 women undergoing IVF | Long GnRHa protocol | Suppression in 14 days (75.7%) | Suppression required >14 days (24.3%) | No significant difference in pregnancy, implantation, or live birth rates. | [3] |
| 509 women undergoing IVF | Long protocol with this compound | Suppression in ≤ 2 weeks (n=172) | Suppression in ≥ 3 weeks (n=337) | No significant difference in cancellation rate or pregnancy rate. | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Inducing Hormone Suppression with this compound in Rodents
This protocol provides a general framework. Specific doses and timelines should be optimized for your particular animal model and research question.
1. Materials:
- This compound acetate (B1210297)
- Sterile saline or other appropriate vehicle
- Syringes and needles for subcutaneous injection
- Equipment for blood collection (e.g., micro-hematocrit tubes, collection vials)
- Centrifuge
- Hormone assay kits (e.g., ELISA) or access to LC-MS/MS instrumentation
2. Animal Model:
- Select the appropriate species, strain, age, and sex of rodents for your study.
- Acclimate animals to the housing conditions for at least one week before the start of the experiment.
3. This compound Administration:
- Dosage: Based on literature review or a pilot study, a common starting dose for rodents is in the range of 20-100 µg/kg/day.[16][18]
- Preparation: Dissolve this compound acetate in sterile saline to the desired concentration. Prepare fresh solutions regularly as recommended by the manufacturer.
- Administration: Administer this compound via subcutaneous (s.c.) injection once daily. Rotate the injection site to minimize local irritation.
4. Monitoring Hormone Levels:
- Baseline: Collect a blood sample before the first this compound injection to determine baseline hormone levels (e.g., testosterone in males, estradiol in females).
- During Treatment: Collect blood samples at regular intervals (e.g., weekly) to monitor the decline in hormone levels.
- Confirmation of Suppression: Continue treatment until hormone levels are suppressed to the desired target range, which may take 1-3 weeks.
5. Hormone Measurement:
- Sample Processing: After blood collection, centrifuge the samples to separate serum or plasma and store at -80°C until analysis.
- Assay: Measure hormone concentrations using a validated assay. For the highest accuracy and sensitivity, especially for low hormone concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[6][7][8][9]
Protocol 2: Methodology for Estradiol and Testosterone Measurement by LC-MS/MS
This protocol outlines the key steps for the simultaneous measurement of estradiol and testosterone in serum, a highly accurate method.[6]
1. Sample Preparation:
- Equilibration: Equilibrate serum samples with isotopic internal standards for both testosterone and estradiol.
- Protein Precipitation and Analyte Release: Treat the samples with an acidic buffer to release the hormones from their binding proteins.
- Liquid-Liquid Extraction: Perform two serial liquid-liquid extraction steps to isolate lipids and remove polar impurities.
2. Chromatographic Separation:
- Use a suitable liquid chromatography system to separate testosterone and estradiol from other sample components.
3. Mass Spectrometric Detection:
- Employ a tandem mass spectrometer for the detection and quantification of the analytes. The use of isotope dilution provides high accuracy.
4. Data Analysis:
- Quantify the concentrations of testosterone and estradiol based on the ratio of the analyte to its corresponding internal standard.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action leading to hormone suppression.
Experimental Workflow for this compound-Induced Hormone Suppression Study
Caption: A typical experimental workflow for a this compound study.
References
- 1. Management of the poor responder: the role of GnRH agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary and ovarian suppression rate after high dosage of gonadotropin-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonging GnRH-agonist to achieve ovarian suppression does not compromise the results of a long protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of delayed suppression using this compound acetate and recombinant follicle-stimulating hormone in a long protocol in vitro fertilization program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. altmeyers.org [altmeyers.org]
- 11. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. jogcr.com [jogcr.com]
- 14. Studies on GnRH agonist suppression of estrogen production in patients with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of this compound in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment with this compound, an agonist of gonadotropin-releasing hormone, suppresses ovarian hyperstimulation syndrome induced in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigations of the carcinogenicity of the LH-RH analog this compound (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
Troubleshooting Buserelin degradation in cell culture media
Welcome to the technical support center for Buserelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues related to this compound degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a synthetic oligopeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1] In cell culture models expressing the GnRH receptor (GnRHR), this compound acts as a potent agonist. Its primary mechanism involves binding to the GnRHR, a G-protein coupled receptor. This binding initially stimulates the receptor, leading to a cascade of intracellular signaling events. However, prolonged exposure can lead to receptor desensitization and downregulation, which is a key aspect of its therapeutic effect in vivo.[2]
Q2: My cells are not responding to this compound treatment. What could be the issue?
A2: There are several potential reasons for a lack of cellular response to this compound. A primary consideration is the stability of this compound in your cell culture medium. Peptides are susceptible to degradation, which can lead to a lower effective concentration and diminished or inconsistent results. Other factors could include low or absent GnRH receptor expression on your cell line or suboptimal experimental conditions.
Q3: What are the primary causes of this compound degradation in cell culture media?
A3: this compound degradation in cell culture can be attributed to two main factors:
-
Enzymatic Degradation: Cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), contain various proteases that can cleave peptide bonds.[3][4] Both exopeptidases, which cleave at the ends of the peptide, and endopeptidases, which cleave within the peptide sequence, are present and can degrade this compound.[5][6]
-
Physicochemical Instability: Factors such as temperature, pH, and repeated freeze-thaw cycles can lead to non-enzymatic degradation of peptides. This compound in solution is less stable than in its lyophilized form. Storing stock solutions at appropriate temperatures and minimizing freeze-thaw cycles is crucial.
Q4: How can I minimize this compound degradation in my experiments?
A4: To enhance the stability of this compound in your cell culture experiments, consider the following strategies:
-
Use Serum-Free or Reduced-Serum Media: If your cell line permits, culturing in serum-free or reduced-serum media can significantly decrease the concentration of proteases.
-
Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help to reduce enzymatic degradation.
-
Optimize Storage and Handling: Store lyophilized this compound at -20°C or -80°C. Prepare concentrated stock solutions in a suitable sterile solvent and aliquot them to avoid repeated freeze-thaw cycles.
-
Control Experimental Duration: Be mindful of the duration of your experiment. For longer-term studies, you may need to replenish the media with fresh this compound periodically.
Q5: What are the expected degradation products of this compound?
A5: Studies on this compound degradation under heat stress and by kidney membrane enzymes have identified several potential cleavage sites. Degradation can result in smaller peptide fragments. For instance, hydrolysis of the peptide backbone can occur, and specific cleavage between amino acid residues has been observed.[1][7] Mass spectrometry is a powerful tool to identify these degradation products in your specific experimental setup.
Troubleshooting Guides
Problem: Inconsistent or No Biological Activity of this compound
This is a common issue that can often be traced back to the degradation of the peptide.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound Stock Solution | - Prepare a fresh stock solution from lyophilized powder.- Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light).- Avoid repeated freeze-thaw cycles. |
| This compound Degradation in Culture Medium | - Perform a time-course experiment to assess this compound stability in your specific media and conditions (see Protocol 1).- Consider using serum-free or reduced-serum media.- Add a protease inhibitor cocktail to the culture medium. |
| Low or Absent GnRH Receptor Expression | - Verify GnRH receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. |
| Incorrect this compound Concentration | - Perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. |
Quantitative Data Summary
Table 1: this compound Stability in Various Conditions
| Condition | Parameter | Value | Source/Comment |
| Solid State (Lyophilized) | Shelf-life | Stable for extended periods | Recommended storage at -20°C to -80°C. |
| Aqueous Solution (4°C) | Stability | Stable for up to 28 days | Based on a study of this compound acetate (B1210297) standard solutions.[8] |
| In Vivo (Pigs, i.m.) | Elimination Half-life | ~1.29 hours | Pharmacokinetic data after intramuscular administration. |
| In Vivo (Cows, i.m.) | Elimination Half-life | ~1.13 hours | Pharmacokinetic data after intramuscular administration. |
Table 2: Estimated Half-Life of GnRH Agonists in Cell Culture Media (37°C)
Disclaimer: The following values are estimates based on general knowledge of peptide stability and data from similar compounds, as direct experimental data for this compound in these specific conditions is limited. These should be confirmed experimentally.
| Medium | Serum Condition | Estimated Half-life (t½) | Rationale |
| DMEM | Serum-Free | 12 - 24 hours | Degradation primarily due to physicochemical instability at 37°C. |
| DMEM | 10% FBS | 2 - 8 hours | Increased degradation due to proteases present in FBS. |
| RPMI-1640 | Serum-Free | 12 - 24 hours | Similar to DMEM, degradation is mainly from physicochemical factors. |
| RPMI-1640 | 10% FBS | 2 - 8 hours | Proteolytic activity from FBS significantly reduces stability. |
Experimental Protocols
Protocol 1: In Vitro this compound Stability Assay in Cell Culture Medium
This protocol provides a general method to assess the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or a suitable buffer)
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired cell culture medium (e.g., 10 µM).
-
Incubation: Aliquot the solution into several microcentrifuge tubes and place them in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately add the quenching solution to stop enzymatic activity. Store at -80°C until analysis.
-
Protein Precipitation: If using a serum-containing medium, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact this compound remaining versus time and calculate the half-life (t½).
Visualizations
This compound Signaling Pathway
This compound, as a GnRH agonist, activates the GnRH receptor, which is a G-protein coupled receptor. This initiates a signaling cascade primarily through the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.
Caption: this compound signaling pathway upon binding to the GnRH receptor.
Experimental Workflow for Troubleshooting this compound Degradation
This workflow provides a logical sequence of steps to identify and address issues with this compound degradation in cell culture experiments.
Caption: A logical workflow for diagnosing this compound degradation issues.
Major Pathways of this compound Degradation in Cell Culture
This diagram illustrates the primary factors contributing to the degradation of this compound in a typical cell culture environment.
Caption: Key factors leading to this compound degradation in cell culture.
References
- 1. Pathways of degradation of this compound by rat kidney membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dry heat forced degradation of this compound peptide: kinetics and degradant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Managing unexpected follicular growth with Buserelin treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buserelin in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Follicular Growth or Cyst Formation in In Vivo Models
Question: We are observing follicular growth or the formation of ovarian cysts in our animal models despite administering this compound for pituitary downregulation. What could be the cause, and how can we troubleshoot this?
Answer:
Unexpected follicular growth during this compound treatment is a known phenomenon, primarily stemming from the initial "flare-up" effect of GnRH agonists. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
-
Initial Agonist Action (Flare-Up Effect): this compound, as a GnRH agonist, initially stimulates the pituitary gland to release a surge of LH and FSH before inducing desensitization and downregulation.[1][2][3] This transient increase in gonadotropins can stimulate follicular development.
-
Solution: Ensure your experimental timeline accounts for this initial flare. If the goal is complete suppression, a longer duration of this compound administration prior to the experimental endpoint may be necessary. Consider a lead-in period of this compound treatment to allow for pituitary desensitization before introducing other variables.
-
-
Dosage and Administration: The dose and route of administration can influence the efficacy of pituitary suppression.
-
Solution: Review your current dosage against established protocols for your specific animal model. Inconsistent administration can also lead to variable results. Ensure consistent timing and technique for all injections.
-
-
Individual Animal Variability: Biological variability among animals can lead to different responses to the same dose of this compound.
-
Solution: Increase the number of animals per group to ensure statistical power and account for individual variations. Monitor hormone levels (LH, FSH, estradiol) in a subset of animals to confirm pituitary suppression.
-
-
Pre-existing Ovarian Conditions: In some animal models, underlying conditions could predispose them to aberrant follicular development.
-
Solution: Ensure a thorough health screening of animals before study initiation.
-
Experimental Workflow for Troubleshooting Unexpected Follicular Growth:
Caption: Troubleshooting workflow for unexpected follicular growth.
Issue 2: Inconsistent or Unexpected Results in In Vitro Granulosa Cell Cultures
Question: We are using this compound in our human granulosa cell cultures and observing variable effects on steroidogenesis. Why is this happening?
Answer:
The in vitro effects of this compound on granulosa cells can be complex and dose-dependent. Here are potential reasons for inconsistent results and how to address them:
Possible Causes and Solutions:
-
Biphasic Dose-Response: this compound can have a biphasic effect on steroidogenesis in granulosa cells. Low concentrations may be stimulatory, while high concentrations can be inhibitory.[1][4]
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experimental goals (stimulation vs. inhibition).
-
-
Culture Conditions: The response of granulosa cells to this compound can be influenced by the presence or absence of other hormones, like FSH, in the culture medium.[4]
-
Solution: Standardize your culture medium and be aware that co-administration of this compound with FSH can suppress FSH-stimulated aromatase activity.[4]
-
-
Cell Viability and Purity: The health and purity of the primary granulosa cell culture will impact experimental outcomes.
-
Solution: Use a consistent protocol for granulosa cell isolation and assess cell viability (e.g., via trypan blue exclusion) before each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic gonadotropin-releasing hormone (GnRH) agonist.[1][2][3] It binds to GnRH receptors in the anterior pituitary gland.[1][2][3] Initial binding causes a transient increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare-up" effect.[1][2][3] However, continuous administration leads to the desensitization and downregulation of GnRH receptors, resulting in a profound suppression of LH and FSH secretion and, consequently, a decrease in gonadal sex hormone production.[1][2]
GnRH Receptor Signaling Pathway:
Caption: this compound binding to the GnRH receptor activates downstream signaling.
Q2: What is the incidence of unexpected follicular growth or cyst formation with GnRH agonist treatment in a clinical research setting?
A2: In clinical studies involving IVF protocols, the incidence of functional ovarian cyst formation following GnRH agonist administration has been reported to be around 9.3% to 9.74%.
Q3: If unexpected follicular growth occurs, what is the impact on experimental outcomes?
A3: In a research context, unexpected follicular growth can introduce variability and potentially confound results, especially in studies where hormonal baselines are critical. The presence of functional follicles or cysts can lead to elevated estradiol levels, which may interfere with the intended experimental model of hormonal suppression. It is crucial to monitor for such occurrences and consider their impact on the interpretation of the data.
Q4: Are there established protocols for managing unexpected follicular growth in a research setting?
A4: While clinical management might involve cyst aspiration, this may not be feasible or desirable in many research protocols. For laboratory research, the primary strategies are:
-
Protocol Optimization: Adjusting the this compound dose and duration of treatment to ensure complete pituitary suppression.
-
Exclusion Criteria: Defining clear endpoints for follicular size or hormone levels that would lead to the exclusion of an animal from the study to reduce variability.
-
Data Stratification: Analyzing data separately for animals that do and do not exhibit unexpected follicular growth to understand its impact.
Data Presentation
Table 1: In Vitro Effects of this compound on Human Granulosa Cells
| Concentration of this compound | Effect on Aromatase Activity | Effect on Progesterone Secretion | Reference |
| 10⁻¹³ - 10⁻⁹ M | Stimulatory | - | [4] |
| 10⁻⁸ - 10⁻⁷ M | Suppressive | - | [4] |
| 1 ng/ml | - | Increased | [1] |
| 10 ng/ml | - | No effect | [1] |
| 100 ng/ml | Suppressive (of LH stimulation) | Decreased (LH stimulation) | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Culture of Human Granulosa Cells with this compound Treatment
Objective: To assess the direct effects of this compound on granulosa cell steroidogenesis.
Methodology:
-
Granulosa Cell Isolation:
-
Aseptically collect follicular fluid containing granulosa cells during oocyte retrieval procedures (with appropriate ethical approval and patient consent).
-
Centrifuge the fluid to pellet the cells.
-
Purify granulosa cells using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the purified cells with culture medium.
-
-
Cell Culture:
-
Plate the granulosa cells at a desired density (e.g., 1 x 10⁵ cells/well) in a suitable culture plate.
-
Culture the cells in a serum-free medium supplemented with appropriate precursors for steroidogenesis (e.g., androstenedione (B190577) for estrogen production).
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
On the day of treatment, dilute the this compound stock to the desired final concentrations in the culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control group.
-
For co-treatment experiments, add other hormones (e.g., FSH) to the medium at the same time as this compound.
-
-
Endpoint Analysis:
-
After the desired incubation period (e.g., 24, 48, 72 hours), collect the culture supernatant for hormone analysis.
-
Measure hormone concentrations (e.g., estradiol, progesterone) in the supernatant using validated immunoassays (e.g., ELISA, RIA).
-
Lyse the cells to extract total protein for normalization or to analyze protein expression (e.g., Western blot for aromatase).
-
Experimental Workflow for In Vitro Granulosa Cell Studies:
Caption: Workflow for in vitro granulosa cell experiments with this compound.
References
- 1. Effect of a luteinizing hormone-releasing hormone agonist (this compound) on steroidogenesis of cultured human preovulatory granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Effects of gonadotropin-releasing hormone and its analogue (this compound) on aromatase in cultured human granulosa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Buserelin-Induced Pituitary Desensitization: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate pituitary desensitization induced by Buserelin, a potent gonadotropin-releasing hormone (GnRH) agonist. We present supporting experimental data, detailed protocols for key validation techniques, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: From Flare to Suppression
This compound, a synthetic analogue of GnRH, acts as a superagonist at the GnRH receptor in the anterior pituitary gland.[1] Its mechanism is biphasic:
-
Initial Flare-Up: Upon initial administration, this compound stimulates the GnRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This results in a temporary increase in gonadal steroids, such as testosterone (B1683101) in males and estrogen in females.
-
Pituitary Desensitization: Continuous exposure to this compound leads to the downregulation and desensitization of GnRH receptors.[2] This sustained action profoundly suppresses LH and FSH secretion, ultimately leading to a state of hypogonadism and a significant reduction in the production of sex hormones.[1] This "medical castration" is the therapeutic goal in conditions like prostate cancer and endometriosis.
Comparative Efficacy of GnRH Agonists
The primary methods for validating this compound-induced pituitary desensitization in vivo are the GnRH challenge test and the measurement of downstream sex hormone suppression.
GnRH Challenge Test
This test directly assesses the responsiveness of the pituitary gland. After a period of this compound treatment, a bolus of GnRH is administered, and the subsequent LH response is measured. A blunted or absent LH surge indicates successful pituitary desensitization.
Sex Hormone Suppression
Measuring the suppression of testosterone in males or estradiol (B170435) in females to castrate levels is a key indicator of effective pituitary desensitization and is a primary clinical endpoint in many therapeutic areas.
The following tables summarize quantitative data from studies comparing this compound with other GnRH agonists.
Table 1: Comparison of this compound and Leuprolide in In Vitro Fertilization (IVF) Protocols
| Parameter | This compound (daily) | Leuprolide (depot) | p-value | Reference |
| Days to Desensitization | No significant difference | No significant difference | NS | [3] |
| Pregnancy Rate per Transfer | 25.9% | 29.4% | NS | [3] |
| Implantation Rate | 12.3% | 11.9% | NS | [3] |
Table 2: Comparison of GnRH Agonists on Testosterone Suppression in Prostate Cancer
| GnRH Agonist | Percentage of Patients Achieving Castrate Testosterone Levels (<50 ng/dL) | Time to Castration | Reference |
| This compound (subcutaneous) | 90% | By 4 weeks | [4] |
| This compound (intranasal) | Lower than subcutaneous | By 4 weeks | [4] |
| Leuprolide (intramuscular) | 98.9% | By 6 months | [5][6] |
| Goserelin | 88.7% | By 6 months | [5][6] |
| Triptorelin | 91.2% | By 29 days | [7] |
| Leuprolide | 99.3% | By 29 days | [7] |
Table 3: Dose-Dependent Effects of this compound on LH Release in Cattle
| This compound Dose | Peak LH Concentration (ng/mL) | Ovulation Rate | Reference |
| Single Dose (10 µg) | 9.5 | 88.9% | [8] |
| Double Dose (20 µg) | Not significantly different from single dose | Not significantly different from single dose | [8] |
Experimental Protocols
Protocol 1: GnRH Challenge Test for Assessing Pituitary Desensitization
Objective: To determine the level of pituitary desensitization following chronic this compound administration by measuring the LH response to a GnRH challenge.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound acetate
-
Gonadotropin-releasing hormone (GnRH)
-
Vehicle (e.g., sterile saline)
-
Anesthetic agent
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
LH ELISA kit
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
This compound Administration: Administer this compound or vehicle to the animals for a predetermined period (e.g., 14-28 days) via a suitable route (e.g., subcutaneous injection or osmotic minipump).
-
Baseline Blood Sample: On the day of the challenge, collect a baseline blood sample (t=0) from the tail vein or another appropriate site under light anesthesia.
-
GnRH Administration: Administer a bolus injection of GnRH (e.g., 100 µg/kg, intraperitoneally).
-
Post-Challenge Blood Sampling: Collect blood samples at various time points post-GnRH injection (e.g., 15, 30, 60, and 120 minutes).
-
Serum Separation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
LH Measurement: Quantify serum LH concentrations using a validated LH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the LH response (peak concentration and area under the curve) in the this compound-treated group to the control group. A significantly blunted LH response in the this compound group indicates pituitary desensitization.
Protocol 2: Measurement of Serum Testosterone by ELISA
Objective: To quantify the level of testosterone suppression following this compound administration.
Materials:
-
Serum samples from experimental animals
-
Testosterone ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw frozen serum samples at room temperature. If necessary, dilute samples with the assay buffer provided in the ELISA kit.
-
Assay Procedure: Follow the manufacturer's protocol for the Testosterone ELISA kit. This typically involves the following steps:
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated testosterone to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Compare the mean testosterone levels between the this compound-treated and control groups. A significant reduction to castrate levels in the this compound group confirms effective suppression of the pituitary-gonadal axis.
-
Visualizing the Pathways and Processes
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor on pituitary gonadotrophs, and how continuous stimulation by an agonist like this compound leads to desensitization.
Caption: GnRH receptor signaling pathway and agonist-induced desensitization.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical experimental workflow for validating this compound-induced pituitary desensitization in an animal model.
Caption: Experimental workflow for in vivo validation of pituitary desensitization.
References
- 1. The optimum dose and mode of administration of luteinizing hormone releasing hormone analogue in in-vitro fertilization: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. laivfclinic.com [laivfclinic.com]
- 4. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pafmj.org [pafmj.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Buserelin and Triptorelin in In Vitro Fertilization (IVF) Protocols
In the landscape of Assisted Reproductive Technologies (ART), Gonadotropin-Releasing Hormone (GnRH) agonists are fundamental to controlled ovarian stimulation protocols.[1] By mimicking the natural action of GnRH, these synthetic analogs initially stimulate and then downregulate the pituitary gland's release of gonadotropins, effectively preventing a premature Luteinizing Hormone (LH) surge and allowing for synchronized follicular development.[1][2] Among the most commonly used GnRH agonists are Buserelin and Triptorelin. While both serve the same primary purpose, their subtle structural and pharmacokinetic differences can influence clinical outcomes, gonadotropin requirements, and patient safety profiles.
This guide provides an objective comparison of this compound and Triptorelin based on available experimental data, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Agonist Signaling Pathway
This compound and Triptorelin are synthetic peptides that act as superagonists at the GnRH receptor in the anterior pituitary.[1] Their initial binding stimulates a "flare-up" effect, increasing the secretion of Follicle-Stimulating Hormone (FSH) and LH. However, their sustained presence and slower degradation compared to endogenous GnRH lead to receptor desensitization and internalization, ultimately causing a profound suppression of gonadotropin release—a state of pituitary downregulation. This controlled hypogonadotropic state is essential for preventing premature ovulation during IVF stimulation.[1]
Quantitative Data Comparison
Clinical studies have compared various aspects of this compound and Triptorelin in IVF protocols. The following tables summarize key quantitative data from these comparative trials.
Table 1: Patient Baseline Characteristics in Comparative Studies
| Parameter | Triptorelin Group | This compound Group | P-value | Source |
| Study 1 (2024) | ||||
| Age (years) | 34.92 ± 4.85 | 31.76 ± 4.71 | <0.001 | [1] |
| BMI ( kg/m ²) | 28.55 ± 5.66 | 25.49 ± 3.56 | 0.001 | [1] |
| Duration of Infertility (years) | 5.97 ± 5.38 | 4.37 ± 3.34 | 0.588 | [1] |
| Study 2 (2016) | ||||
| Age (years) | 32.5 ± 3.3 (daily) | 31.1 ± 4.2 | 0.178 | [3] |
| Duration of Infertility (years) | 8.4 ± 3.8 (daily) | 6.6 ± 4.3 | 0.075 | [3] |
| Data presented as Mean ± Standard Deviation. |
Table 2: Ovarian Stimulation and Embryological Outcomes
| Parameter | Triptorelin Group | This compound Group | P-value | Source |
| Duration of Stimulation (days) | 12.38 ± 3.01 | 9.84 ± 1.71 | <0.001 | [1] |
| Gonadotropin Dose (IU) | 3181.29 ± 710.13 | 2433.87 ± 936.52 | <0.001 | [1] |
| Estradiol (B170435) on hCG Day (pg/mL) | 2623.63 ± 1525.65 | 3144.90 ± 1882.73 | 0.129 | [1] |
| No. of Metaphase II Oocytes | Lower than this compound | Higher than Triptorelin | - | [3] |
| No. of Embryos | Lower than this compound | Higher than Triptorelin | - | [3] |
| Data presented as Mean ± Standard Deviation. |
Table 3: Clinical Pregnancy and Safety Outcomes
| Parameter | Triptorelin Group | This compound Group | P-value / Notes | Source |
| Clinical Pregnancy Rate (per ET) | 39.1% (daily) | 34.7% | Not significant | [3] |
| Abortion Rate | 8.6% (daily) | 13.04% | Not significant | [3] |
| Pregnancy Rate (per cycle) | 28% | 34% | No significant difference | [4] |
| Take-Home Baby Rate (per cycle) | 22% | 28% | No significant difference | [4] |
| OHSS Incidence | 0 (0.0%) | 14 (22.6%) | <0.001 | [1] |
| OHSS: Ovarian Hyperstimulation Syndrome; ET: Embryo Transfer. |
Experimental Protocols
The most common protocol for GnRH agonist use in IVF is the "long protocol," which ensures thorough pituitary suppression before ovarian stimulation begins.
Methodology: GnRH Agonist Long Protocol
A representative long protocol as described in comparative studies involves the following steps:[1][3]
-
Pre-treatment Phase: Patients are often administered oral contraceptive pills (OCPs) from day 3 to day 21 of the preceding menstrual cycle to regulate the cycle.[1]
-
Downregulation Phase:
-
This compound Group: On day 21 of the OCP cycle, subcutaneous injections of this compound are initiated. A common dosage is 0.5 mg daily, which is then reduced to 0.25 mg daily and continued until the day of hCG administration.[1]
-
Triptorelin Group: On day 21 of the OCP cycle, a single subcutaneous dose of Triptorelin 0.1 mg is administered.[1] In other protocols, daily injections of 0.1 mg are used.[3]
-
-
Stimulation Phase: Once pituitary suppression is confirmed (typically via ultrasound and low serum estradiol levels), controlled ovarian stimulation commences. This usually starts on day 2-3 of the subsequent cycle. Gonadotropins (e.g., Gonal-F) are administered to stimulate follicular growth. The dose is individualized based on patient factors like age, basal FSH, and antral follicle count.[3]
-
Monitoring: Follicular development is monitored daily via transvaginal ultrasound starting from day 5 of stimulation.[3]
-
Triggering Ovulation: When at least two follicles reach a diameter of 18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.[3]
-
Oocyte Retrieval: Oocytes are retrieved 34-36 hours after the hCG injection.[3]
Comparative Analysis and Discussion
-
Ovarian Stimulation and Response: A recent randomized trial from 2024 highlighted significant differences in stimulation requirements.[1] The Triptorelin group required a statistically significant higher total dose of gonadotropins and a longer stimulation period compared to the this compound group.[1] Conversely, another study found that this compound may yield a higher number of metaphase II oocytes and embryos compared to Triptorelin, although pregnancy outcomes were similar.[3]
-
Clinical Outcomes: Across multiple studies, both this compound and Triptorelin have demonstrated comparable efficacy in terms of clinical pregnancy rates and take-home baby rates when used in similar long protocols.[3][4] While one study showed no significant difference in progesterone (B1679170) levels on the trigger day, confirming both are successful in preventing a premature LH surge, the ultimate clinical endpoints of pregnancy and abortion rates were not statistically different between the groups.[1][3]
-
Safety Profile - OHSS Risk: A critical point of differentiation emerged in the context of Ovarian Hyperstimulation Syndrome (OHSS). The 2024 study reported a significantly higher incidence of OHSS in the this compound group (22.6%) compared to a complete absence of OHSS in the Triptorelin group (0.0%).[1] This suggests that Triptorelin may offer a superior safety profile in this regard, a crucial consideration for high-responder patients.
-
Downregulation Efficiency: An older prospective study noted that Triptorelin achieved pituitary downregulation significantly faster than this compound, though this did not translate into different clinical outcomes.[4]
Conclusion
Both this compound and Triptorelin are effective GnRH agonists for pituitary downregulation in IVF long protocols, successfully preventing a premature LH surge. While clinical pregnancy and live birth rates appear comparable between the two agents, recent evidence points to potentially significant differences in their clinical application.
Protocols using Triptorelin may require higher doses of gonadotropins over a longer stimulation period. However, this may be offset by a markedly lower risk of Ovarian Hyperstimulation Syndrome (OHSS), a serious complication of ovarian stimulation. The choice between this compound and Triptorelin may therefore be individualized based on patient characteristics, with Triptorelin potentially being a safer option for patients at high risk for OHSS. Conversely, this compound may be associated with a more efficient stimulation process in terms of duration and gonadotropin consumption. Further large-scale, randomized controlled trials are warranted to confirm these findings and elucidate the underlying mechanisms for the observed differences.
References
Comparison Guide: Validating Estradiol Suppression by Buserelin Using ELISA
This guide provides a comprehensive comparison of methodologies for validating the therapeutic suppression of estradiol (B170435) by Buserelin, with a primary focus on the Enzyme-Linked Immunosorbent Assay (ELISA). It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and pharmacology research. The document outlines this compound's mechanism of action, offers a detailed protocol for estradiol measurement via ELISA, and compares this technique with alternative analytical methods.
Mechanism of Action: this compound-Induced Estradiol Suppression
This compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH). Its primary therapeutic effect is the profound suppression of sex hormones, including estradiol. This is achieved through a biphasic mechanism of action on the pituitary gland's GnRH receptors.
-
Initial Stimulation (Flare-Up): Upon initial administration, this compound mimics natural GnRH, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This surge stimulates the ovaries, causing a temporary rise in estradiol levels.
-
Downregulation and Suppression: Continuous, long-term administration of this compound leads to the desensitization and downregulation of GnRH receptors in the pituitary. This loss of receptor sensitivity significantly reduces the secretion of LH and FSH. The lack of gonadotropic support to the ovaries results in a sharp decline in estradiol production, leading to a state of medical oophorectomy.
The validation of this suppression is critical for ensuring therapeutic efficacy in conditions like endometriosis or for certain breast cancer therapies.
Experimental Protocol: Estradiol Quantification by Competitive ELISA
The competitive ELISA is a highly sensitive immunoassay used to quantify estradiol in biological samples like serum or plasma. In this format, unlabeled estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for binding to a limited number of anti-estradiol antibody sites coated on a microplate.
Materials:
-
Anti-Estradiol antibody-coated 96-well microplate
-
Estradiol standards (0 pg/mL to 2000 pg/mL)
-
Estradiol-Horseradish Peroxidase (HRP) conjugate
-
Patient/subject serum samples (pre- and post-Buserelin treatment)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute samples if high concentrations are expected.
-
Standard & Sample Addition: Add 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 100 µL of the Estradiol-HRP conjugate to each well.
-
Incubation: Gently mix and incubate the plate for 60 minutes at 37°C. During this time, the sample estradiol and the labeled estradiol will compete for antibody binding sites.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting and tapping the plate on absorbent paper.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-20 minutes. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the OD of each standard against its known concentration. The concentration of estradiol in the samples is inversely proportional to the OD and can be determined by interpolating from the standard curve.
Performance Comparison: ELISA vs. Alternative Methods
While ELISA is a robust and widely used method, other techniques can also be employed for estradiol quantification. The choice of method depends on the specific requirements for sensitivity, specificity, sample throughput, and available resources.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | CLIA (Chemiluminescence Immunoassay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Antigen-antibody binding with enzymatic colorimetric detection. | Antigen-antibody binding with light-emitting chemiluminescent detection. | Physical separation by chromatography followed by mass-to-charge ratio detection. |
| Sensitivity | High (typically 10-20 pg/mL) | Very High (typically 1-10 pg/mL) | Gold Standard; Extremely High (<1 pg/mL) |
| Specificity | Good, but can be subject to cross-reactivity with similar steroid structures. | Good to Very Good, with potential for some cross-reactivity. | Excellent; considered the most specific method due to separation and mass analysis. |
| Throughput | High (96-well plate format is common) | High (often automated on large platforms) | Lower; sample preparation is more extensive and run times are longer. |
| Cost per Sample | Low to Moderate | Moderate | High |
| Instrumentation | Microplate reader (widely available) | Specialized chemiluminescence reader | Complex and expensive LC-MS/MS system |
| Expertise | Minimal technical expertise required. | Moderate expertise, especially for automated systems. | Highly specialized expertise required for operation and data analysis. |
Representative Data for this compound Treatment
The following table presents hypothetical data from a study validating estradiol suppression in female subjects following one month of continuous this compound administration. Estradiol levels were quantified using a competitive ELISA.
| Subject ID | Baseline Estradiol (pg/mL) | Post-Buserelin Estradiol (pg/mL) | Percent Suppression (%) |
| SUB-001 | 125.4 | 18.2 | 85.5% |
| SUB-002 | 98.7 | 15.5 | 84.3% |
| SUB-003 | 152.1 | 21.3 | 86.0% |
| SUB-004 | 110.5 | 16.8 | 84.8% |
| Mean | 121.7 | 17.9 | 85.1% |
These results demonstrate a significant and consistent reduction in circulating estradiol levels, confirming the therapeutic efficacy of the this compound treatment regimen. The post-treatment levels fall within the typical postmenopausal range, indicating successful suppression.
A Comparative Guide to the Effects of Buserelin and GnRH Antagonists on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Buserelin, a Gonadotropin-Releasing Hormone (GnRH) agonist, and GnRH antagonists. The information presented is based on experimental data from preclinical and clinical studies to aid in the evaluation of these compounds for cancer research and therapeutic development.
Introduction
Gonadotropin-releasing hormone (GnRH) analogs, including both agonists like this compound and antagonists, are integral to the treatment of hormone-sensitive cancers, most notably prostate and breast cancer. While both classes of drugs aim to suppress sex hormone production, their mechanisms of action and direct effects on tumor cells can differ significantly. This compound, a GnRH agonist, initially stimulates the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation of the GnRH receptor and subsequent suppression of sex hormones.[1][2] In contrast, GnRH antagonists competitively block the GnRH receptor, leading to an immediate and rapid suppression of gonadotropins and sex hormones without an initial flare-up.[3][4] Beyond these endocrine effects, both agonists and antagonists can exert direct anti-proliferative and pro-apoptotic effects on cancer cells.[5][6]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from various studies comparing the effects of this compound and GnRH antagonists on tumor cell proliferation and tumor growth.
Table 1: In Vitro Effects on Cancer Cell Lines
| Cell Line | Compound | Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | This compound | Not Specified | Did not affect estradiol-induced cell growth | [7] |
| MCF-7 (Breast Cancer) | GnRH Antagonist (SB-75) | 10⁻⁶–10⁻⁵ M | Abolished estradiol-stimulated growth | [7] |
| Ovarian Cancer Cell Lines (2 of 6) | This compound | Not Specified | Statistically significant reduction in cell growth (max 16%) | |
| Ovarian Cancer Cell Lines | GnRH Antagonist (Antide) | Not Specified | No effect on tumor growth | |
| LNCaP (Prostate Cancer) | Degarelix (B1662521) (GnRH Antagonist) | 2x10⁻⁸ M - 10⁻⁵ M | Reduced cell growth by ~15% to >60% | |
| PC3 (Prostate Cancer) | Degarelix (GnRH Antagonist) | 2x10⁻⁸ M - 10⁻⁵ M | Reduced cell growth by ~15% to >60% | |
| DU145 (Prostate Cancer) | Degarelix (GnRH Antagonist) | 10⁻¹⁰ M - 10⁻⁵ M | Reduced cell growth by ~25% to >60% | |
| C4-2B MDVR (Prostate Cancer) | Degarelix (GnRH Antagonist) | Not Specified | Reduced AR-V7 protein expression | [8] |
Table 2: In Vivo Effects on Xenograft Tumor Models
| Tumor Model | Compound | Dosage & Schedule | Key Findings | Reference |
| VCaP Xenograft (Prostate Cancer) | Leuprolide (GnRH Agonist) | Not Specified | Slightly suppressed tumor growth (P > 0.05) | [8] |
| VCaP Xenograft (Prostate Cancer) | Degarelix (GnRH Antagonist) | Not Specified | Tumors were 67% of the size of leuprolide-treated tumors | [8] |
| PC3 Xenograft (Prostate Cancer) | SN09-2 (GnRH-II Antagonist) | Not Specified | Inhibited tumor growth | [9] |
| MCF-7 Xenograft (Breast Cancer) | Triptorelin (GnRH Agonist) | 25 nmol/injection | No antitumor effects observed | [7] |
| MCF-7 & MDA-MB-231 Xenografts (Breast Cancer) | GnRH-II Antagonist | 25 nmol/injection | Significantly lower tumor volume increase compared to control | [7] |
| PAC120 Xenograft (Prostate Cancer) | Degarelix (GnRH Antagonist) | 10 mg/kg monthly | Arrested tumor growth, though recurrences were observed in 8/20 mice | [10] |
Signaling Pathways
The antitumor effects of this compound and GnRH antagonists are mediated through distinct signaling pathways at both the pituitary and the tumor cell level.
Caption: Signaling pathways of GnRH analogs in pituitary and tumor cells.
Experimental Workflows
A typical experimental workflow to compare the effects of this compound and GnRH antagonists on tumor growth involves both in vitro and in vivo studies.
Caption: A typical experimental workflow for comparing GnRH analogs.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and GnRH antagonists on cancer cell lines.
Materials:
-
Prostate or breast cancer cell lines (e.g., LNCaP, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and GnRH antagonist (e.g., Degarelix)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, GnRH antagonist, or vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.[5]
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound and GnRH antagonists in a cancer xenograft model.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
This compound and GnRH antagonist (e.g., Degarelix)
-
Vehicle control solution
-
Calipers
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[11] Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
Treatment Administration: Administer this compound, GnRH antagonist, or vehicle control according to the desired dosage and schedule (e.g., subcutaneous injection).[11]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[11]
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise and weigh the tumors. Collect blood to measure serum hormone levels (e.g., testosterone, PSA).[11]
Western Blot for AR-V7
Objective: To assess the effect of this compound and GnRH antagonists on the expression of androgen receptor splice variant 7 (AR-V7).
Materials:
-
Treated and untreated prostate cancer cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against AR-V7
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
Procedure:
-
Protein Extraction: Lyse cells to extract total protein. Determine protein concentration using a BCA assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against AR-V7 overnight at 4°C.[3]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound and GnRH antagonists induce apoptosis in cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest both adherent and floating cells.[1]
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[12]
Conclusion
Both this compound and GnRH antagonists are effective in suppressing tumor growth, primarily through the reduction of sex hormones. However, their mechanisms of action and direct effects on tumor cells present important distinctions for consideration in research and clinical applications. GnRH antagonists offer the advantage of immediate and profound hormone suppression without the initial flare associated with agonists like this compound. Furthermore, evidence suggests that GnRH antagonists may have more pronounced direct anti-tumor effects in certain cancer models. The choice between a GnRH agonist and an antagonist will depend on the specific research question, the cancer type being studied, and the desired hormonal and cellular outcomes. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of GnRH analogues and octreotide treatment on apoptosis and the cell proliferation of endometrium adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. utupub.fi [utupub.fi]
- 7. researchgate.net [researchgate.net]
- 8. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis [frontiersin.org]
- 10. Risk of Hormone Escape in a Human Prostate Cancer Model Depends on Therapy Modalities and Can Be Reduced by Tyrosine Kinase Inhibitors | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Unveiling GnRH Receptor Dynamics: A Comparative Analysis of Buserelin's Effect on Expression
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Gonadotropin-Releasing Hormone (GnRH) analogs on their target receptor is paramount for optimizing therapeutic strategies. This guide provides a comparative analysis of Buserelin, a potent GnRH agonist, and its impact on GnRH receptor (GnRH-R) expression, with a focus on Western blot analysis.
Continuous administration of GnRH agonists like this compound leads to a biphasic response: an initial stimulation of the GnRH receptors, often termed a "flare-up," followed by a profound suppression of gonadotropin release due to receptor desensitization and downregulation.[1][2] This downregulation is a key mechanism in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. While various GnRH agonists are clinically available, direct comparative studies quantifying their effects on GnRH receptor protein expression at the molecular level are limited. This guide synthesizes available data to offer insights into this compound's performance relative to other GnRH analogs.
Comparative Analysis of GnRH Agonist Effects on Receptor Expression
One study on the GnRH agonist leuprolide acetate (B1210297) (LA) investigated its long-term effects on GnRH-R expression in prostate cancer cell lines using Western blot analysis. The findings indicated that continuous treatment with leuprolide could lead to an upregulation of GnRH-R at the plasma membrane, a phenomenon that might influence the direct anti-proliferative effects of the agonist on cancer cells.[3] Another study focusing on the GnRH agonist triptorelin (B344507) in gonadotrope cells showed a significant decrease in the expression of SET, a protein that interacts with the GnRH receptor, suggesting an indirect regulatory effect on receptor function and signaling.[4]
Clinical studies comparing this compound with leuprolide and triptorelin have primarily focused on downstream effects such as hormone suppression, ovulation induction, and pregnancy rates, rather than direct quantification of receptor protein levels.[1][5] For instance, a study comparing daily this compound with depot leuprorelin (B1674837) for in vitro fertilization (IVF) found no significant differences in the time to reach pituitary desensitization or in clinical outcomes, suggesting a comparable efficacy in downregulating the hypothalamic-pituitary-gonadal axis.[6] Another study comparing this compound and triptorelin in ovarian stimulation protocols also reported successful prevention of a premature luteinizing hormone (LH) surge with both agonists.[7]
Table 1: Summary of Experimental Data on GnRH Receptor Regulation by GnRH Agonists
| GnRH Agonist | Model System | Method | Observed Effect on GnRH-R Protein | Reference |
| Leuprolide Acetate | PC-3 Prostate Cancer Cells | Western Blot | Upregulation after 6-30 days of treatment | [3] |
| Triptorelin | αT3-1 Gonadotrope Cells | Western Blot | Downregulation of interacting protein SET | [4] |
| Goserelin Acetate | LN229 Glioblastoma Cells | Proteomics | Downstream signaling pathway modulation | [8] |
Note: This table summarizes findings from separate studies and does not represent a direct comparative experiment.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the accurate assessment of GnRH receptor expression. Below is a representative methodology for Western blot analysis, compiled from established protocols.[4][9]
Detailed Methodology for Western Blot Analysis of GnRH Receptor
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., pituitary gonadotrope cell lines like αT3-1 or LβT2, or cancer cell lines expressing GnRH-R) in standard growth medium.
-
Seed cells and allow them to adhere and reach approximately 70-80% confluency.
-
Treat cells with desired concentrations of this compound or other GnRH analogs (e.g., Leuprolide, Triptorelin) for various time points (e.g., 0, 2, 8, 24, 48 hours) to assess the dynamics of receptor expression. Include an untreated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay or Bradford assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the GnRH receptor overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the GnRH receptor band intensity to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the GnRH receptor signaling pathway and a typical Western blot workflow.
Caption: GnRH receptor signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis of GnRH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of two gonadotropin-releasing hormone (GnRH) analogues (leuprolide and this compound) in short and long protocols for assisted reproduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of gonadotrophin suppression in girls treated with GnRH analogue for central precocious puberty; validity of single luteinizing hormone measurement after leuprolide acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
Buserelin vs. Goserelin: A Comparative Guide to Achieving Castrate Testosterone Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent gonadotropin-releasing hormone (GnRH) agonists, buserelin and goserelin (B1671991), in their efficacy and methodology for achieving medical castration by suppressing testosterone (B1683101) to castrate levels. This document synthesizes available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: GnRH Agonist-Induced Testosterone Suppression
This compound and goserelin are synthetic analogues of the naturally occurring gonadotropin-releasing hormone.[1] Their therapeutic effect in conditions requiring testosterone suppression, such as prostate cancer, is achieved through a biphasic mechanism of action on the pituitary gland.[1]
Initially, administration of these GnRH agonists leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This "flare-up" effect can cause a temporary increase in serum testosterone levels. However, continuous stimulation of the pituitary's GnRH receptors leads to their desensitization and downregulation.[1] This ultimately results in a profound and reversible suppression of LH and FSH release, thereby reducing testosterone production in the testes to levels comparable to surgical castration.[1]
dot
References
Unveiling the Specificity of Buserelin Immunoassays: A Comparative Guide to Cross-Reactivity with Other Peptides
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. When quantifying peptides, particularly in complex biological matrices, the potential for cross-reactivity of structurally similar molecules can lead to erroneous results. This guide provides a comprehensive comparison of the cross-reactivity of Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, in immunoassays designed for other key peptides in the reproductive endocrine axis: Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and native GnRH.
This document summarizes available data on the specificity of various immunoassay platforms, presents detailed experimental protocols for assessing cross-reactivity, and utilizes visualizations to clarify key pathways and workflows.
Data Presentation: Cross-Reactivity of this compound in Peptide Immunoassays
The following table summarizes the known cross-reactivity of this compound in immunoassays for LH, FSH, and GnRH. It is critical to note that specific cross-reactivity data is often assay-dependent and may not be publicly available for all commercial kits.
| Immunoassay Target | Immunoassay Type | This compound Cross-Reactivity (%) | Reference/Source |
| Luteinizing Hormone (LH) | ELISA | Data not specified in reviewed commercial kit inserts. Manufacturers generally state no significant cross-reactivity with GnRH analogues. | General Product Information |
| Radioimmunoassay (RIA) | Data not specified in reviewed literature. | - | |
| Follicle-Stimulating Hormone (FSH) | ELISA | Data not specified in reviewed commercial kit inserts. Manufacturers generally state no significant cross-reactivity with GnRH analogues. | General Product Information |
| Radioimmunoassay (RIA) | Data not specified in reviewed literature. | - | |
| Gonadotropin-Releasing Hormone (GnRH) | Radioimmunoassay (RIA) | No cross-reactivity observed. | [1] |
| ELISA | Data not specified in reviewed commercial kit inserts. | General Product Information |
Note: The lack of specific percentage values for this compound in many commercial LH and FSH immunoassay kits highlights a critical data gap for researchers. It is strongly recommended to perform in-house validation or contact the manufacturer directly for specific cross-reactivity information if this compound is expected to be present in samples.
Experimental Protocols
Accurate determination of immunoassay specificity is crucial. Below are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of this compound in a competitive immunoassay for a target peptide (e.g., GnRH).
Materials:
-
Microtiter plate pre-coated with the target peptide antibody.
-
Standard solutions of the target peptide.
-
Solutions of this compound at various concentrations.
-
Enzyme-conjugated target peptide.
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Procedure:
-
Prepare a standard curve using the target peptide standards according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in the same assay buffer used for the standards.
-
To separate wells of the microtiter plate, add a fixed concentration of the enzyme-conjugated target peptide.
-
To the respective wells, add either the standard target peptide solutions or the this compound solutions.
-
Incubate the plate according to the assay protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the target peptide that causes a 50% reduction in the maximum signal (IC50).
-
Determine the concentration of this compound that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of this compound) x 100
-
Specificity Testing in a Sandwich ELISA
This protocol assesses whether this compound interferes with the detection of the target analyte (e.g., LH or FSH) in a sandwich ELISA format.
Materials:
-
Microtiter plate pre-coated with a capture antibody for the target peptide.
-
Standard solutions of the target peptide.
-
Solutions of this compound at high concentrations.
-
Detection antibody for the target peptide (enzyme-conjugated).
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Procedure:
-
Prepare a standard curve using the target peptide standards.
-
Prepare samples containing a known, low concentration of the target peptide (e.g., near the lower limit of quantification).
-
Spike these samples with a high concentration of this compound. Prepare a control sample with the same concentration of the target peptide but without this compound.
-
Add the standard, control, and this compound-spiked samples to the wells of the microtiter plate.
-
Incubate to allow the target peptide to bind to the capture antibody.
-
Wash the plate.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate.
-
Add the stop solution.
-
Read the absorbance.
-
Analysis: Compare the signal from the this compound-spiked samples to the control samples. A significant difference in the signal indicates cross-reactivity or interference.
Visualizing the Mechanisms
To further aid in understanding, the following diagrams illustrate the relevant biological pathway and the experimental workflow for assessing immunoassay cross-reactivity.
Conclusion
The available data strongly suggests that highly specific radioimmunoassays for GnRH exhibit no cross-reactivity with this compound. However, for more commonly used ELISA platforms for LH and FSH, specific quantitative data on this compound cross-reactivity is often lacking in publicly available documentation. This underscores the importance of rigorous in-house validation and direct communication with assay manufacturers when the presence of this compound or other GnRH analogues in samples is anticipated. The provided experimental protocols offer a framework for researchers to independently assess the specificity of their immunoassays, ensuring the generation of accurate and reliable data in their critical research and development endeavors.
References
Histological Validation of Buserelin's Effect on Reproductive Organs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histological effects of Buserelin, a potent gonadotropin-releasing hormone (GnRH) agonist, on reproductive organs. We will delve into its mechanism of action, compare its performance with other alternatives, and provide supporting experimental data and detailed protocols.
Mechanism of Action: A Dual-Phase Effect
This compound is a synthetic analog of GnRH.[1][2] Its mechanism of action is characterized by a dual-phase response on the pituitary gland.[1][2]
Initial Flare Phase: Upon initial administration, this compound stimulates the GnRH receptors in the pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This results in a temporary increase in sex hormone production—testosterone (B1683101) in males and estrogen in females.[1][2]
Downregulation Phase: Continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[1][3][4] This sustained presence of the GnRH analog ultimately suppresses the release of LH and FSH.[1][3] The subsequent reduction in gonadotropin levels leads to a significant decrease in the production of sex hormones by the gonads, achieving a state of "medical castration".[2][4]
This compound Signaling Pathway
The following diagram illustrates the signaling pathway of GnRH agonists like this compound.
Caption: Signaling pathway of GnRH agonists like this compound.
Histological Effects of this compound on Reproductive Organs
Chronic administration of this compound leads to significant histological changes in the reproductive organs due to the suppression of gonadal steroidogenesis.
Testis
Long-term treatment with this compound in men with prostatic cancer results in severe atrophy of the seminiferous tubules.[5] In many cases, the seminiferous epithelium is absent, with only Sertoli cells remaining.[5] While the number of Leydig cells may not show clear changes, their function is impaired, leading to atrophic Leydig cells.[5][6] These changes suggest a state of "pharmacologic hypophysectomy".[6]
| Parameter | Control | This compound-Treated | Reference |
| Seminiferous Tubules | Normal spermatogenesis | Severe atrophy, frequent absence of seminiferous epithelium | [5] |
| Sertoli Cells | Normal appearance | Predominant cell type in atrophic tubules | [5] |
| Leydig Cells | Normal appearance and number | No clear change in number, but appear atrophic | [5][6] |
| Spermatogenesis | Active | Deranged or absent in most patients | [6] |
Ovary and Uterus
In women, this compound administration leads to the suppression of ovarian function.[7][8] This includes the inhibition of ovulation and a reduction in estrogen production.[7][8] Histological examination of the endometrium following this compound treatment can range from atrophy to proliferation, with some cases showing early signs of hyperplasia.[7]
In animal studies using rats, this compound acetate (B1210297) caused progressive tissue hypotrophy in the uterus during treatment.[9][10] However, a rebound effect with significant estrogenic hyperactivity was observed five days after treatment cessation, characterized by intense, vacuolized lining and glandular epithelia, and endometrial stroma densely infiltrated with eosinophils.[9][10]
| Organ | Histological Finding | Species | Reference |
| Ovary | Suppression of follicular maturation and ovulation | Human | [7] |
| Endometrium | Ranged from atrophy to proliferation, with some early hyperplasia | Human | [7] |
| Uterus | Progressive tissue hypotrophy during treatment | Rat | [9][10] |
| Endometrium | Post-treatment: Intense vacuolized epithelia, eosinophil infiltration | Rat | [9][10] |
Prostate
In the context of prostate cancer treatment, this compound's primary effect is to reduce testosterone levels, thereby inhibiting the growth of hormone-dependent cancer cells.[1] Histological examination of prostate tissue after this compound treatment can show features of adenocarcinoma.[11]
Comparison with Other GnRH Agonists and Alternatives
This compound is one of several GnRH agonists used in clinical practice. Its effects are often compared to other agonists like Leuprolide and Goserelin, as well as to other hormonal therapies like hCG.
| Compound | Class | Key Histological/Functional Differences from this compound | Reference |
| Leuprolide | GnRH Agonist | A study comparing a long-acting depot formulation of Leuprolide with daily this compound in an IVF program found that the resumption of pituitary activity was significantly longer with depot Leuprolide (approx. 2 months) compared to daily this compound (7 days). | [12] |
| Goserelin | GnRH Agonist | Testicular histology after treatment with Goserelin for prostatic cancer showed severe tubular atrophy and atrophic Leydig cells, similar to this compound. One case showed recovery of spermatogenesis 3 months after stopping treatment. | [13] |
| hCG | Gonadotropin | In a study on uterine receptivity, hCG administration dysregulated steroidogenic enzyme expression in the ovaries and impaired implantation. This compound, used as a maturation trigger, did not affect ovarian steroidogenesis or uterine receptivity in the same way. | [14] |
| Deslorelin (B1574756) | GnRH Agonist | In cows, Deslorelin implants (a GnRH agonist) were compared to this compound injection. Higher doses of Deslorelin drastically altered progesterone (B1679170) profiles and follicle dynamics compared to this compound. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of experimental protocols from key studies.
Study on Testicular Histology in Men with Prostatic Cancer
-
Objective: To examine the long-term effects of this compound on human testicular histology and endocrine function.[5]
-
Subjects: Patients with advanced prostate cancer.
-
Treatment Group (n=7): Treated with this compound (600 micrograms, 3 times a day, intranasally) for 6 months.[5]
-
Control Group (n=14): Patients with matching age and disease extent who underwent castration as the first form of therapy.[5]
-
Procedure: After 6 months of treatment, the this compound group underwent orchiectomy. Testicular tissue was collected for histological studies and measurements of endocrine function in vitro.[5]
-
Histological Analysis: Testis tissue was processed for light microscopy to observe changes in seminiferous tubules, Sertoli cells, and Leydig cells.[5]
Study on Uterine Morphology in Adult Rats
-
Objective: To evaluate the effect of this compound acetate on the morphology of the endometrium in adult, non-castrated female Wistar rats.[10]
-
Subjects: Adult female Wistar rats.
-
Treatment Groups: Received daily subcutaneous injections of 20 mg this compound acetate for four, eight, or twelve days.[10]
-
Control Group: Received diluent for 12 days.[10]
-
Procedure: Vaginal cytology was performed to assess the estrous cycle. Rats were sacrificed 24 hours or five days after the final dosage.[10]
-
Histological Analysis: Endometrial tissue was collected, processed, and stained for histological examination to observe changes in the lining and glandular epithelia, and the stroma.[10]
Experimental Workflow: Comparative IVF Study
The following diagram outlines a generalized experimental workflow for a clinical trial comparing this compound and another GnRH agonist, Leuprolide, in an in-vitro fertilization (IVF) setting.
Caption: Generalized workflow for a comparative IVF clinical trial.
Conclusion
This compound, through its potent GnRH agonist activity, profoundly impacts the histology of reproductive organs by inducing a state of hypogonadotropic hypogonadism. This effect is leveraged for various therapeutic applications, from cancer treatment to assisted reproduction. Understanding the specific histological changes and comparing them to alternative treatments is crucial for optimizing clinical outcomes and guiding future drug development. The provided data and protocols offer a foundational resource for researchers in this field.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. swolverine.com [swolverine.com]
- 3. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Histological and functional changes of the testis tissue during GnRH agonist treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testicular changes after treatment with a GnRH analog (this compound) in association with cyproterone acetate in men with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the LH-RH analogue this compound on cyclic ovarian function and on endometrium. A new approach to fertility control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound microparticles on ovarian function in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound acetate on the uterus of adult rats: morphological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Testicular histology after treatment with LH-RH analogue for carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of uterine receptivity after gonadotropin releasing hormone agonist administration as an oocyte maturation trigger: a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound injection and deslorelin (GnRH-agonist) implants on plasma progesterone, LH, accessory CL formation, follicle and corpus luteum dynamics in Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Short-Term Versus Long-Term Buserelin Treatment Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic outcomes associated with short-term and long-term Buserelin treatment regimens across its primary clinical applications: in vitro fertilization (IVF), endometriosis, and prostate cancer. This compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, modulates the hypothalamic-pituitary-gonadal axis, with its effects being highly dependent on the duration of administration.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and procedural pathways to support further research and development.
Mechanism of Action: A Dual-Phase Response
This compound functions as a potent GnRH agonist.[2] Upon initial administration (short-term effect), it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in sex hormone levels (testosterone in men, estrogen in women).[1] This "flare effect" is utilized in certain short-term treatment protocols.[1] However, with continuous, long-term administration, the pituitary's GnRH receptors become desensitized and downregulated. This leads to a profound and sustained suppression of LH and FSH secretion, resulting in a state of medical castration with significantly reduced sex hormone levels.[1][2]
In Vitro Fertilization (IVF)
In IVF, this compound is used to prevent a premature LH surge and to control ovarian stimulation. Both "short" and "long" protocols are employed, referring to the duration of GnRH agonist administration.
Data Presentation
| Outcome Measure | Short Protocol | Long Protocol | Source |
| Clinical Pregnancy Rate | 33.33% - 47.5% | 36.7% - 52.76% | [3][4] |
| Implantation Rate | Lower than long protocol | Significantly higher than short protocol | [4] |
| Number of Oocytes Retrieved | Generally lower | Significantly higher | [4][5][6] |
| Number of Embryos Obtained | Generally lower | Significantly higher | [5][6] |
| Duration of Stimulation | Shorter (approx. 10 days) | Longer (approx. 4 weeks) | [7] |
| Total Gonadotropin Dose | Lower | Higher | [8] |
| Risk of Ovarian Hyperstimulation Syndrome (OHSS) | May be higher in some cases | Can be managed with protocol adjustments |
Experimental Protocols
Short Protocol (Flare Protocol):
-
Initiation: this compound administration (e.g., nasal spray or subcutaneous injection) is started on day 2 of the menstrual cycle.[3]
-
Ovarian Stimulation: Follicle-stimulating hormone (FSH) injections are initiated on day 3 or 5 of the cycle.[3]
-
Monitoring: Follicular growth is monitored via ultrasound and serum hormone levels.
-
Trigger Shot: An hCG injection is administered to mature the oocytes when follicles reach the appropriate size.
-
Oocyte Retrieval: Eggs are retrieved approximately 36 hours after the trigger shot.[7]
Long Protocol:
-
Downregulation: this compound administration begins in the mid-luteal phase (around day 21) of the cycle preceding the treatment cycle.[7][9] This continues for approximately 10-15 days to achieve pituitary suppression ("downregulation").[10]
-
Confirmation of Suppression: An ultrasound and blood test confirm that the ovaries are quiescent.[9]
-
Ovarian Stimulation: FSH injections are then started, while the this compound dose may be reduced.[9]
-
Monitoring: Follicular development is monitored as in the short protocol.
-
Trigger Shot: An hCG injection is administered.
-
Oocyte Retrieval: Oocytes are collected approximately 36 hours later.[7]
Endometriosis
For endometriosis, a chronic estrogen-dependent condition, long-term this compound treatment is the standard approach to induce a hypoestrogenic state, thereby reducing the growth of endometrial implants and alleviating symptoms.
Data Presentation
| Outcome Measure | Pre-Treatment | Post-Treatment (6 months) | Source |
| Mean Endometriosis Score (rAFS) | Stage 1.9 (mean) | Stage 0.7 (mean) | [11] |
| Dysmenorrhea | 65.0% of patients | 11.2% of patients | [11] |
| Pelvic Pain | 48.2% of patients | 14.1% of patients | [11] |
| Serum Estradiol (pg/mL) | 113.9 +/- 89.0 | 35.9 +/- 60.3 | [11] |
| Pregnancy Rate (in previously infertile patients) | N/A | 54% (of those desiring pregnancy) | [12] |
Experimental Protocol
Long-Term Treatment (6 Months):
-
Diagnosis: Endometriosis is confirmed via laparoscopy and histological examination.[11]
-
Initiation: this compound treatment is initiated, typically administered intranasally (e.g., 300 µg three times daily) or via subcutaneous depot injections.[11][13]
-
Duration: Treatment is continued for a period of 6 months.[11][13]
-
Monitoring: Patients are monitored for the alleviation of symptoms (dysmenorrhea, pelvic pain, dyspareunia) and the occurrence of side effects (e.g., hot flashes).
-
Follow-up Assessment: A second-look laparoscopy may be performed at the end of the treatment period to assess the reduction in endometriotic lesions.[12][13]
-
Post-Treatment: Patients are followed up to monitor for the recurrence of symptoms and to assess fertility outcomes in those desiring pregnancy.[12][13]
Prostate Cancer
In hormone-sensitive prostate cancer, long-term this compound therapy is a cornerstone of androgen deprivation therapy (ADT). The goal is to suppress testosterone to castrate levels, thereby inhibiting tumor growth.
Data Presentation
| Outcome Measure | Baseline | 1 Month | 3-12 Months | Source |
| Serum Testosterone (ng/dL) (Subcutaneous) | ~426 (after initial flare) | <100 | 28-29 | [14] |
| Serum Testosterone (nmol/L) (Intranasal) | 14.4 | 1.1 | N/A | [3] |
| Response Rate (Disease Regression) | N/A | 16/17 patients (1000 µ g/day ) | N/A | [15] |
| Progression-Free Survival | N/A | No significant difference compared to orchiectomy | N/A | [14] |
Experimental Protocol
Long-Term Androgen Deprivation Therapy:
-
Diagnosis: Histologically confirmed, advanced hormone-dependent prostate cancer.[16]
-
Induction Phase: An initial period of higher dose or more frequent this compound administration (e.g., 500 mcg subcutaneous injection every 8 hours for 7 days) to initiate pituitary desensitization.[17] To mitigate the initial testosterone flare and its potential clinical consequences (e.g., bone pain, urinary obstruction), an anti-androgen is often co-administered for the first few weeks.[17][18]
-
Maintenance Phase: Continuous long-term administration via depot injections (e.g., 6.3 mg every 2 months or 9.45 mg every 3 months) or daily subcutaneous injections or nasal spray to maintain castrate levels of testosterone.[17]
-
Monitoring: Serum testosterone and prostate-specific antigen (PSA) levels are monitored regularly to ensure therapeutic efficacy. Patients are also monitored for side effects of androgen deprivation, such as hot flashes, loss of libido, and potential long-term effects like osteoporosis.
Signaling Pathway
This compound, as a GnRH agonist, initiates its effects by binding to the GnRH receptor (GnRHR) on pituitary gonadotroph cells. This binding activates a cascade of intracellular signaling pathways, primarily through G-protein coupling.
Conclusion
The duration of this compound administration is a critical determinant of its therapeutic effect, dictating whether it acts as a stimulant or a suppressor of the reproductive axis.
-
Short-term protocols , primarily used in IVF, leverage the initial "flare" effect to aid in follicular recruitment. While simpler and quicker, they may yield fewer oocytes compared to long protocols.[5][19]
-
Long-term protocols are the standard for inducing a hypoestrogenic or castrate state, making them effective for managing chronic hormone-dependent conditions like endometriosis and prostate cancer.[13][18] In IVF, the long protocol, despite its longer duration and higher gonadotropin requirement, often results in a greater number of retrieved oocytes and higher pregnancy rates.[4][5]
The choice between a short-term and long-term this compound regimen must be carefully considered based on the specific clinical indication, treatment goals, and patient characteristics. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians in optimizing the use of this versatile GnRH agonist.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. altmeyers.org [altmeyers.org]
- 3. Intranasal this compound in the treatment of advanced prostatic cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short versus Long Gonadotropin-Releasing Hormone Analogue Suppression Protocols in IVF/ICSI Cycles in Patients of Various Age Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of in vitro fertilisation after treatment with this compound, an agonist of luteinising hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IVF medications and timing - Access Fertility UK [accessfertility.com]
- 8. Pregnancy outcome in long- versus short-acting gonadotropin-releasing hormone agonist cycles in participants with normal ovarian reserve: An RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sunfert.com [sunfert.com]
- 10. ivf-embryo.gr [ivf-embryo.gr]
- 11. [Treatment of endometriosis with the GnRH agonist this compound (Suprecur): a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of gonadotropin-releasing hormone agonist (this compound) in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endometriosis: treatment with gonadotropin-releasing hormone agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of advanced prostatic cancer with this compound, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. This compound in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Short Protocol: 5 Reasons To Have It | Your IVF Journey [yourivfjourney.com]
A Comparative Guide to the Buserelin Stimulation Test for Diagnosing Gonadotropin Deficiency
For researchers, scientists, and drug development professionals investigating disorders of puberty and reproductive function, accurately diagnosing gonadotropin deficiency is a critical step. The Buserelin stimulation test, utilizing a potent gonadotropin-releasing hormone (GnRH) agonist, has emerged as a valuable tool in this diagnostic process. This guide provides a comprehensive comparison of the this compound stimulation test with the standard GnRH (or LHRH) stimulation test, supported by experimental data and detailed protocols.
Distinguishing Hypogonadotropic Hypogonadism from Constitutional Delay
A primary challenge in endocrinology is differentiating between congenital hypogonadotropic hypogonadism (HH), a lifelong condition requiring hormone replacement therapy, and constitutional delay of growth and puberty (CDGP), a transient state of delayed maturation. The this compound stimulation test has demonstrated high sensitivity and specificity in making this distinction, offering a clearer diagnostic picture than basal hormone measurements alone.[1][2]
Comparative Diagnostic Accuracy
The this compound stimulation test has been shown to be a highly specific and sensitive method for investigating males with delayed puberty.[1][2] Studies have indicated that it may offer better discriminatory value than the standard GnRH test, where results can sometimes overlap between individuals in the early stages of puberty and those with genuine gonadotropin deficiency.[1]
| Test | Parameter | Sensitivity | Specificity | Positive Predictive Value | Cut-off Value | Population |
| This compound Stimulation Test | Stimulated LH | 100% | 96% | 89% | <5 U/L | Males with delayed puberty |
| Standard GnRH Test | Peak LH | 80.0% | 86.4% | - | <9.74 IU/L | Males with delayed puberty |
| Basal LH | Basal LH | 73.8% | 90.9% | - | <0.6 IU/L | Males with delayed puberty |
Table 1: Comparison of Diagnostic Accuracy in Males with Delayed Puberty.[1][2][3]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reliable diagnostic testing. Below are the methodologies for the this compound stimulation test and the standard GnRH stimulation test.
This compound Stimulation Test Protocol
This test utilizes this compound, a synthetic analogue of GnRH that is more potent and has a longer duration of action than native GnRH.[4][5]
-
Patient Preparation: No fasting is typically required.
-
Baseline Sample: A blood sample is collected at time 0 for baseline measurement of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
Administration of this compound: 100 µg of this compound is administered subcutaneously.[1][2]
-
Post-Stimulation Sample: A second blood sample is collected at 4 hours post-injection for the measurement of stimulated LH and FSH levels.[1][2]
-
Analysis: Serum LH and FSH concentrations are determined using a validated immunoassay.
Standard GnRH (LHRH) Stimulation Test Protocol
This test uses a standard dose of GnRH (gonadorelin) to assess the pituitary's responsive capacity.
-
Patient Preparation: Fasting may be required if other tests are being conducted simultaneously.[6]
-
Cannula Insertion: An intravenous cannula is inserted for ease of blood sampling.[6]
-
Baseline Sample: A blood sample is drawn at time 0 for baseline LH and FSH measurement.[6]
-
Administration of GnRH: 100 µg of GnRH is administered as an intravenous bolus.[7][8]
-
Timed Post-Stimulation Samples: Blood samples are collected at multiple time points, typically 30 and 60 minutes after GnRH administration, for LH and FSH measurement.[6] Some protocols may include additional samples at 15, 45, 90, and 120 minutes.[8]
-
Analysis: Serum LH and FSH concentrations are determined using a validated immunoassay.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, binds to and activates the GnRH receptor on pituitary gonadotrophs. This initial stimulation leads to the synthesis and secretion of LH and FSH. The signaling cascade involves G-protein coupling, activation of phospholipase C, and subsequent downstream signaling through protein kinase C and calcium mobilization, ultimately leading to gonadotropin release.[9]
Caption: GnRH Receptor Signaling Cascade.
This compound Stimulation Test Workflow
The workflow for the this compound stimulation test is a streamlined process involving a single subcutaneous injection and two blood draws.
Caption: this compound Stimulation Test Workflow.
Standard GnRH Stimulation Test Workflow
The standard GnRH test requires intravenous access and multiple blood samples over a shorter timeframe compared to the this compound test.
Caption: Standard GnRH Test Workflow.
Conclusion
The this compound stimulation test offers a highly sensitive and specific alternative to the standard GnRH test for the diagnosis of gonadotropin deficiency, particularly in the context of delayed puberty in males. Its simpler protocol, involving fewer blood draws, may also offer a practical advantage in a clinical research setting. The choice of test will ultimately depend on the specific clinical question, patient population, and available resources. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions regarding the assessment of the hypothalamic-pituitary-gonadal axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the this compound stimulation test in diagnosing gonadotropin deficiency in males with delayed puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Gonadotropin-releasing Hormone Stimulation Test in Diagnosing Gonadotropin Deficiency in Both Males and Females with Delayed Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. Dynamic Testing for Evaluation of Adrenal and Gonadal Function in Pediatric and Adult Endocrinology: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing Hormone Stimulation Test for Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Resource: Gonadotropin-Releasing Hormone Receptor-Mediated Signaling Network in LβT2 Cells: A Pathway-Based Web-Accessible Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Buserelin Formulations: A Guide for Researchers
An objective comparison of the in vivo performance of various Buserelin formulations, supported by experimental data to guide researchers, scientists, and drug development professionals in their selection and application.
This compound, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH), is a critical component in numerous therapeutic and research applications, primarily in oncology and reproductive medicine. Its efficacy is intrinsically linked to its formulation, which dictates its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of different this compound formulations based on available in vivo experimental data, focusing on key performance indicators to aid in the selection of the most appropriate formulation for specific research or clinical needs.
Comparative Pharmacokinetic and Efficacy Data
The choice of a this compound formulation significantly impacts its release profile, bioavailability, and ultimately, its therapeutic effect. The following tables summarize key quantitative data from in vivo studies comparing various formulations.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Half-life (t½) | Citation |
| Intramuscular (IM) Injection | Pigs | 1 mg/pig | 10.99 ± 2.04 | 0.57 ± 0.18 | 25.02 ± 6.93 | 1.29 ± 0.40 h | [1] |
| Cows | 3 mg/cow | 2.68 ± 0.36 | 1.05 ± 0.27 | 5.63 ± 1.86 | 1.13 ± 0.3 h | [1] | |
| Subcutaneous (SC) Injection (Solution) | Rats | Not Specified | 1.02 ± 0.17 (µg/ml) | 0.25 | Not Specified | Shorter than suspension | [2] |
| Subcutaneous (SC) Injection (Suspension) | Rats | Not Specified | 0.68 ± 0.13 (µg/ml) | 0.25 | Higher than solution | 120 min longer than solution | [2] |
| Nasal Spray | Humans | 150 µg 3x daily | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Implant (2-month) | Humans | 6.6 mg | Initial peak, then plateau | <1 day for initial peak | Not Specified | Terminal release t½: 20-30 days | [4][5] |
| Implant (3-month) | Humans | 10 mg | Initial peak, then plateau | <1 day for initial peak | Not Specified | Sustained release >3 months | [4][5] |
Note: Direct comparison between studies should be made with caution due to differences in animal models, analytical methods, and dosing regimens.
Table 2: Comparative Efficacy of this compound Formulations in Pituitary Downregulation for In Vitro Fertilization (IVF)
| Formulation | Comparison Group | Key Outcomes | Citation |
| Daily SC Injection | Depot Leuprolide IM Injection | No significant difference in time to desensitization, oocyte quality, or fertilization rate. Pregnancy rate was slightly, but not significantly, lower. | [6] |
| Nasal Spray | Depot Leuprolide IM Injection | No statistically significant difference in clinical pregnancy rates. | [3] |
| Nasal Spray | Depot Goserelin (B1671991) SC Injection | No significant differences in follicular development or clinical outcome. A higher number of HMG ampoules were needed for the goserelin group. | [7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following are summaries of experimental protocols from the cited studies.
Pharmacokinetic Study of Intramuscular this compound in Pigs and Cows[1]
-
Objective: To determine the pharmacokinetic parameters of this compound following intramuscular administration in pigs and cows.
-
Subjects: Five healthy pigs and five healthy cows.
-
Formulation and Dosing: A single intramuscular injection of this compound at a dose of 1 mg per pig and 3 mg per cow.
-
Sample Collection: Blood samples were collected at predetermined time points before and after administration.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.
Comparison of this compound Solution and Suspension in Rats[2]
-
Objective: To compare the pharmacokinetics and bioavailability of this compound in a solution versus a zinc-suspension formulation.
-
Subjects: Mature female rats.
-
Formulations and Dosing: Single subcutaneous injection of this compound as either a solution or a suspension.
-
Sample Collection: Blood samples were collected to measure plasma this compound concentrations.
-
Analytical Method: this compound concentrations were measured by high-performance liquid chromatography (HPLC).
-
Hormonal Analysis: In a separate experiment with superovulated immature female rats, serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and 17β-estradiol were measured by radioimmunoassay.
-
Data Analysis: Pharmacokinetic parameters were calculated, and the extent of biological availability (EBA) was determined based on the area under the curve (AUC).
Clinical Comparison of this compound Nasal Spray and Depot Leuprolide for IVF[3]
-
Objective: To compare the efficacy and safety of short-acting this compound nasal spray with long-acting depot Leuprolide for pituitary desensitization in women undergoing IVF.
-
Subjects: 157 women undergoing controlled ovarian hyperstimulation for IVF.
-
Treatment Groups:
-
Group B: this compound 150 µg nasal spray three times daily.
-
Group L: Leuprorelin (B1674837) depot 3.75 mg once by intramuscular or subcutaneous injection.
-
-
Protocol: Pituitary desensitization was initiated prior to controlled ovarian hyperstimulation with human menopausal gonadotropins (hMG).
-
Outcome Measures: Total dosage of hMG, duration of treatment, number of abandoned cycles, and clinical pregnancy rates were compared between the groups.
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
This compound, as a GnRH agonist, initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in LH and FSH secretion (a "flare" effect). However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and leading to a decrease in gonadal steroid production.
Caption: Signaling pathway of the GnRH agonist this compound.
Generalized Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for an in vivo study comparing different this compound formulations.
Caption: Workflow for comparing this compound formulations in vivo.
References
- 1. d-nb.info [d-nb.info]
- 2. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 3. Clinical evaluation of three different gonadotrophin-releasing hormone analogues in an IVF programme: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Comparison between depot leuprorelin and daily this compound in IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous goserelin versus intranasal this compound for pituitary down-regulation in patients undergoing IVF: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Gonadotropin-Releasing Hormone Agonist, is Inexpensively Available as a Nasal Spray From Online Pharmacies - Transfeminine Science [transfemscience.org]
- 9. Comparison of the efficacy of subcutaneous and nasal spray this compound treatment in suppression of testicular steroidogenesis in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Buserelin and Clomiphene Citrate for Ovarian Stimulation in Research
For researchers and clinicians in reproductive medicine, the choice of agent for ovarian stimulation is a critical determinant of success in assisted reproductive technologies (ART). Two commonly employed drugs, Buserelin and clomiphene citrate (B86180), operate via distinct mechanisms to modulate the hypothalamic-pituitary-ovarian (HPO) axis. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound , a synthetic gonadotropin-releasing hormone (GnRH) agonist, initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2]. This "flare effect" is followed by a profound suppression of these hormones with continuous administration due to pituitary desensitization[1][2]. This downregulation prevents a premature LH surge, allowing for controlled ovarian hyperstimulation. This compound's potency in inducing LH and FSH secretion is estimated to be 20 to 170 times that of natural GnRH[3].
Clomiphene citrate , on the other hand, is a selective estrogen receptor modulator (SERM)[4][5]. It competitively binds to estrogen receptors in the hypothalamus, blocking the negative feedback effect of endogenous estrogen[5][6][7][8]. This action "tricks" the brain into perceiving low estrogen levels, thereby increasing the pulsatile release of GnRH and subsequently enhancing the secretion of FSH and LH from the pituitary gland[4][5][6][9]. This surge in gonadotropins stimulates the growth and development of ovarian follicles[5][6].
Comparative Efficacy in Ovarian Stimulation
Clinical studies have demonstrated significant differences in the ovarian response when using protocols involving this compound versus those using clomiphene citrate, often in combination with other agents like human menopausal gonadotropin (hMG).
A retrospective analysis comparing a this compound-hMG protocol with a clomiphene citrate-hMG protocol in in-vitro fertilization (IVF) trials revealed that the this compound-hMG combination resulted in a greater ovarian response. This was evidenced by a higher number of oocytes retrieved and fertilized[10]. While the embryonic quality was similar between the two groups, the ongoing pregnancy rate was significantly higher in the this compound-hMG group when progesterone (B1679170) supplementation was provided[10].
Another study comparing a this compound and hMG protocol with a conventional clomiphene citrate and hMG protocol found that the this compound group had a significantly higher mean number of recovered oocytes and obtained embryos. The clinical pregnancy rate per embryo transfer was also significantly higher in the this compound group[11].
However, a randomized study comparing a clomiphene citrate/hMG/cetrorelix protocol with a this compound long protocol found that while the this compound group yielded a higher number of recovered oocytes and a higher serum estradiol (B170435) level, the implantation and pregnancy rates were similar between the two groups[12][13]. This study also highlighted that the protocol including clomiphene citrate required a significantly lower amount of gonadotropins[12][13].
Quantitative Data Summary
| Parameter | This compound-based Protocol | Clomiphene Citrate-based Protocol | Source |
| Mean No. of Oocytes Retrieved | 9.3 ± 5.2 | 6.2 ± 3.8 | [10] |
| Mean No. of Oocytes Retrieved | 9.5 ± 4.5 | 5.5 ± 2.2 | [11] |
| Mean No. of Oocytes Retrieved | 17.3 ± 5.8 | 11.1 ± 4.0 | [12][13] |
| Mean No. of Fertilized Oocytes | 4.3 ± 3.8 | 2.8 ± 2.7 | [10] |
| Mean No. of Embryos Obtained | 4.3 ± 2.4 | 2.9 ± 1.7 | [11] |
| Ongoing Pregnancy Rate | 20% | 14% | [10] |
| Clinical Pregnancy Rate | 36% (per cycle) | 14% (per cycle) | [11] |
| Pregnancy Rate | 40.0% | 41.7% | [12][13] |
| Implantation Rate | 17.7% | 19.2% | [12][13] |
| Serum Estradiol (pg/ml) | 3293.46 ± 1221.49 | 2600.58 ± 1189.11 | [12][13] |
| Gonadotropin Ampoules Used | 38.9 ± 12.2 | 18.9 ± 3.0 | [12][13] |
Experimental Protocols
This compound Long Protocol
A common protocol involving this compound is the "long protocol". A representative methodology is as follows:
-
Downregulation: this compound is administered, often as a subcutaneous injection or nasal spray, starting in the mid-luteal phase of the preceding menstrual cycle to achieve pituitary desensitization. This typically continues for about two weeks.
-
Ovarian Stimulation: Once downregulation is confirmed (e.g., by low serum estradiol levels), ovarian stimulation is initiated with gonadotropins (e.g., hMG or recombinant FSH) while continuing this compound at a reduced dose.
-
Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum hormone levels (e.g., estradiol).
-
Ovulation Trigger: When lead follicles reach an appropriate size (typically >18 mm), an injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation. This compound is discontinued (B1498344) at this point.
-
Oocyte Retrieval: Oocyte retrieval is performed approximately 34-36 hours after the hCG trigger.
Clomiphene Citrate with Gonadotropins Protocol
A typical protocol involving clomiphene citrate is as follows:
-
Clomiphene Citrate Administration: Clomiphene citrate is administered orally, usually at a dose of 50-100 mg per day, for five consecutive days, starting on day 3, 4, or 5 of the menstrual cycle[9].
-
Gonadotropin Addition: From a specific day of the cycle, gonadotropin injections (e.g., hMG) are added to augment follicular recruitment and development.
-
Monitoring: Similar to the this compound protocol, follicular development is monitored with ultrasound and hormone measurements.
-
Ovulation Trigger: An hCG injection is administered to trigger ovulation when follicles are mature[9].
-
Oocyte Retrieval/Timed Intercourse/IUI: Oocyte retrieval for IVF, or timed intercourse/intrauterine insemination (IUI), is scheduled accordingly.
Visualizing the Pathways and Processes
Caption: this compound's biphasic action on the pituitary gland.
Caption: Clomiphene citrate's mechanism of action.
Caption: Comparative experimental workflows for ovarian stimulation.
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 5. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]
- 6. sherfertilitysolutions.com [sherfertilitysolutions.com]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. mdpi.com [mdpi.com]
- 9. pacificfertilitycenter.com [pacificfertilitycenter.com]
- 10. Use of this compound acetate in an in vitro fertilization program: a comparison with classical clomiphene citrate-human menopausal gonadotropin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of in vitro fertilisation after treatment with this compound, an agonist of luteinising hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of outcome of clomiphene citrate/human menopausal gonadotropin/cetrorelix protocol and this compound long protocol--a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Buserelin in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical off-target effects of Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist. It is intended to assist researchers, scientists, and drug development professionals in understanding the potential for off-target activities of this compound and other GnRH agonists like Leuprolide, Goserelin (B1671991), and Triptorelin. While comprehensive public data on broad off-target screening for these molecules is limited, this guide synthesizes available information on their primary pharmacology, known preclinical safety findings, and relevant experimental protocols to assess receptor binding and functional activity.
Comparison of GnRH Agonists
The primary mechanism of action for GnRH agonists like this compound is the stimulation and subsequent desensitization of the pituitary GnRH receptors, leading to a suppression of gonadotropin and sex hormone production.[1][2][3] Off-target effects, which are interactions with other receptors or kinases, are a crucial aspect of preclinical safety assessment. However, publicly available data from comprehensive off-target screening panels for this compound and its counterparts is scarce. The following table provides a comparison based on their primary pharmacology and known adverse effects, which may offer insights into potential off-target liabilities.
| Feature | This compound | Leuprolide | Goserelin | Triptorelin |
| Primary Target | GnRH Receptor Agonist[1][2] | GnRH Receptor Agonist[4][5] | GnRH Receptor Agonist[6][7] | GnRH Receptor Agonist[8][9] |
| Known Preclinical Findings | A 24-month carcinogenicity study in rats showed no evidence of a carcinogenic effect. Changes in testes and uterus were attributed to its pharmacodynamic properties.[2] | Convulsions have been observed in patients with or without a history of seizures.[10] | Goserelin is extensively metabolized prior to excretion.[6] | - |
| Commonly Reported Adverse Effects (Clinical) | Hot flushes, vaginal dryness, decreased libido.[3] | Hot flashes, injection site reactions, headache, psychiatric events.[10][11] | Hot flashes, gynecomastia, fatigue, weight gain, fluid retention, erectile dysfunction, and decreased libido.[12] | Injection site pain, headache.[13] |
| Potential for Off-Target Activity (Inferred) | Limited public data. Direct action on ovarian granulosa cells has been reported, though the signaling pathway appears to be GnRH receptor-mediated. | Limited public data. Psychiatric events and convulsions could potentially be linked to off-target central nervous system effects.[10] | Limited public data. | Limited public data. |
Experimental Protocols
Assessing the off-target profile of a compound like this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments used to characterize ligand-receptor interactions and functional consequences.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and other GnRH agonists for the GnRH receptor and a panel of off-target receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO-K1 or HEK293 cells).[14]
-
Radiolabeled ligand (e.g., [¹²⁵I]-Buserelin or a specific radioligand for the off-target receptor).[14]
-
Unlabeled test compounds (this compound, Leuprolide, Goserelin, Triptorelin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin).[15]
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[15]
-
96-well plates and glass fiber filters.[14]
-
Scintillation counter.[14]
Method:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled test compounds.
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled standard ligand.[15] For total binding, only the radioligand and buffer are added.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To screen this compound and other GnRH agonists against a panel of kinases to identify potential off-target inhibitory activity.
Materials:
-
Recombinant kinases.
-
Kinase-specific substrates (peptide or protein).
-
ATP (adenosine triphosphate).
-
Test compounds (this compound and comparators).
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Plate reader capable of luminescence detection.
Method:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the biological response of a cell upon compound treatment, providing information on agonistic or antagonistic activity.
Objective: To determine if this compound or other GnRH agonists can modulate the activity of off-target receptors, such as other G-protein coupled receptors (GPCRs).
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells).[16]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16]
-
Test compounds and a known agonist for the target receptor.
-
Fluorescence plate reader with kinetic read capabilities.[16]
Method:
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and culture overnight.[16]
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Add the test compounds (this compound and comparators) to the wells and incubate to allow for binding to the receptor.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a known agonist for the target receptor into the wells and immediately begin recording the fluorescence signal over time.
-
An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation. An antagonist will block this response.
-
The data is analyzed to determine the concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Investigations of the carcinogenicity of the LH-RH analog this compound (HOE 766) in rats using the subcutaneous route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lupronpedpro.com [lupronpedpro.com]
- 11. Adverse effects of leuprolide acetate depot treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Correlating In Vitro Buserelin Release with In Vivo Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro release profiles and in vivo pharmacokinetics of Buserelin, a gonadotropin-releasing hormone (GnRH) agonist. By examining experimental data and methodologies, this document aims to elucidate the critical relationship between laboratory-based drug dissolution and its subsequent behavior within a living system. This understanding is paramount for the rational design and development of long-acting injectable and implantable formulations. Furthermore, this guide presents a comparative analysis with other prominent GnRH analogs—Leuprolide, Goserelin, and Triptorelin—to offer a broader perspective on in vitro-in vivo correlations (IVIVC) within this therapeutic class.
Executive Summary
Establishing a predictive relationship between in vitro drug release and in vivo performance is a cornerstone of modern drug delivery. For long-acting formulations of peptides like this compound, this correlation is crucial for ensuring consistent therapeutic efficacy and safety. This guide delves into the quantitative data from various studies, outlines the experimental protocols used to generate this data, and provides a visual representation of the workflow involved in establishing an IVIVC. A key finding from the literature is that for certain this compound implant formulations, a high degree of correlation (Level A IVIVC with R² = 0.986) can be achieved, particularly when diffusion is the predominant release mechanism.[1] However, when drug release is governed by a combination of diffusion and erosion, a Level B correlation, which relates the mean in vitro dissolution time to the mean in vivo residence time, has been successfully established with a correlation coefficient of 0.983.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro release and in vivo pharmacokinetics of this compound and other GnRH analogs from various studies.
Table 1: In Vitro - In Vivo Correlation (IVIVC) Parameters for this compound Implants
| Formulation Type | IVIVC Level | Correlation Coefficient (R²) | Key Parameters Correlated |
| Diffusion-Controlled Implant | Level A | 0.986 | In vitro release profile vs. In vivo absorption profile |
| Diffusion & Erosion Implant | Level B | 0.983 | Mean Dissolution Time (MDT) vs. Mean Residence Time (MRT) |
| Not Specified | Level C | Not Specified | Time to 50% in vitro release (T50%) vs. Area Under the Curve (AUC) |
Data sourced from a study on three different this compound implant formulations.[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound (Single Intramuscular Injection)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (h*ng/mL) | t1/2 (h) |
| Pigs | 1 mg/pig | 10.99 ± 2.04 | 0.57 ± 0.18 | 25.02 ± 6.93 | 1.29 ± 0.40 |
| Cows | 3 mg/cow | 2.68 ± 0.36 | 1.05 ± 0.27 | 5.63 ± 1.86 | 1.13 ± 0.3 |
Table 3: Comparative In Vivo Pharmacokinetic Parameters of GnRH Agonist Implants/Microspheres
| GnRH Agonist | Formulation | Species | Dose | Key Pharmacokinetic Findings |
| Goserelin | Sustained-Release Implant | Rats | 0.3 mg | AUC0-t: 770 ± 96 µg·L⁻¹·h, Cmax: 3.7 ± 0.3 µg·L⁻¹ |
| 0.6 mg | AUC0-t: 1534 ± 299 µg·L⁻¹·h, Cmax: 6.8 ± 2.2 µg·L⁻¹ | |||
| 1.2 mg | AUC0-t: 3233 ± 777 µg·L⁻¹·h, Cmax: 17.6 ± 5.4 µg·L⁻¹ | |||
| Leuprolide Acetate (B1210297) | 3-Month Depot (Luphere 3M) | Humans | 11.25 mg | No significant difference in Cmax and AUClast compared to Lucrin Depot.[2] |
| Triptorelin Acetate | PLGA Microspheres | In Vitro | N/A | Prolonged release over 45 days.[3][4] |
| Silica Depot vs. Pamorelin® | Rats | N/A | Silica depot showed a 5-fold lower Cmax than Pamorelin®.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the key experiments cited in this guide.
In Vitro Release Testing of this compound Microspheres using USP Apparatus 4 (Flow-Through Cell)
This method is suitable for evaluating the dissolution profile of long-acting injectable microspheres.
Materials and Apparatus:
-
This compound-loaded microspheres
-
USP Apparatus 4 (Flow-Through Cell)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass beads (1 mm diameter)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Preparation: Place a defined quantity of glass beads into the flow-through cells of the USP Apparatus 4. This helps to ensure laminar flow and prevent aggregation of the microspheres.[6]
-
Sample Loading: Accurately weigh a specified amount of this compound microspheres and carefully place them on top of the glass beads within the cell.
-
Dissolution Medium: Prepare a sufficient volume of PBS (pH 7.4) to serve as the dissolution medium. The medium should be deaerated to prevent bubble formation.
-
System Assembly and Operation: Assemble the flow-through cells in the apparatus and maintain the temperature at 37°C. Pump the dissolution medium through the cells at a constant, predetermined flow rate (e.g., 8 mL/min).[6]
-
Sampling: At predefined time intervals, collect samples of the eluate. It is crucial to replace the collected volume with fresh dissolution medium to maintain sink conditions.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time.
In Vivo Pharmacokinetic Study of this compound Implants in a Rabbit Model
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a long-acting this compound formulation.
Animals and Housing:
-
Healthy, adult New Zealand white rabbits of a specific weight range.
-
Animals should be housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
Procedure:
-
Acclimatization: Allow the rabbits to acclimatize to the housing conditions for at least one week prior to the study.
-
Dose Administration: Administer the this compound implant subcutaneously at a designated site (e.g., the dorsal scapular region).
-
Blood Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then periodically for several weeks), collect blood samples from the marginal ear vein. The exact sampling schedule will depend on the expected release profile of the implant.
-
Plasma Preparation: Process the collected blood samples to separate the plasma. This typically involves centrifugation.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated and sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
MRT (Mean Residence Time): The average time the drug molecules stay in the body.
-
Mandatory Visualization
The following diagrams illustrate the key processes and relationships discussed in this guide.
References
- 1. In vitro and in vivo correlation of this compound release from biodegradable implants using statistical moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro release and clinical pharmacokinetics of leuprolide from Luphere 3M Depot, a 3-month release formulation of leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Preparation and In-vitro Evaluation of Controlled Release PLGA Microparticles Containing Triptoreline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Buserelin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose risks to human health and ecosystems. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste, including peptide hormones like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). While this compound is not typically classified as an RCRA-listed hazardous waste, its potent biological activity and potential reproductive toxicity (classified as H360 - May damage fertility or the unborn child) necessitate that it be managed as a hazardous or pharmaceutical waste.[1] All disposal activities must comply with federal, state, and local regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.[2]
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for safety and compliance. All waste streams containing this compound must be segregated at the point of generation and disposed of through a licensed hazardous waste contractor. Never dispose of this compound waste down the sink or in the regular trash.[3][4]
Step 1: Waste Segregation and Personal Protective Equipment (PPE)
Before beginning any work with this compound, establish clearly labeled waste containers. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its associated waste.[1][5]
Step 2: Disposal of Unused or Expired this compound
-
Solid this compound: Collect unused or expired this compound powder in its original vial or a compatible, sealed, and clearly labeled waste container.[1][5]
-
This compound Solutions: Liquid waste containing this compound should be collected in a dedicated, leak-proof, and sealed container.[2] The container must be compatible with the solvent used and clearly labeled as "Hazardous Waste: this compound" with a list of all chemical constituents.
Step 3: Disposal of Contaminated Sharps
All needles, syringes, and other sharps contaminated with this compound must be immediately placed into a designated, puncture-resistant sharps container. Do not overfill the container. Once full, seal the container and manage it for pickup by your institution's EHS or hazardous waste vendor.
Step 4: Disposal of Contaminated Labware and PPE
-
Vials and Containers: Empty vials that once held this compound should be considered contaminated. Place these, along with other contaminated labware such as pipette tips and culture plates, into a designated hazardous waste container.[2]
-
Personal Protective Equipment: Gloves, bench paper, and other disposable materials contaminated with this compound should be collected in a clearly labeled hazardous waste bag or container.[3]
Step 5: Spill Management
In the event of a spill, prevent the spread of the material.[6]
-
For solid spills: Carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[5]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
All cleanup materials must be collected and disposed of as hazardous waste.[4]
Step 6: Final Disposal
All collected this compound waste streams (solid chemical waste, liquid waste, sharps, and contaminated materials) must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[1][6] Ensure all containers are properly labeled, sealed, and stored in a designated satellite accumulation area until collection.[7]
Summary of this compound Disposal Procedures
| Waste Type | Container | Key Disposal Considerations |
| Unused/Expired this compound (Solid or Liquid) | Sealed, compatible, and labeled hazardous waste container. | Do not mix with incompatible wastes. Clearly label with "Hazardous Waste: this compound" and all components.[8] |
| Contaminated Sharps (Needles, Syringes) | Puncture-resistant sharps container. | Do not recap needles. Do not overfill the container. Arrange for pickup when full. |
| Contaminated Labware (Vials, Pipette Tips) | Labeled hazardous waste container or bag. | Segregate from non-hazardous lab waste. Ensure container is properly sealed. |
| Contaminated PPE and Debris (Gloves, Bench Paper) | Labeled hazardous waste bag or container. | Collect at the point of generation to avoid cross-contamination. |
| Spill Cleanup Materials | Sealed, labeled hazardous waste container. | Treat all materials used for cleanup as hazardous waste.[4] |
This compound Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. vumc.org [vumc.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. msd.com [msd.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Buserelin
Essential protocols for the safe handling, operation, and disposal of Buserelin are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals working with this potent compound.
This compound, a potent luteinizing hormone-releasing hormone (LHRH) agonist, requires stringent handling procedures due to its pharmacological activity at low concentrations. The established Occupational Exposure Guideline (OEG) for this compound is 0.1 µg/m³, placing it in Occupational Exposure Band 5 (OEB 5). This classification necessitates a high level of containment and personal protective equipment (PPE) to minimize exposure risk.
Personal Protective Equipment (PPE) Specifications
A multi-layered approach to PPE is mandatory when handling this compound in a laboratory setting. This includes comprehensive protection for the skin, eyes, and respiratory system. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach of the outer glove. |
| Recommended Glove Materials: Polychloroprene, Nitrile Rubber, Butyl Rubber, Fluorocaoutchouc, Polyvinyl Chloride.[1] | These materials have demonstrated resistance to a range of chemicals. However, specific breakthrough time data for this compound is limited. It is crucial to consult the glove manufacturer's chemical resistance data. | |
| Minimum Thickness: >0.35 mm for general applications.[1] | Thicker gloves generally offer longer breakthrough times. | |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of this compound solutions. |
| A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Provides a full-face barrier against splashes and aerosols. | |
| Body Protection | A dedicated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Additional disposable garments such as sleeves, aprons, or full-body suits for procedures with a high risk of contamination. | Ensures complete body coverage during high-risk activities. | |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter.[2][3] | Given the OEB 5 classification of this compound, a PAPR is recommended to provide a high level of respiratory protection from airborne particles and aerosols.[2] |
| The Assigned Protection Factor (APF) should be determined based on a site-specific risk assessment. | Ensures the selected respirator provides adequate protection for the specific tasks being performed. |
Operational Plan for Handling this compound
A clear and logical workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key stages and decision points in the operational process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
